Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-bromopyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-2-12-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVAPGLHLXVJIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426895 | |
| Record name | (4-Bromo-pyrazol-1-yl)-acetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82231-58-1 | |
| Record name | (4-Bromo-pyrazol-1-yl)-acetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is achieved through the N-alkylation of 4-bromopyrazole with ethyl bromoacetate. This document elucidates the underlying reaction mechanism, explains the rationale behind the selection of reagents and reaction conditions, and offers a step-by-step procedure for laboratory execution. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Significance
N-alkylated pyrazoles are a prominent class of heterocyclic compounds frequently incorporated into the core structures of biologically active molecules.[1][2] Their presence is noted in numerous FDA-approved drugs, where they often serve as bioisosteres for amides or other aromatic systems, contributing to improved metabolic stability and binding affinity.[2] this compound is a particularly useful intermediate. The bromo-substituent provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the acetate moiety offers a versatile point for chain extension or conversion to other functional groups.[3] This dual functionality makes it a strategic precursor for creating diverse molecular libraries in the pursuit of novel therapeutic agents.[4]
The synthesis detailed herein follows a classical and robust pathway: the direct N-alkylation of a pyrazole ring.[2][5] This method is widely employed due to its efficiency and reliability.
Reaction Mechanism and Rationale
The synthesis of this compound from 4-bromopyrazole and ethyl bromoacetate is a nucleophilic substitution reaction, specifically an SN2-type N-alkylation.
Mechanistic Steps
-
Deprotonation: The N-H proton of the pyrazole ring is weakly acidic. In the presence of a base, this proton is abstracted to form a pyrazolate anion. This step is crucial as it significantly enhances the nucleophilicity of the nitrogen atom.
-
Nucleophilic Attack: The newly formed pyrazolate anion acts as a potent nucleophile. It attacks the electrophilic methylene carbon (the carbon adjacent to the bromine) of ethyl bromoacetate.
-
Displacement: In a concerted fashion, as the new N-C bond forms, the bromide ion is displaced as a leaving group, resulting in the final N-alkylated product.
Below is a diagram illustrating the reaction mechanism.
Caption: Reaction mechanism for N-alkylation of 4-bromopyrazole.
Selection of Reagents and Conditions
-
Base: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like DMF ensures rapid and irreversible deprotonation.[6] However, NaH is pyrophoric and requires strictly anhydrous conditions. A safer, more practical alternative for many applications is a weaker inorganic base like potassium carbonate (K₂CO₃) or sodium acetate.[7] K₂CO₃ is sufficient to deprotonate the pyrazole and is easier to handle.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF), acetonitrile, or acetone is preferred. These solvents effectively solvate the cation of the base (e.g., K⁺) without interfering with the nucleophilicity of the pyrazolate anion.
-
Alkylating Agent: Ethyl bromoacetate is a highly effective and commercially available alkylating agent for this transformation.[8]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis.
Reagent and Equipment Data
| Reagent | Formula | MW ( g/mol ) | CAS No. | Amount | Moles (mmol) | Equivalents |
| 4-Bromopyrazole | C₃H₃BrN₂ | 146.97 | 2075-45-8 | 5.00 g | 34.0 | 1.0 |
| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | 105-36-2 | 4.5 mL | 37.4 | 1.1 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | 7.05 g | 51.0 | 1.5 |
| Acetone | C₃H₆O | 58.08 | 67-64-1 | 150 mL | - | - |
Equipment: 500 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, standard glassware for workup, rotary evaporator, column chromatography setup.
Mandatory Safety Precautions (EHS)
-
Ethyl Bromoacetate: This compound is highly toxic, corrosive, and a potent lachrymator (tear-inducing agent).[9][10][11][12] It is fatal if swallowed, inhaled, or in contact with skin.[11][12] All manipulations must be performed in a certified chemical fume hood.[9][10] Wear nitrile gloves, a lab coat, and chemical splash goggles.[9][10]
-
4-Bromopyrazole: This compound causes skin, eye, and respiratory irritation.[13][14][15] Avoid inhalation of dust and contact with skin and eyes.[13][14]
-
General: Handle all chemicals in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE).[9][13] Ensure eyewash stations and safety showers are accessible.[14]
Synthesis Workflow
The overall workflow for the synthesis is depicted below.
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromopyrazole (5.00 g, 34.0 mmol), potassium carbonate (7.05 g, 51.0 mmol), and acetone (150 mL).
-
Addition of Alkylating Agent: Stir the resulting suspension at room temperature. Slowly add ethyl bromoacetate (4.5 mL, 37.4 mmol) to the mixture.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C for acetone). Maintain reflux and stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v).
-
Work-up: After the reaction is complete (as indicated by the consumption of the 4-bromopyrazole starting material on TLC), allow the mixture to cool to room temperature.
-
Isolation: Filter the solid potassium salts and wash the filter cake with a small amount of fresh acetone. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the resulting crude oil/solid in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash it sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Product Characterization
The final product should be characterized to confirm its identity and purity.
| Property | Value | Source |
| Molecular Formula | C₇H₉BrN₂O₂ | [16][17] |
| Molecular Weight | 233.06 g/mol | |
| Physical Form | Solid | [16] |
| Boiling Point | 296.6 °C at 760 mmHg | [16] |
| Storage Temperature | Room Temperature | [16] |
Expected Analytical Data:
-
¹H NMR: Peaks corresponding to the ethyl group (triplet and quartet), the methylene protons, and the two distinct pyrazole ring protons.
-
¹³C NMR: Resonances for the carbonyl carbon, the ester carbons, the methylene carbon, and the three pyrazole ring carbons.
-
Mass Spectrometry (MS): A molecular ion peak [M+H]⁺ consistent with the calculated molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound.
Conclusion
The N-alkylation of 4-bromopyrazole with ethyl bromoacetate is an efficient and reliable method for the synthesis of this compound. This guide provides a robust protocol, grounded in established chemical principles, that can be readily implemented in a standard organic chemistry laboratory. Adherence to the outlined safety precautions is paramount due to the hazardous nature of the reagents involved. The resulting product is a versatile intermediate, well-suited for further elaboration in drug discovery and chemical research programs.
References
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- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents.
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An In-depth Technical Guide to Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive analysis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, a key heterocyclic building block in modern medicinal chemistry. We delve into its fundamental physicochemical properties, provide validated protocols for its synthesis and characterization, and explore its significance in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this versatile scaffold. The discussion is grounded in established experimental data and authoritative literature, ensuring scientific integrity and practical applicability.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1][2] Its unique five-membered heterocyclic structure, containing two adjacent nitrogen atoms, imparts metabolic stability and serves as a versatile anchor for diverse pharmacophoric decorations.[1][3] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5]
Blockbuster drugs such as Celecoxib (Celebrex®), an anti-inflammatory COX-2 inhibitor, and Sildenafil (Viagra®), a phosphodiesterase-5 blocker, underscore the therapeutic and commercial importance of this moiety.[1] this compound (CAS No. 82231-58-1) is a particularly valuable derivative. The bromo-substituent at the C4 position offers a reactive handle for further chemical elaboration via cross-coupling reactions, while the ethyl acetate group at the N1 position provides a modifiable linker, making it a cornerstone intermediate for combinatorial library synthesis and targeted drug design.
This guide will systematically explore the essential characteristics of this compound, providing the foundational knowledge required for its effective utilization in research and development.
Synthesis and Mechanism
The synthesis of this compound is typically achieved through the N-alkylation of 4-bromo-1H-pyrazole with an appropriate electrophile, such as ethyl bromoacetate.[6] This reaction follows a standard nucleophilic substitution mechanism.
Synthetic Pathway
The reaction proceeds by the deprotonation of the N1-proton of the 4-bromo-1H-pyrazole ring using a suitable base, creating a pyrazolate anion. This highly nucleophilic anion then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion to form the final product.
Caption: Role of the title compound as a versatile intermediate in drug discovery.
-
Cross-Coupling Reactions: The C4-bromo substituent is the most significant feature, serving as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position, enabling the systematic exploration of the chemical space to optimize ligand-target interactions.
-
Linker Modification: The N1-ethyl acetate group can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to form amides, introducing another point of diversity. This functionality is also useful for creating bioconjugates or pro-drugs.
The metabolic stability and proven track record of the pyrazole core make derivatives synthesized from this intermediate highly attractive candidates for preclinical and clinical development. [1]
Standard Operating Procedures (SOPs)
The following protocols are provided as a guide for the synthesis and analysis of this compound.
SOP: Synthesis via N-Alkylation
Objective: To synthesize this compound from 4-bromo-1H-pyrazole.
Materials:
-
4-bromo-1H-pyrazole
-
Ethyl bromoacetate [7][8]* Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon line
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 4-bromo-1H-pyrazole (1.0 eq) to a round-bottom flask containing anhydrous DMF.
-
Deprotonation: Cool the mixture in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at room temperature for 1 hour after the addition is complete. The formation of the sodium pyrazolate salt should be observed.
-
Alkylation: Cool the reaction mixture again in an ice bath. Add ethyl bromoacetate (1.05 eq) dropwise via a dropping funnel. [6]5. Reaction: Allow the reaction to stir at room temperature for 3-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto ice water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
SOP: NMR Analysis
Objective: To obtain ¹H and ¹³C NMR spectra for structural verification.
Materials:
-
Synthesized this compound
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube, Pasteur pipette
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified solid in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution to an NMR tube using a Pasteur pipette.
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Reference the spectra to the residual solvent peak.
SOP: GC-MS Analysis
Objective: To confirm molecular weight and assess purity.
Materials:
-
Synthesized this compound
-
Volatile solvent (e.g., ethyl acetate, dichloromethane)
-
GC-MS vial
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate.
-
Instrument Setup: Use a standard GC column suitable for semi-volatile compounds (e.g., HP-5ms). Set up a temperature program, for example:
-
Initial Temperature: 50 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 300 °C.
-
Final Hold: 5 minutes. [9]3. MS Parameters: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-500) in Electron Ionization (EI) mode. [9]4. Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample and run the analysis.
-
-
Data Interpretation: Analyze the resulting chromatogram for purity and the mass spectrum of the main peak for the molecular ion and characteristic fragmentation pattern.
Conclusion
This compound is a foundational building block for the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. Its well-defined physicochemical properties and the dual reactivity of its bromo and ethyl acetate functionalities provide chemists with a reliable and versatile tool for lead generation and optimization. The protocols and data presented in this guide offer a comprehensive resource for scientists, enabling the efficient and effective application of this important intermediate in the ongoing quest for novel therapeutic agents.
References
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- National Institutes of Health. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)
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Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate CAS number 82231-58-1
An In-depth Technical Guide to Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate: A Cornerstone Intermediate for Modern Drug Discovery
Abstract
This compound, registered under CAS number 82231-58-1, has emerged as a strategically vital building block for researchers, medicinal chemists, and drug development professionals. Its structure, which combines a reactive brominated pyrazole core with a versatile ethyl acetate side chain, offers a powerful platform for constructing complex molecular architectures. This guide provides a comprehensive technical overview of this compound, delving into its synthesis, physicochemical characteristics, spectral data, and critical applications. We will explore its instrumental role in the synthesis of high-value therapeutic targets, particularly kinase inhibitors, supported by detailed, field-proven experimental protocols and mechanistic insights to facilitate its effective application in research and development settings.
The Strategic Value of this compound in Synthesis
The pyrazole motif is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its favorable drug-like properties and its ability to act as a bioisostere for other functional groups, enhancing binding interactions with biological targets. The specific utility of this compound is twofold:
-
The 4-Bromo Position: The bromine atom is not merely a placeholder; it is a versatile synthetic handle. It is perfectly positioned for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[1][2] This allows for the precise and controlled introduction of diverse aryl, heteroaryl, and alkyl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
The N1-Ethyl Acetate Group: The N-alkylated ester side chain provides another point for modification. The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a vast range of amides, esters, and other functional groups, further expanding the accessible chemical space.
This dual functionality makes the molecule an ideal intermediate for building complex, multi-substituted heterocyclic compounds.
Physicochemical Properties and Spectral Signature
A precise understanding of the compound's properties is essential for its handling, reaction optimization, and characterization.
| Property | Value | Source |
| CAS Number | 82231-58-1 | [3] |
| Molecular Formula | C₇H₉BrN₂O₂ | [4] |
| Molecular Weight | 233.06 g/mol | |
| Appearance | Solid | |
| Boiling Point | 296.6 °C at 760 mmHg | |
| InChI Key | ILVAPGLHLXVJIN-UHFFFAOYSA-N | [4] |
Spectral Analysis:
The identity and purity of this compound are confirmed through standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum provides a clear signature for the molecule's structure. Key expected signals include two singlets for the pyrazole ring protons, a singlet for the methylene (-CH₂-) protons of the acetate group, and a characteristic quartet and triplet for the ethyl (-CH₂CH₃) group.[5]
-
¹³C NMR: The carbon spectrum will show distinct peaks for the two pyrazole methine carbons, the brominated pyrazole carbon, the methylene carbon, the carbonyl carbon, and the two carbons of the ethyl group.[5]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight, typically showing a characteristic isotopic pattern for bromine with peaks for [M+H]⁺ at approximately 233 and 235 m/z.[4][5]
Synthesis and Reaction Mechanism
The most direct and widely used synthesis of this compound is the N-alkylation of 4-bromo-1H-pyrazole with ethyl bromoacetate.[6][7]
Caption: Synthetic route via SN2 alkylation of 4-bromopyrazole.
Mechanistic Insight: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A base, such as potassium carbonate or sodium hydride, deprotonates the acidic N-H of the 4-bromopyrazole ring, generating a pyrazolate anion.[8] This potent nucleophile then attacks the electrophilic methylene carbon of ethyl bromoacetate, displacing the bromide leaving group to form the final N-alkylated product. The choice of a polar aprotic solvent like DMF or acetonitrile is critical as it effectively solvates the cation of the base without interfering with the nucleophile, thereby accelerating the reaction.
Core Applications in Drug Discovery
The primary application of this intermediate is in the synthesis of kinase inhibitors, a major class of therapeutics for cancer and inflammatory diseases.[2][9][10][11]
Case Study: Synthesis of Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of enzymes is a critical target in the treatment of autoimmune disorders.[2] Many potent JAK inhibitors feature a substituted pyrazole core. This compound serves as an ideal starting material for their synthesis.
The workflow involves an initial Suzuki-Miyaura cross-coupling at the 4-position, followed by modification of the ester side chain.
Caption: General synthetic workflow for kinase inhibitors from the title compound.
This logical, stepwise approach allows for the creation of two distinct points of diversity: one from the boronic acid partner in the Suzuki reaction and the second from the amine used in the final amide coupling step. This modularity is exceptionally powerful for optimizing a compound's potency, selectivity, and pharmacokinetic properties.
Detailed Experimental Protocols
The following protocols are provided as self-validating systems for practical laboratory application.
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).[12]
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a stirrable slurry (approx. 0.5 M concentration).
-
Reagent Addition: Stir the mixture at room temperature for 20-30 minutes. Add ethyl bromoacetate (1.1 eq) dropwise via syringe.
-
Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 4-bromopyrazole is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing cold water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Washing & Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product as a solid.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a microwave vial or sealed tube, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq).[13]
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Degassing: Seal the vessel and purge thoroughly with an inert gas (Argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C (or use microwave irradiation) and stir until the starting bromide is consumed as determined by LC-MS analysis.
-
Workup: Cool the reaction mixture and dilute with ethyl acetate. Filter through a pad of Celite® to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the coupled product.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols are mandatory.
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[14][15][16] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a flame-retardant lab coat.[12] Avoid breathing dust or vapors.[15][16]
-
First Aid: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes.[14] For skin contact, wash off immediately with soap and plenty of water.[12][14] If inhaled, move to fresh air.[14] In all cases of significant exposure, seek medical attention.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14] Store away from strong oxidizing agents and sources of ignition.[15]
Conclusion and Future Outlook
This compound is more than a simple reagent; it is an enabling tool in the field of medicinal chemistry. Its robust synthesis and dual points for chemical diversification have solidified its role as a key intermediate in the development of sophisticated heterocyclic compounds. As the demand for novel, highly selective kinase inhibitors and other targeted therapies continues to grow, the strategic application of this versatile building block will undoubtedly contribute to the discovery of the next generation of life-saving medicines.
References
- Material Safety Data Sheet for Ethyl Acet
- Safety Data Sheet: Ethyl Acetate / Reagent B. (2024). Meridian Bioscience, Inc.
- Safety Data Sheet: Product identifier 133973. (2025). Sigma-Aldrich Inc.
- Safety Data Sheet: Ethyl bromoacet
- Safety Data Sheet: 4-Bromo-1H-pyrazole. (2024). Thermo Fisher Scientific Chemicals, Inc.
- Ethyl 2-(4-broMo-1H-pyrazol-1-yl)
- PubChem Compound Summary for CID 177690763, ethyl 2-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-2-oxoacetate.
- Ethyl 2-(4-bromo-1H-pyrazol-1-yl)
- Ethyl 2-(4-broMo-1H-pyrazol-1-yl)
- PubChemLite Compound Summary for Ethyl 2-(4-bromo-1h-pyrazol-1-yl)
- Rai, R., et al. (2020). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Journal of Medicinal Chemistry.
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2018). Molecules.
- 2-(4-Bromo-1-pyrazolyl)
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Medicinal Chemistry Letters.
- Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. (2021).
- Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. (2012). Bioorganic & Medicinal Chemistry.
- Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters.
- Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1-(Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. (2011). Bangladesh Pharmaceutical Journal.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). ARKIVOC.
- Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. (2012). Acta Crystallographica Section E.
- Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate. PrepChem.
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A Comprehensive Guide to the Structural Elucidation of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
Foreword: The Analytical Imperative in Modern Synthesis
In the landscape of pharmaceutical research and synthetic chemistry, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate years of work and investment. This guide is designed for the practicing researcher and drug development professional, providing an in-depth, practical walkthrough of the multi-faceted spectroscopic analysis required to confirm the identity and structure of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. This compound, a versatile heterocyclic building block, serves as an ideal case study for the application of modern analytical techniques. Our approach moves beyond a mere listing of data, focusing instead on the causality behind experimental choices and the synergistic interplay between different spectroscopic methods to construct an unassailable structural proof.
The Target Molecule: An Overview
This compound is a substituted pyrazole derivative. The core structure consists of a five-membered pyrazole ring, brominated at the C4 position, and N-alkylated with an ethyl acetate moiety. Understanding this architecture is the first step in devising an analytical strategy. The key structural features to verify are:
-
The presence and connectivity of the ethyl ester group.
-
The integrity and substitution pattern of the 4-bromopyrazole ring.
-
The point of attachment of the side chain to the N1 position of the pyrazole ring.
Mass Spectrometry: The First Gate of Verification
Mass Spectrometry (MS) serves as the initial and most crucial checkpoint. Its primary role is to confirm the molecular weight and elemental formula. For halogenated compounds, it offers a distinctive signature that is nearly irrefutable.
Rationale & Experimental Causality
We select Electron Ionization (EI) as the method of choice for its ability to generate a clear molecular ion and a rich fragmentation pattern, which provides a structural fingerprint. The key objective is to observe the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which exists in an approximate 1:1 natural abundance. This provides definitive evidence for the presence of a single bromine atom in the structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument via direct infusion or through a gas chromatography (GC) column.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation, the molecular ion (M⁺•).
-
Acceleration & Deflection: The generated ions are accelerated into a magnetic field, where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.
Data Interpretation: Confirming Identity and Fragmentation
The molecular formula is C₇H₉BrN₂O₂. The expected molecular weight will show two major peaks of nearly equal intensity, separated by 2 Da.
-
Molecular Ion (M⁺•): The peak corresponding to the molecule containing the ⁷⁹Br isotope will appear at m/z ≈ 231.99 .
-
M+2 Peak: The peak for the molecule with the ⁸¹Br isotope will appear at m/z ≈ 233.99 .
The observation of this characteristic 1:1 doublet is the first confirmation of the structure.[1]
Fragmentation Analysis: The high energy of EI causes the molecular ion to break apart in predictable ways, offering clues to the molecule's connectivity.[2][3][4]
-
Loss of the Ethoxy Radical (•OCH₂CH₃): A common fragmentation for ethyl esters is the cleavage of the C-O bond, losing a fragment of 45 Da. This would result in a prominent acylium ion.
-
[M - 45]⁺: m/z ≈ 187/189
-
-
Loss of the Ethyl Group (•CH₂CH₃): Cleavage of the O-CH₂ bond can lead to the loss of an ethyl radical (29 Da).
-
[M - 29]⁺: m/z ≈ 203/205
-
-
Cleavage of the Side Chain: The bond between the pyrazole N1 and the methylene carbon (C6) can break, leading to the formation of the 4-bromopyrazole cation.
-
[C₃H₂BrN₂]⁺: m/z ≈ 145/147
-
Infrared Spectroscopy: Mapping the Functional Groups
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each bond vibrates at a characteristic frequency, and by measuring the absorption of IR radiation, we can create a "vibrational map" of the compound.[5][6]
Rationale & Experimental Causality
For this specific molecule, IR spectroscopy is essential to confirm the presence of the ester functionality, which is characterized by a strong carbonyl (C=O) stretch and C-O stretches. It also helps verify the presence of both aliphatic (sp³) and heterocyclic (sp²) C-H bonds.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a small amount of the sample can be dissolved in a volatile solvent (like chloroform) and a drop evaporated on a salt plate (NaCl or KBr) to form a thin film.
-
Data Acquisition: The sample is placed in the path of an IR beam. An interferometer measures the absorption of radiation across a range of wavenumbers (typically 4000-400 cm⁻¹).
-
Spectrum Generation: A Fourier transform is applied to the interferogram to generate the final IR spectrum of absorbance (or transmittance) versus wavenumber.
Data Interpretation: Assigning Vibrational Frequencies
The IR spectrum will provide clear evidence for the key functional groups:
-
~2980 cm⁻¹ (sp³ C-H Stretch): This absorption arises from the C-H bonds in the ethyl and methylene groups of the side chain.
-
~3100 cm⁻¹ (sp² C-H Stretch): This corresponds to the C-H bonds on the pyrazole ring.
-
1745-1760 cm⁻¹ (C=O Stretch): A very strong and sharp absorption in this region is the definitive signature of the ester carbonyl group.[7][8] Its high frequency is characteristic of an aliphatic ester.
-
~1500-1600 cm⁻¹ (C=N and C=C Stretches): These absorptions, typically of medium intensity, are characteristic of the pyrazole ring system.[9][10]
-
1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ (C-O Stretches): Esters exhibit two distinct C-O stretching vibrations. These strong bands confirm the C-O single bonds of the ester linkage.[7][8]
The collective presence of these bands provides strong, corroborating evidence for the proposed structure.
Nuclear Magnetic Resonance: The Definitive Structural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and number of protons and carbons.
¹H NMR Spectroscopy: Probing the Proton Environment
Rationale & Experimental Causality
¹H NMR is used to map the proton skeleton. We expect to see distinct signals for each chemically non-equivalent proton. The chemical shift (δ) tells us about the electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals adjacent protons, thereby establishing connectivity.[11][12][13]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: The sample tube is placed in the NMR spectrometer's strong magnetic field. A radiofrequency pulse excites the protons, and the resulting signal (Free Induction Decay or FID) is detected as they relax.
-
Data Processing: A Fourier transform is applied to the FID to generate the frequency-domain NMR spectrum.
Data Interpretation: Assembling the Pieces
The ¹H NMR spectrum will show four distinct signals, perfectly matching the structure:
-
δ ~ 7.5-7.6 ppm (2H, 2 x singlets): These two signals correspond to the two protons on the pyrazole ring (H3 and H5). They appear far downfield due to the deshielding effect of the aromatic heterocyclic system. They typically appear as sharp singlets because the four-bond coupling between them is usually negligible.
-
δ ~ 4.9-5.1 ppm (2H, singlet): This singlet is assigned to the methylene protons (C6-H₂) of the acetate group. Its downfield position is a result of being adjacent to two electron-withdrawing groups: the pyrazole nitrogen (N1) and the ester carbonyl.
-
δ ~ 4.2-4.3 ppm (2H, quartet): This quartet represents the methylene protons (C10-H₂) of the ethyl group. It is split into a quartet by the three neighboring protons of the methyl group (n+1 rule, 3+1=4).
-
δ ~ 1.2-1.3 ppm (3H, triplet): This upfield triplet is the classic signature of the methyl protons (C11-H₃) of an ethyl group. It is split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3).
The integration of these peaks will be in a 2:2:2:3 ratio, confirming the relative proton count.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Rationale & Experimental Causality
¹³C NMR complements the ¹H NMR data by providing a count of the unique carbon atoms and information about their chemical environment (e.g., sp², sp³, carbonyl). A standard broadband proton-decoupled spectrum is acquired, where each unique carbon appears as a single line.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol is virtually identical to that for ¹H NMR, though data acquisition typically takes longer due to the lower natural abundance of the ¹³C isotope.
Data Interpretation: Carbon Signal Assignment
The spectrum will display 7 distinct signals, corresponding to the 7 unique carbon atoms in the molecule:
-
δ ~ 167 ppm: The ester carbonyl carbon (C7). This is the most downfield signal.
-
δ ~ 140 ppm (C5) and ~128 ppm (C3): The two CH carbons of the pyrazole ring.
-
δ ~ 93 ppm: The C4 carbon of the pyrazole ring. This carbon is directly attached to bromine, and its chemical shift is significantly influenced by the halogen's electronegativity and heavy atom effect.[14]
-
δ ~ 62 ppm: The oxygen-bearing methylene carbon of the ethyl group (C10).
-
δ ~ 50 ppm: The methylene bridge carbon (C6), situated between the pyrazole ring and the carbonyl group.
-
δ ~ 14 ppm: The terminal methyl carbon of the ethyl group (C11), which is the most upfield signal.
Data Synthesis and Final Confirmation
The true power of this analytical workflow lies in the convergence of data from all techniques. No single method provides the complete picture, but together, they form a self-validating system.
Summary of Spectroscopic Data
| Technique | Observation | Assignment |
| Mass Spec (EI) | M⁺• at m/z 232/234 (1:1) | C₇H₉BrN₂O₂; Confirms one Br atom |
| Fragments at m/z 187/189, 146/148 | Loss of •OEt; Loss of •CH₂COOEt | |
| IR (cm⁻¹) | ~1750 (strong, sharp) | Ester C=O stretch |
| ~1250, ~1050 (strong) | Ester C-O stretches | |
| ~2980, ~3100 | sp³ and sp² C-H stretches | |
| ¹H NMR (ppm) | ~7.5-7.6 (2H, s) | Pyrazole H3 & H5 |
| ~4.9-5.1 (2H, s) | N-CH₂-C=O | |
| ~4.2-4.3 (2H, q) | O-CH₂-CH₃ | |
| ~1.2-1.3 (3H, t) | O-CH₂-CH₃ | |
| ¹³C NMR (ppm) | ~167 | Ester C=O |
| ~140, ~128 | Pyrazole CH carbons (C3, C5) | |
| ~93 | Pyrazole C-Br carbon (C4) | |
| ~62 | O-CH₂ | |
| ~50 | N-CH₂ | |
| ~14 | -CH₃ |
Conclusion
References
- IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. [Link]
- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan. [Link]
- The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
- Supporting Information for a Wiley-VCH public
- A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. [Link]
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. [Link]
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- IR spectrum of pyrazoline 9.
- Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment.
- IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I - LibreTexts. [Link]
- Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. National Institutes of Health (NIH). [Link]
- IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]
- Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
- IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. [Link]
- Fragmentation of the [M − NO2]+ of methyl-1-nitropyrazoles.
- Bromination of pyrazole derivatives.
- Spectroscopic studies of some 1-phenylpyrazole deriv
- NMR Chemical Shift Values Table. Chemistry Steps. [Link]
- 1H NMR Chemical Shift.
- 4-Bromopyrazole. LookChem. [Link]
- NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
- Mass spectrometric study of some pyrazoline derivatives.
- 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
- Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180. [Link]
- Mass Spectrometry: Fragmentation P
- Mass Spectrometry - Fragmentation P
- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
- PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)
- Ethyl 2-(4-bromo-1h-pyrazol-1-yl)
- Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acet
- Spectra of ethyl acet
- Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. National Institutes of Health (NIH). [Link]
- ethyl 2-(4-bromo-1-ethyl-1H-pyrazol-5-yl)
- Ethyl 2-(4-bromo-1H-pyrazol-1-yl)
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A Technical Guide to the ¹³C NMR Spectroscopic Analysis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
Abstract
This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy data for Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of ¹³C NMR for structural elucidation, presents a detailed interpretation of the predicted spectrum, and outlines a robust, self-validating protocol for data acquisition. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical reference for the characterization of complex heterocyclic molecules.
Part 1: The Role of ¹³C NMR in Modern Structural Elucidation
Carbon-13 NMR spectroscopy is a cornerstone analytical technique for determining the carbon framework of organic molecules.[1][2] Unlike ¹H NMR, which provides information about the proton environments, ¹³C NMR directly probes the carbon skeleton, revealing the number of non-equivalent carbon atoms and offering insights into their chemical environment (e.g., hybridization, neighboring atoms).[3][4]
The key principles underpinning its utility include:
-
Chemical Shift (δ): The position of a signal in the spectrum, measured in parts per million (ppm), is highly sensitive to the electronic environment of the carbon nucleus. The typical range for ¹³C NMR is broad (0-220 ppm), which minimizes signal overlap, even in complex structures.[5][6]
-
Signal Count: In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom in a molecule produces a distinct signal.[7] This allows for a direct count of the non-equivalent carbons, providing immediate structural information.
-
Decoupling: Standard ¹³C NMR spectra are acquired with proton decoupling, which collapses carbon-proton coupling multiplets into single lines, simplifying the spectrum and enhancing the signal-to-noise ratio.
For drug development professionals, ¹³C NMR is indispensable for verifying molecular structures, identifying impurities, and confirming the outcomes of synthetic transformations. Its application to heterocyclic compounds, which form the core of many pharmaceutical agents, is particularly critical for unambiguous characterization.[8]
Part 2: Structural Analysis and Predicted ¹³C NMR Spectrum
The structure of this compound contains seven unique carbon atoms, and therefore, seven distinct signals are expected in its proton-decoupled ¹³C NMR spectrum. The molecule combines a substituted pyrazole ring with an ethyl acetate moiety, leading to a predictable pattern of chemical shifts.
Molecular Structure with Carbon Numbering
The carbons are numbered systematically for unambiguous assignment in the subsequent spectral analysis.
Caption: Molecular structure of this compound with IUPAC-style numbering for NMR assignment.
Predicted ¹³C NMR Data
The following table summarizes the predicted chemical shifts for each carbon atom, based on established ranges for similar functional groups and substituent effects.[6][9][10]
| Carbon Atom | Label | Predicted Chemical Shift (δ, ppm) | Justification & Comments |
| Carbonyl | C7 | 166.5 | The ester carbonyl carbon is significantly deshielded. Typical range for esters is 160-185 ppm.[6] |
| Pyrazole C5 | C5 | 140.0 | Aromatic CH carbon adjacent to two nitrogen atoms. Deshielded due to the electronegativity of the nitrogens. |
| Pyrazole C3 | C3 | 129.5 | Aromatic CH carbon. Less deshielded than C5 as it is further from the N-substituent. |
| Pyrazole C4 | C4 | 95.0 | Carbon bearing the bromine atom. The "heavy atom effect" of bromine typically shifts the signal upfield compared to a C-H carbon. |
| Methylene (Ester) | C8 | 62.0 | The O-C H₂ carbon of the ethyl group. Consistent with data for ethyl acetate (approx. 60.5 ppm). |
| Methylene (Linker) | C6 | 50.5 | The N-C H₂ carbon. Its chemical shift is influenced by the adjacent nitrogen and the ester carbonyl group. |
| Methyl | C9 | 14.1 | The C H₃ carbon of the ethyl group. Consistent with data for ethyl acetate (approx. 14.2 ppm). |
Part 3: A Self-Validating Protocol for ¹³C NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible ¹³C NMR data, a systematic and verifiable protocol is essential. The following procedure is designed for a standard modern NMR spectrometer.
Experimental Workflow Diagram
Caption: Standard workflow for ¹³C NMR data acquisition and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Action: Dissolve approximately 50-100 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[11] The higher concentration is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.
-
Causality: CDCl₃ is a common solvent that dissolves a wide range of organic compounds and provides a deuterium signal for the instrument's lock system. Its carbon signal (a triplet at ~77.16 ppm) serves as a convenient internal chemical shift reference.[12]
-
-
Instrument Setup and Shimming:
-
Action: Insert the NMR tube into the spinner and place it in the magnet. Use the instrument software to lock onto the deuterium signal of the CDCl₃. Perform an automatic shimming routine (e.g., topshim) to optimize the magnetic field homogeneity.[11][13]
-
Causality: Locking ensures the magnetic field strength remains constant throughout the experiment, preventing signal drift. Shimming is critical for achieving sharp, well-resolved spectral lines, which is essential for accurate chemical shift determination.
-
-
Acquisition Parameter Setup:
-
Action: Load a standard proton-decoupled ¹³C experiment parameter set (e.g., zgpg30 on Bruker systems).[14]
-
Key Parameters:
-
Spectral Width (SW): Set to ~240 ppm to encompass the full range of expected organic chemical shifts.
-
Number of Scans (NS): Set to a minimum of 1024 scans. Increase as needed to achieve a signal-to-noise ratio >20:1 for all peaks.
-
Relaxation Delay (D1): Set to 2.0 seconds.[14]
-
-
Causality: The low sensitivity of ¹³C NMR requires signal averaging over many scans (NS) to obtain a usable spectrum. A relaxation delay (D1) is crucial to allow the nuclear spins to return to equilibrium between pulses. A 2-second delay is a good starting point, though longer delays may be needed for fully quantitative analysis, especially for quaternary carbons like C4 and C7 which relax more slowly.
-
-
Data Processing and Analysis:
-
Action: After acquisition, apply an exponential multiplication window function, followed by Fourier Transformation (efp). Perform automatic and, if necessary, manual phase and baseline correction (apk).[15]
-
Action: Calibrate the spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.
-
Causality: Proper processing is essential for an accurate representation of the data. Referencing to the known solvent peak corrects for any minor variations in the magnetic field and ensures the comparability of data across different instruments.
-
Part 4: Advanced Techniques for Unambiguous Assignment
While a 1D ¹³C NMR spectrum provides a count of unique carbons and their chemical shifts, definitive assignments often require more advanced experiments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for determining the multiplicity of each carbon signal.
-
DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃).
-
DEPT-90: Shows only CH carbons.
-
DEPT-135: Shows CH and CH₃ peaks as positive signals and CH₂ peaks as negative signals.
-
Causality: By comparing these spectra, one can definitively identify C3, C5, C6, C8, and C9 based on their proton attachments, leaving C4 and C7 as the quaternary carbons.
-
-
2D Heteronuclear Correlation (HSQC/HMQC & HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon atom with its directly attached proton(s). This provides a direct link between the ¹H and ¹³C spectra, allowing for confident assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away. This is the definitive tool for assigning quaternary carbons by observing their correlations to nearby protons. For instance, the carbonyl carbon (C7) would show a correlation to the protons on the adjacent methylene group (C6).
-
By employing this suite of 1D and 2D NMR techniques, a researcher can achieve a complete and unambiguous assignment of the ¹³C NMR spectrum for this compound, ensuring the highest level of scientific integrity in its structural characterization.
References
- Title: Carbon-13 NMR Spectroscopy: Principles and Applic
- Title: 13.13 Uses of 13C NMR Spectroscopy Source: Fiveable URL:[Link]
- Title: C-13 NMR Spectroscopy Source: Slideshare URL:[Link]
- Title: Spectroscopy 13C NMR and 1H NMR Source: Mesbah Energy URL:[Link]
- Title: 6.8: Principles of ¹³C NMR Spectroscopy Source: Chemistry LibreTexts URL:[Link]
- Title: SOP d
- Title: STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS Source: Princeton University URL:[Link]
- Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: The Journal of Organic Chemistry URL:[Link]
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- Title: CONTENTS 1. 13C NMR spectroscopy • Chemical shift Source: National Institute of Technology, Rourkela URL:[Link]
- Title: 13C (Carbon)
- Title: interpreting C-13 NMR spectra Source: Chemguide URL:[Link]
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- 15. chem.uiowa.edu [chem.uiowa.edu]
An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometry of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document moves beyond a simple recitation of methods to offer a deep, mechanistic understanding of the compound's behavior under mass spectrometric conditions. We will explore the foundational principles of its ionization and fragmentation, offering a predictive framework rooted in the established chemistry of pyrazoles and ethyl esters. This guide is designed to equip researchers with the expert insights necessary for unambiguous compound identification, structural elucidation, and the anticipation of its mass spectral characteristics in complex matrices.
Introduction: The Significance of Structural Elucidation
This compound (C₇H₉BrN₂O₂) is a member of the pyrazole class of heterocyclic compounds, which are integral scaffolds in a multitude of pharmacologically active agents. The precise characterization of such molecules is a cornerstone of drug discovery and development, ensuring purity, confirming identity, and providing insights into metabolic fate. Mass spectrometry stands as a paramount analytical technique in this endeavor, offering unparalleled sensitivity and structural information from minimal sample quantities.
This guide will provide a detailed exposition of the expected mass spectrum of this compound, with a particular focus on electron ionization (EI) mass spectrometry. Our analysis will be grounded in the fundamental principles of mass spectral fragmentation and will be supported by data from analogous structures.
The Molecular Ion: A Tale of Two Isotopes
The initial and most telling feature in the mass spectrum of this compound is its molecular ion peak. Due to the presence of a single bromine atom, the molecular ion will manifest as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This characteristic "doublet" is a direct consequence of the natural isotopic abundance of bromine, which exists as a near 50:50 mixture of ⁷⁹Br and ⁸¹Br.[1][2][3]
The monoisotopic mass of the molecular ion containing ⁷⁹Br is 231.98474 Da, while the ion with ⁸¹Br will have a mass of 233.98269 Da. Therefore, we expect to observe two distinct peaks at approximately m/z 232 and m/z 234, with their relative intensities closely mirroring the 1:1 isotopic ratio of bromine. The presence of this M+ and M+2 pattern is a definitive indicator of a monobrominated compound.[1][2][3]
Predicted Fragmentation Pathways: A Mechanistic Exploration
The fragmentation of the molecular ion of this compound under electron ionization is anticipated to proceed through several distinct pathways, dictated by the relative stabilities of the resulting fragment ions and neutral losses. The fragmentation can be logically divided into cleavages associated with the ethyl acetate side chain and the 4-bromopyrazole ring.
Fragmentation of the Ethyl Acetate Side Chain
The ethyl acetate moiety is prone to characteristic cleavages, primarily driven by the presence of the carbonyl group.[4]
-
Loss of the Ethoxy Radical (•OCH₂CH₃): A primary fragmentation event is the alpha-cleavage of the C-O bond, leading to the loss of an ethoxy radical (mass = 45 Da). This results in the formation of a stable acylium ion.
-
[C₇H₉BrN₂O₂]⁺• → [C₅H₄BrN₂O]⁺ + •OCH₂CH₃
-
This will produce a characteristic isotopic doublet at m/z 187/189 .
-
-
Loss of Ethylene via McLafferty Rearrangement: For esters with a gamma-hydrogen on the alkyl chain, a McLafferty rearrangement is possible. In this case, a hydrogen atom from the ethyl group can be transferred to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (mass = 28 Da).
-
[C₇H₉BrN₂O₂]⁺• → [C₅H₅BrN₂O₂]⁺• + C₂H₄
-
This rearrangement would yield a doublet at m/z 204/206 .
-
-
Cleavage of the Entire Side Chain: The bond between the pyrazole nitrogen and the methylene group of the acetate side chain can also cleave, leading to the loss of the entire ethyl acetate group as a radical.
-
[C₇H₉BrN₂O₂]⁺• → [C₅H₄BrN₂]⁺ + •CH₂COOCH₂CH₃
-
This fragmentation would result in a doublet corresponding to the 4-bromopyrazolyl cation at m/z 147/149 .
-
Fragmentation of the 4-Bromopyrazole Ring
The fragmentation of the pyrazole ring itself is a well-documented process, often involving the expulsion of small, stable neutral molecules.[5][6] For 4-bromopyrazole derivatives, these fragmentation pathways are expected to be preserved.
-
Loss of HCN: A common fragmentation pathway for pyrazoles is the elimination of a molecule of hydrogen cyanide (HCN, mass = 27 Da) from the heterocyclic ring. This can occur from various fragment ions. For instance, the 4-bromopyrazolyl cation could undergo this fragmentation:
-
[C₅H₄BrN₂]⁺ → [C₄H₃BrN]⁺ + HCN
-
This would lead to a doublet at m/z 120/122 .
-
-
Loss of N₂: Another characteristic fragmentation of the pyrazole ring involves the loss of a molecule of nitrogen (N₂, mass = 28 Da). This often occurs from the [M-H]⁺ ion.
-
[C₇H₈BrN₂O₂]⁺ → [C₇H₈BrO₂]⁺ + N₂
-
The initial loss of a hydrogen atom followed by the expulsion of nitrogen would result in a doublet at m/z 203/205 .
-
The interplay of these fragmentation pathways will generate a complex but interpretable mass spectrum. The relative abundances of the fragment ions will be governed by their respective stabilities.
Summary of Predicted Mass Spectral Data
The following table summarizes the predicted major ions in the electron ionization mass spectrum of this compound.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion Structure | Fragmentation Pathway |
| 232/234 | [C₇H₉BrN₂O₂]⁺• (Molecular Ion) | - |
| 204/206 | [C₅H₅BrN₂O₂]⁺• | McLafferty Rearrangement (Loss of C₂H₄) |
| 187/189 | [C₅H₄BrN₂O]⁺ | Loss of •OCH₂CH₃ |
| 147/149 | [C₅H₄BrN₂]⁺ | Loss of •CH₂COOCH₂CH₃ |
| 120/122 | [C₄H₃BrN]⁺ | Loss of HCN from [C₅H₄BrN₂]⁺ |
| 203/205 | [C₇H₈BrO₂]⁺ | Loss of H followed by loss of N₂ |
Experimental Protocol: A Self-Validating System
To acquire a high-quality mass spectrum of this compound, a systematic and well-controlled experimental approach is crucial. The following protocol outlines a robust methodology using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of such compounds.
Sample Preparation
-
Solvent Selection: Choose a high-purity volatile solvent in which the analyte is readily soluble. Dichloromethane or ethyl acetate are suitable choices.
-
Concentration: Prepare a stock solution of the compound at a concentration of 1 mg/mL. Serially dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC inlet.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph:
-
Injector: Split/splitless inlet, operated in splitless mode for maximum sensitivity.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: 3-5 minutes to protect the filament from the solvent front.
-
This protocol is designed to be self-validating. The observation of a sharp, symmetrical chromatographic peak for the analyte, coupled with a clean mass spectrum exhibiting the expected molecular ion doublet and fragmentation patterns, will confirm the validity of the analysis.
Visualizing the Fragmentation
To further clarify the proposed fragmentation pathways, the following diagrams have been generated using the DOT language.
Diagram 1: Fragmentation of the Ethyl Acetate Side Chain
Caption: Primary fragmentation of the ethyl acetate side chain.
Diagram 2: Fragmentation of the 4-Bromopyrazole Ring
Caption: Characteristic fragmentation of the pyrazole ring.
Conclusion: A Predictive and Practical Framework
This technical guide has provided a detailed, mechanistically-driven exploration of the mass spectrometry of this compound. By understanding the fundamental principles of its ionization and fragmentation, researchers can confidently identify this compound and interpret its mass spectrum. The characteristic M+/M+2 doublet, coupled with predictable losses from both the ethyl acetate side chain and the pyrazole ring, provides a robust analytical fingerprint. The experimental protocol outlined herein offers a reliable method for obtaining high-quality data, ensuring the integrity of research in which this compound plays a role. This guide serves not only as a reference for a specific molecule but also as a model for the logical and expert-driven analysis of the mass spectra of novel compounds in the field of drug development.
References
- Isotopes in Mass Spectrometry. Chemistry Steps. [Link]
- Other Important Isotopes- Br and Cl. Chemistry LibreTexts. [Link]
- mass spectra - the M+2 peak. Chemguide. [Link]
- Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment.
- Mass Spectrometric Investigation of Some Pyronylpyrazole Deriv
- The M+1 & M+2 Peaks. Cambridge (CIE) AS Chemistry Revision Notes 2023. [Link]
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. [Link]
- Mass Spectrometry - Fragmentation P
- mass spectrum of ethyl ethanoate fragmentation pattern. Doc Brown's Advanced Organic Chemistry. [Link]
- Mass spectrum fragmentation of ethyl acet
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- 5. ethyl 2-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-2-oxoacetate | C9H11BrN2O3 | CID 177690763 - PubChem [pubchem.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, a key heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, spectroscopic characterization, safe handling, and its pivotal role in the development of novel molecular entities.
Compound Profile and Chemical Identity
This compound, with the CAS Number 82231-58-1, is a functionalized pyrazole derivative. The pyrazole core is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents.[1][2] The presence of a bromine atom at the C4 position and an ethyl acetate group at the N1 position makes this molecule a versatile intermediate for further chemical modifications, such as cross-coupling reactions and ester hydrolysis, enabling the synthesis of a diverse range of more complex molecules.[3]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 82231-58-1 | |
| Molecular Formula | C₇H₉BrN₂O₂ | |
| Molecular Weight | 233.06 g/mol | [4] |
| Physical Form | Solid | |
| Boiling Point | 296.565 °C at 760 mmHg | |
| Storage Temperature | Room Temperature |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of 4-bromo-1H-pyrazole with an appropriate ethyl haloacetate, most commonly ethyl bromoacetate. This reaction is a classic example of nucleophilic substitution where the deprotonated pyrazole nitrogen acts as the nucleophile.
Underlying Principle: Nucleophilic Substitution
The reaction proceeds via an SN2 mechanism. A base is required to deprotonate the acidic N-H proton of the 4-bromo-1H-pyrazole, generating a pyrazolate anion. This anion is a potent nucleophile that readily attacks the electrophilic carbon of the ethyl bromoacetate, displacing the bromide leaving group. The choice of base and solvent is critical to ensure high yield and prevent side reactions. Strong bases like sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) are highly effective for this transformation.[5]
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- 3. ethyl 2-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-2-oxoacetate | C9H11BrN2O3 | CID 177690763 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. ETHYL 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE | CAS: 175137-54-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
An In-depth Technical Guide to Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of novel therapeutics. Within this important class of heterocycles, Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate emerges as a particularly valuable and versatile building block. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its characterization and strategic applications in drug discovery.
Physicochemical Properties and Molecular Identification
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis and drug design. This compound is a solid at room temperature with a molecular formula of C7H9BrN2O2.
| Property | Value | Source |
| Molecular Weight | 233.06 g/mol | [2] |
| CAS Number | 82231-58-1 | [2] |
| Physical Form | White to off-white solid | [2] |
| Boiling Point | 183 °C at 10 Torr | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the N-alkylation of 4-bromo-1H-pyrazole with an ethyl haloacetate, most commonly ethyl bromoacetate. This reaction is a classic example of nucleophilic substitution, where the deprotonated pyrazole nitrogen acts as the nucleophile.
Reaction Scheme
Caption: General synthesis scheme for this compound.
Experimental Protocol
-
Preparation: To a solution of 4-bromo-1H-pyrazole (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (1.1-1.5 equivalents). Common bases for this reaction include potassium carbonate (K2CO3) or sodium hydride (NaH). The use of NaH requires an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the mixture at room temperature for 30-60 minutes to ensure the deprotonation of the pyrazole.
-
Addition of Electrophile: Slowly add ethyl bromoacetate (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: The reaction is typically stirred at room temperature or with gentle heating for several hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the acetate group, and two singlets for the protons on the pyrazole ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the pyrazole ring, the methylene carbon of the acetate, and the carbons of the ethyl group.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the predicted monoisotopic mass is 231.98474 Da.[3] Common adducts observed in mass spectrometry include [M+H]⁺, [M+Na]⁺, and [M+K]⁺.[3]
Caption: Workflow for the spectroscopic characterization of the title compound.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromo substituent on the pyrazole ring and the ester functionality provide two orthogonal reactive handles for further chemical modifications.
The Role of the Pyrazole Scaffold
The pyrazole ring is a key pharmacophore found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5]
Strategic Synthetic Utility
-
Modification at the Bromine Position: The bromine atom on the pyrazole ring is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at this position, enabling the exploration of the structure-activity relationship (SAR) in drug discovery programs.[6]
-
Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, by coupling with different amines. This provides another avenue for modifying the overall properties of the molecule to enhance its biological activity and pharmacokinetic profile.
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- 5. ethyl 2-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-2-oxoacetate | C9H11BrN2O3 | CID 177690763 - PubChem [pubchem.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a common motif in a wide array of pharmacologically active compounds, and the specific functionalization of this molecule makes it a valuable building block for the synthesis of more complex molecular architectures. This technical guide provides a comprehensive overview of the boiling point and other key physicochemical properties of this compound, along with a detailed, field-proven protocol for its synthesis and characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Source/Comment |
| Boiling Point | 296.565 °C at 760 mmHg | [1] |
| Molecular Formula | C₇H₉BrN₂O₂ | [1][2] |
| Molecular Weight | 233.06 g/mol | [3] |
| Physical Form | Solid | [1] |
| CAS Number | 82231-58-1 | [1][4] |
| Predicted pKa | 0.66 ± 0.10 | Predicted value for a related compound[5][6] |
| Predicted XlogP | 1.3 | Predicted[2] |
| Storage Temperature | Room Temperature | [1] |
Note on the Boiling Point: The reported boiling point of 296.565 °C at atmospheric pressure is provided by a commercial supplier.[1] While this value is a critical piece of data, it is important to note that for a related compound, ETHYL 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE, a predicted boiling point is provided.[5][6] This suggests that the boiling point for the title compound may also be a calculated value and should be confirmed experimentally if it is a critical parameter for a specific application.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of 4-bromopyrazole with an ethyl haloacetate, most commonly ethyl bromoacetate. This reaction is a standard procedure for the functionalization of pyrazole rings.
Reaction Scheme
Caption: General synthetic scheme for this compound.
Step-by-Step Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of analogous pyrazole derivatives.
Materials:
-
4-bromopyrazole
-
Ethyl bromoacetate[7]
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromopyrazole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) to create a solution.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension vigorously.
-
Addition of Alkylating Agent: Slowly add ethyl bromoacetate (1.1 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | Pyrazole H-5 |
| ~7.4 | s | 1H | Pyrazole H-3 |
| ~4.9 | s | 2H | -CH₂- (acetate) |
| ~4.2 | q | 2H | -OCH₂- (ethyl) |
| ~1.2 | t | 3H | -CH₃ (ethyl) |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O (ester) |
| ~140 | Pyrazole C-5 |
| ~129 | Pyrazole C-3 |
| ~93 | Pyrazole C-4 (C-Br) |
| ~62 | -OCH₂- (ethyl) |
| ~53 | -CH₂- (acetate) |
| ~14 | -CH₃ (ethyl) |
Expected IR Spectrum
Key characteristic peaks in the infrared spectrum would include:
| Wavenumber (cm⁻¹) | Assignment |
| ~1750 | C=O stretch (ester) |
| ~1500-1600 | C=C and C=N stretches (pyrazole ring) |
| ~1200 | C-O stretch (ester) |
| ~1000-1100 | C-N stretch |
Expected Mass Spectrum
The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.
-
M⁺: m/z ≈ 232
-
[M+2]⁺: m/z ≈ 234
Safety Considerations
This compound should be handled with care in a well-ventilated fume hood. As with many halogenated organic compounds, it may be harmful if inhaled, ingested, or absorbed through the skin.
The precursor, ethyl bromoacetate , is a lachrymator and a highly toxic alkylating agent.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This technical guide provides essential information on the boiling point, physicochemical properties, synthesis, and expected spectral characteristics of this compound. The provided synthetic protocol offers a reliable method for its preparation, enabling its use in further research and development activities. As a versatile building block, a thorough understanding of its properties is crucial for its effective application in the design and synthesis of novel compounds with potential therapeutic applications.
References
- Supporting Information - A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.
- ethyl 2-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-2-oxoacetate | C9H11BrN2O3 | CID - PubChem.
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An In-Depth Technical Guide to the Solubility of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate in Organic Solvents
Introduction
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a functionalized pyrazole, it serves as a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and novel organic materials.[1] The solubility of this compound in various organic solvents is a critical physicochemical parameter that governs its utility in nearly every application, from reaction kinetics and purification by crystallization to formulation and quality control.[2][3]
This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. It is designed for researchers, chemists, and drug development professionals who require a robust and scientifically grounded approach to handling this and similar molecules. We will delve into the theoretical underpinnings of solubility, provide field-proven experimental protocols, and explain the causality behind methodological choices to ensure reliable and reproducible results.
Physicochemical Characterization of the Solute
A thorough understanding of the solute's molecular structure is the first step in predicting its solubility behavior.[4]
Compound: this compound CAS Number: 82231-58-1 Molecular Formula: C₇H₉BrN₂O₂[5] Molecular Weight: 233.06 g/mol
Structural Analysis: The molecule possesses several key features that dictate its interaction with solvents:
-
Pyrazole Ring: An aromatic heterocyclic ring containing two nitrogen atoms. This part of the molecule can participate in π-π stacking and dipole-dipole interactions.[3]
-
Bromo Substituent: The bromine atom attached to the pyrazole ring is an electron-withdrawing group that increases the molecule's molecular weight and polarizability.
-
Ester Group (-COOEt): This group contains polar C=O and C-O bonds, making it a key site for hydrogen bond acceptance and dipole-dipole interactions.
-
Ethyl Acetate Side Chain: The flexible ethyl chain attached to the pyrazole nitrogen provides some nonpolar character.
Based on this structure, the compound is expected to be a crystalline solid at room temperature and exhibit moderate polarity. Its solubility will be highest in solvents that can effectively engage with its polar ester and pyrazole functionalities.
| Property | Value | Source |
| Molecular Formula | C₇H₉BrN₂O₂ | PubChemLite[5] |
| Molecular Weight | 233.06 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Predicted XlogP | 1.3 | PubChemLite[5] |
| Boiling Point | 296.56 °C at 760 mmHg | Sigma-Aldrich |
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the foundational concept for predicting solubility.[4] This means polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[6][7] We can refine this prediction using more quantitative models like Hansen Solubility Parameters (HSP).
Hansen Solubility Parameters (HSP)
HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[8][9] A solvent is likely to dissolve a solute if their respective Hansen parameters are similar. The "distance" (Ra) between the HSP of a solute and a solvent in 3D space can be calculated, with smaller distances indicating higher affinity.[10]
While the specific HSP values for this compound are not published, we can estimate its characteristics based on its structure. The presence of the bromo-pyrazole ring and the ester group suggests it will have significant polar (δP) and hydrogen bonding (δH) components.
This theoretical grounding allows for a rational selection of solvents for experimental screening. We should select a diverse set of solvents that cover a wide range of polarities and hydrogen bonding capabilities to effectively probe the solubility space.[11][12]
Logical Framework for Solvent Selection
The following diagram illustrates the logic for selecting an appropriate solvent based on solute and solvent properties.
Caption: Logic for predicting solubility by matching solute and solvent properties.
Experimental Determination of Thermodynamic Solubility
To obtain definitive, quantitative solubility data, an experimental approach is essential. The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability and is recognized by regulatory bodies like the OECD.[13][14][15]
Protocol: Equilibrium Shake-Flask Method
This protocol is based on the OECD Test Guideline 105 and is considered the most reliable method for measuring solubility.[16][17][18]
Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (purity > 98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.[14] A visual excess is sufficient.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of each selected solvent to the corresponding vial.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for compounds that are slow to dissolve.[19]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow undissolved solids to sediment.[14]
-
Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter. The first few drops should be discarded to saturate the filter material.
-
Dilution: Accurately dilute the filtered samples with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method. A precise dilution factor is crucial for accurate calculation.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
Workflow for Shake-Flask Solubility Determination
Caption: Step-by-step workflow for the OECD-compliant shake-flask method.
Analytical Quantification by HPLC
A robust and validated analytical method is required for trustworthy results. Reverse-phase HPLC is well-suited for quantifying small organic molecules like the target compound.[20][21]
Example HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good peak shape and a reasonable retention time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at a wavelength of maximum absorbance for the compound (determined by a UV scan).
-
Quantification: A multi-point calibration curve must be prepared using standards of known concentration. The concentration of the unknown samples is then calculated by interpolation from this curve.
Solvent Selection and Illustrative Data
A diverse range of solvents should be selected to build a comprehensive solubility profile. The solvents are categorized based on their polarity and hydrogen bonding ability.[11][22]
The following table presents a recommended list of solvents for testing and includes hypothetical but realistic solubility data for this compound to illustrate how results should be presented.
| Solvent | Solvent Class | Polarity Index | Illustrative Solubility (mg/mL at 25°C) |
| Hexane | Nonpolar | 0.1 | < 0.1 |
| Toluene | Aromatic | 2.4 | ~ 5 |
| Dichloromethane (DCM) | Halogenated | 3.1 | > 100 |
| Ethyl Acetate | Ester | 4.4 | > 150 |
| Acetone | Ketone | 5.1 | > 200 |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | ~ 75 |
| Isopropanol (IPA) | Polar Protic (Alcohol) | 3.9 | ~ 50 |
| Ethanol | Polar Protic (Alcohol) | 4.3 | ~ 60 |
| Methanol | Polar Protic (Alcohol) | 5.1 | ~ 40 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 200 |
Note: The data in this table is for illustrative purposes only and must be determined experimentally.
Interpretation of Illustrative Results: The hypothetical data suggests that the compound has very low solubility in nonpolar solvents like hexane, which is expected. Its solubility is highest in polar aprotic solvents like Acetone, Ethyl Acetate, and DMSO, which can effectively interact with the polar ester group. The moderate solubility in alcohols indicates that while hydrogen bonding is a factor, the compound does not require a hydrogen bond donor from the solvent for good solubility.
Conclusion
This guide has outlined a comprehensive, science-driven approach to evaluating the solubility of this compound in organic solvents. By combining a theoretical understanding of molecular interactions with the gold-standard shake-flask experimental method, researchers can generate reliable and reproducible data. This information is fundamental for optimizing reaction conditions, developing robust purification strategies, and enabling successful formulation development in the pharmaceutical and chemical industries. Adherence to these detailed protocols will ensure the generation of high-quality, trustworthy data critical for advancing research and development projects.
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A Technical Guide to Sourcing and Application of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate for Drug Discovery and Development
Introduction: The Strategic Importance of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast armamentarium of heterocyclic scaffolds, pyrazoles have emerged as a "privileged" structural motif, consistently appearing in a multitude of clinically approved drugs and late-stage clinical candidates.[1] Their versatile chemical reactivity and ability to form key interactions with biological targets have cemented their importance in medicinal chemistry.
This guide focuses on a particularly valuable derivative: This compound (CAS No. 82231-58-1) . This compound serves as a critical intermediate, offering a unique combination of a reactive bromine handle for further chemical elaboration and an ester group that can be readily modified. Its structure is particularly relevant in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2][3][4]
This document provides researchers, scientists, and drug development professionals with an in-depth technical overview of the commercial landscape, synthesis, quality control, and applications of this compound. The insights provided herein are intended to facilitate informed sourcing decisions and empower the strategic application of this key intermediate in drug discovery programs.
Chapter 1: The Commercial Landscape: Sourcing and Supplier Evaluation
The reliable and consistent supply of high-quality starting materials is the bedrock of any successful drug development campaign. The quality of this compound directly impacts the efficiency of subsequent synthetic steps, the impurity profile of the final active pharmaceutical ingredient (API), and ultimately, patient safety. Therefore, a thorough evaluation of commercial suppliers is a critical, non-negotiable step.
Comparative Analysis of Commercial Suppliers
The market for this compound includes a range of suppliers, from those catering to small-scale academic research to those capable of providing bulk quantities for preclinical and clinical development. The following table provides a comparative overview of prominent suppliers.
| Supplier | Purity Offered | Available Quantities | Quality Certifications/Notes |
| Sigma-Aldrich (Merck) | ≥96% | Grams | A well-established supplier for research quantities with readily available safety and property data. |
| BLDpharm | Inquire | Grams to Kilograms | Offers a range of related pyrazole derivatives and provides access to analytical data like NMR and HPLC upon request.[5][6] |
| Chemspace | Inquire | Grams to Kilograms | A marketplace connecting buyers with a wide array of chemical building blocks from various suppliers. |
| ChemicalBook | Inquire | Grams to Kilograms | An online directory listing multiple suppliers, primarily from Asia.[7] |
| Combi-Blocks | Inquire | Grams to Kilograms | Specializes in providing building blocks for combinatorial chemistry and drug discovery.[7] |
| American Elements | Can be produced to high purity (e.g., 99%, 99.9%)[3] | Research to bulk quantities | Capable of producing materials to various grades, including pharmaceutical grade, upon request.[3] |
Note: Purity and available quantities are subject to change and should always be confirmed with the supplier.
Supplier Qualification Workflow
A systematic approach to qualifying a new supplier is essential to mitigate risks in the supply chain. The following workflow outlines a robust, self-validating process for supplier evaluation.
Caption: Synthetic pathway for this compound.
Detailed Laboratory Synthesis Protocol
The following protocol is adapted from established procedures for the N-alkylation of pyrazoles. [8] Materials:
-
4-Bromopyrazole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 4-bromopyrazole (1.0 eq) in anhydrous DMF dropwise over 15-20 minutes. The causality here is that the strong base (NaH) deprotonates the pyrazole nitrogen, forming a highly nucleophilic pyrazolide anion.
-
Alkylation: After stirring the mixture at 0 °C for 30 minutes, add ethyl bromoacetate (1.1 eq) dropwise. The pyrazolide anion then displaces the bromide ion from ethyl bromoacetate in a classic SN2 reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 4-bromopyrazole is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 82231-58-1 | |
| Molecular Formula | C₇H₉BrN₂O₂ | |
| Molecular Weight | 233.06 g/mol | |
| Appearance | Solid | |
| Boiling Point | 296.57 °C at 760 mmHg | |
| Storage Temperature | Room temperature |
Chapter 3: Quality Control and Analytical Methods
Rigorous quality control (QC) is non-negotiable for any intermediate used in pharmaceutical synthesis. The identity and purity of this compound must be unequivocally confirmed before its use.
Standard Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the molecule.
-
¹H NMR: The spectrum should show characteristic signals for the pyrazole ring protons, the methylene protons of the acetate group, and the ethyl ester protons. A representative ¹H NMR spectrum would show:
-
A triplet corresponding to the -CH₃ of the ethyl group (~1.3 ppm).
-
A quartet corresponding to the -CH₂- of the ethyl group (~4.2 ppm).
-
A singlet for the methylene protons adjacent to the pyrazole nitrogen (~5.0 ppm).
-
Two singlets for the two protons on the pyrazole ring (~7.5-8.0 ppm).
-
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the compound and provides an initial assessment of its purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis. A well-developed HPLC method can separate the desired product from starting materials, by-products, and other impurities.
Protocol: HPLC Purity Analysis
This protocol provides a general method for the purity analysis of this compound. Method optimization may be required based on the specific instrument and impurities present.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: A typical gradient might run from 10% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~220 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
System Equilibration: Equilibrate the HPLC column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Chapter 4: Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile intermediate in the synthesis of complex, biologically active molecules. The 4-bromo position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. [9]
Role in Kinase Inhibitor Synthesis
The pyrazole scaffold is a well-established "hinge-binder" motif in kinase inhibitors. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The substituents on the pyrazole ring then project into different pockets of the ATP-binding site, allowing for the fine-tuning of potency and selectivity.
This compound is an ideal starting material for building such inhibitors. For example, in the development of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs used to treat certain cancers and inflammatory diseases, pyrazolopyrimidine cores are common. [3]A synthetic strategy could involve:
-
Using the bromo-pyrazole intermediate in a Suzuki coupling to attach a larger aromatic or heteroaromatic group.
-
Subsequent hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Amide coupling of the acid with another amine-containing fragment to complete the synthesis of the target inhibitor.
A patent for pyrazolopyrimidine compounds as kinase inhibitors (WO2014039899A1) highlights the importance of such scaffolds in modern drug discovery. [3]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined reactivity and commercial availability make it an attractive starting point for the synthesis of complex molecules, particularly in the highly competitive field of kinase inhibitor development. By understanding the nuances of its sourcing, synthesis, and quality control, research and development teams can de-risk their supply chain and accelerate their journey toward the discovery of new medicines. A diligent supplier qualification process, coupled with robust in-house analytical verification, is the cornerstone of ensuring the quality and consistency required for pharmaceutical research and development.
References
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- Shaikh, A., et al. (2020). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Scientific Reports, 10(1), 1-16.
- Gilead Sciences, Inc. (2015). TANK-BINDING KINASE INHIBITOR COMPOUNDS. European Patent Office. EP 3152210 B1.
- National Institute of Standards and Technology. Certificate of Analysis.
- Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. (2020). UNM Digital Repository.
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- University of Birmingham. Spectra of ethyl acetate.
- PubChem. ethyl 2-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-2-oxoacetate.
- Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
- Google Patents. WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors.
- Google Patents. WO2003092595A3 - Tyrosine kinase inhibitors.
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- Google Patents. Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.
- Rasayan Journal of Chemistry. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
- Google Patents. WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a]t[5][13]hiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders.
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Topic: Starting Materials for Pyrazole-Based Inhibitors
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to Core Synthesis Strategy
Introduction: The Pyrazole Core in Modern Medicine
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility and favorable physicochemical properties have cemented its status as a "privileged scaffold," a molecular framework that can interact with a wide range of biological targets. This is evidenced by its presence in numerous blockbuster drugs, from the anti-inflammatory agent Celecoxib to kinase inhibitors like Ruxolitinib and Ibrutinib used in cancer therapy.[4][5][6] The metabolic stability and synthetic tractability of the pyrazole ring continue to make it an attractive template for the design of novel therapeutic agents.[5]
This guide provides a comprehensive analysis of the foundational starting materials used to construct pyrazole-based inhibitors. As a senior application scientist, my objective is not merely to list reagents but to illuminate the strategic rationale behind their selection. We will explore how the choice of precursors dictates the synthetic pathway, influences the potential for molecular diversification, and ultimately defines the pharmacological profile of the final compound. For the drug development professional, understanding these fundamental building blocks is the first critical step in the journey from a chemical concept to a clinical candidate.
Chapter 1: The Foundational Logic of Pyrazole Synthesis: Key Precursor Classes
At its core, the synthesis of a pyrazole ring is a story of bringing together a two-nitrogen unit with a three-carbon unit. The vast majority of successful and scalable pyrazole syntheses rely on a few robust classes of starting materials that provide these essential components. The choice among these precursors is a critical strategic decision, balancing factors like commercial availability, reaction conditions, desired substitution patterns, and control over regiochemistry.
The most common and field-proven strategies involve the cyclocondensation of a hydrazine derivative (the N-N source) with a 1,3-dielectrophilic three-carbon synthon. This foundational approach, pioneered by Ludwig Knorr in 1883, remains the most prevalent method for pyrazole construction.[7][8][9] More modern techniques, such as [3+2] cycloadditions, offer alternative pathways with distinct advantages, particularly for accessing complex substitution patterns under mild conditions.
Figure 1. Primary retrosynthetic approaches to the pyrazole core.
Chapter 2: The Universal N-N Donor: Hydrazine and Its Derivatives
Hydrazine (H₂N-NH₂) and its substituted analogues are the quintessential starting materials for providing the two adjacent nitrogen atoms of the pyrazole ring.[10][11][12] The choice of hydrazine derivative is of paramount importance as it directly installs the substituent at the N-1 position of the final pyrazole, a key vector for modulating pharmacokinetic and pharmacodynamic properties.
The high nucleophilicity of hydrazine allows it to readily react with electrophilic carbon centers, initiating the cyclization cascade. The selection of the R-group in a substituted hydrazine (R-NHNH₂) must be considered carefully; bulky or electronically diverse groups can influence reaction rates and, critically, the regiochemical outcome of the cyclization with unsymmetrical carbon synthons.
Table 1: Common Hydrazine Derivatives and Their Strategic Utility
| Hydrazine Derivative | Chemical Formula | Typical Application/Rationale |
| Hydrazine Hydrate | N₂H₄·H₂O | Produces N-unsubstituted (NH) pyrazoles. Highly reactive and cost-effective. |
| Phenylhydrazine | C₆H₅NHNH₂ | Installs a phenyl group at N-1, a common motif in many inhibitors (e.g., for COX-2). |
| Methylhydrazine | CH₃NHNH₂ | Provides N-1 methylation, often used to block a hydrogen bond donor site and improve cell permeability. |
| Tosylhydrazine | TsNHNH₂ | The tosyl group can act as a leaving group, facilitating direct aromatization in reactions with α,β-unsaturated ketones.[13] |
| Hydrazine Hydrochloride | N₂H₄·HCl | A salt form that is often more stable and easier to handle than hydrazine hydrate, liberating free hydrazine in situ. |
Chapter 3: The Three-Carbon Backbone: Key Electrophilic Synthons
The three-carbon component provides the C-3, C-4, and C-5 atoms of the pyrazole ring. The functional handles and oxidation state of this precursor define the primary synthetic route and the initial substitution pattern of the heterocycle.
The Classic Precursor: 1,3-Dicarbonyl Compounds
The condensation of a 1,3-dicarbonyl compound with a hydrazine is the most traditional, robust, and widely employed method for pyrazole synthesis, known as the Knorr Pyrazole Synthesis.[7][8][14][15] This reaction proceeds via a straightforward acid-catalyzed mechanism involving initial imine or enamine formation, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[9][10]
Causality: The beauty of this method lies in its simplicity and the wide availability of 1,3-dicarbonyl starting materials, such as acetylacetone and ethyl acetoacetate.[8][12] However, a critical consideration is regioselectivity . When an unsymmetrical dicarbonyl (R¹COCH₂COR²) reacts with a substituted hydrazine (R³NHNH₂), two different regioisomeric pyrazoles can be formed.[7][8] The outcome is often dictated by the relative reactivity of the two carbonyl groups and steric hindrance.
Figure 2. Workflow for the Knorr Pyrazole Synthesis.
Protocol 1: Synthesis of 1,3,5-Substituted Pyrazole via Knorr Condensation [8][16]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-diketone (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Hydrazine: Add the substituted hydrazine derivative (e.g., phenylhydrazine, 1.0-1.1 eq.) to the solution. If using a hydrazine salt, a mild base may be added.
-
Catalysis (Optional but Recommended): Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-4 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under vacuum and add cold water to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) is often sufficient to yield the pure pyrazole product.
Building from Alkenes: α,β-Unsaturated Carbonyl Compounds
Another versatile class of three-carbon synthons are α,β-unsaturated ketones and aldehydes (enones).[17][18] The reaction with hydrazine typically proceeds via a Michael addition, followed by cyclization and subsequent oxidation to form the aromatic pyrazole.[7][8][13]
Causality: The requirement for an oxidation step is a key differentiator from the Knorr synthesis. The intermediate pyrazoline is not aromatic and must lose two hydrogen atoms to form the final stable product. This oxidation can occur in situ (e.g., using air as the oxidant, especially in high-boiling solvents like DMSO) or be explicitly carried out in a separate step using reagents like bromine or DDQ.[13][19] A clever variation involves using an α,β-unsaturated ketone with a good leaving group at the β-position; in these cases, the aromatization occurs via elimination of the leaving group, obviating the need for an external oxidant.[7][8]
Protocol 2: Pyrazole Synthesis from a Chalcone (α,β-Unsaturated Ketone)
-
Reagent Preparation: Dissolve the chalcone (1.0 eq.) and hydrazine hydrate (2.0 eq.) in glacial acetic acid in a round-bottom flask fitted with a reflux condenser.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The acetic acid acts as both the solvent and catalyst.
-
Monitoring: Track the disappearance of the starting material and the formation of the product using TLC. The intermediate pyrazoline may be observed.
-
Work-up: After cooling, pour the reaction mixture into a beaker of ice water. A solid precipitate will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with water to remove acetic acid. The product can be purified by recrystallization from ethanol to afford the desired 3,5-diaryl-1H-pyrazole.
Direct Aromatization: Acetylenic Ketones
Acetylenic ketones (ynones) are highly valuable starting materials as they are already at the correct oxidation state to form a pyrazole directly upon reaction with hydrazine, with no need for a separate oxidation step.[8][13] The reaction proceeds through a conjugate addition followed by a rapid cyclization and tautomerization to the aromatic product.
Causality: This method is highly efficient, but like the Knorr synthesis, regioselectivity is a primary concern when using unsymmetrical ynones and substituted hydrazines. The addition of the hydrazine's NH₂ group can occur at either of the two acetylenic carbons, leading to a mixture of regioisomers. Steric and electronic factors of the substituents on the ynone and hydrazine determine the major product.[7]
Figure 3. Comparison of major cyclocondensation pathways to pyrazoles.
Modern Modular Assembly: [3+2] Cycloaddition Reactions
While cyclocondensation reactions are the workhorses of pyrazole synthesis, [3+2] cycloaddition reactions represent a powerful and modular alternative.[19][20] The most common variant involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, typically an alkyne or an alkene.[7][16]
Causality: The primary advantage of this approach is its modularity and often mild reaction conditions. It allows for the combination of two distinct fragments in a highly convergent manner. For example, reacting a diazoalkane (R¹-CHN₂) with an alkyne (R²-C≡C-R³) directly assembles the pyrazole ring. This method can provide access to substitution patterns that are difficult to achieve through classical condensation routes. Copper and silver catalysts are often employed to facilitate these transformations under aerobic conditions.[7][19][21]
Protocol 3: Copper-Catalyzed [3+2] Cycloaddition for Pyrazole Synthesis [21]
-
Catalyst and Reagent Preparation: To a solution of the terminal alkyne (1.2 eq.) in a solvent like toluene, add the N,N-disubstituted hydrazine (1.0 eq.), a copper catalyst (e.g., CuI, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Reaction Conditions: Stir the reaction mixture in a vessel open to the air (or under an oxygen atmosphere) at an elevated temperature (e.g., 80-100 °C).
-
Monitoring: Follow the consumption of the limiting reagent (hydrazine) by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture, filter off the solid base and catalyst, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel to isolate the polysubstituted pyrazole product.
Chapter 4: Strategic Decision Matrix for Starting Material Selection
The choice of starting materials is a multi-faceted decision. The following table provides a comparative summary to guide the selection process based on the specific goals of the synthesis.
Table 2: Comparative Analysis of Primary Starting Material Classes
| Feature | 1,3-Dicarbonyls | α,β-Unsaturated Carbonyls | Acetylenic Ketones | [3+2] Cycloaddition |
| Core Reaction | Knorr Condensation | Michael Addition / Oxidation | Conjugate Addition | 1,3-Dipolar Cycloaddition |
| Availability | Excellent | Very Good | Good | Moderate to Good |
| Conditions | Often requires acid/base, heat | Variable; may require oxidant | Generally mild | Often requires catalyst, mild |
| Regiocontrol | Can be problematic | Generally good | Can be problematic | Often excellent |
| Atom Economy | Good (loses 2 H₂O) | Moderate (loses H₂, etc.) | Excellent (no loss) | Excellent (no loss) |
| Key Advantage | Robust, scalable, cost-effective | Access from Aldol/Claisen-Schmidt | Direct, no oxidation needed | High modularity, mild conditions |
| Key Limitation | Regioselectivity issues | Requires oxidation/leaving group | Regioselectivity issues | Dipole precursors can be unstable |
Conclusion
The synthesis of pyrazole-based inhibitors is a mature yet continually evolving field. While classic methods like the Knorr synthesis remain indispensable due to their robustness and reliance on readily available starting materials, modern strategies such as catalyzed [3+2] cycloadditions offer new levels of precision and modularity.
A successful drug discovery program hinges on the ability to rapidly and efficiently synthesize diverse libraries of compounds for screening. This begins with a deep, mechanistic understanding of the fundamental building blocks. By carefully selecting the appropriate hydrazine derivative and three-carbon synthon—be it a dicarbonyl, enone, ynone, or a cycloaddition partner—researchers can strategically navigate the synthetic landscape. This rational approach to starting material selection not only accelerates the discovery of potent and selective inhibitors but also builds a solid and scalable foundation for future development.
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Role of 4-bromo-1H-pyrazole in pharmaceutical discovery
An In-Depth Technical Guide to the Role of 4-bromo-1H-pyrazole in Pharmaceutical Discovery
Authored by a Senior Application Scientist
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved therapeutic agents.[1][2][3][4] Among its many derivatives, 4-bromo-1H-pyrazole has emerged as a uniquely versatile and powerful building block in modern drug discovery. Its strategic importance stems from the bromine atom at the C4 position—a synthetically tractable handle that allows for precise, late-stage structural modifications. This guide provides an in-depth exploration of 4-bromo-1H-pyrazole, elucidating its synthesis, reactivity, and profound impact on the discovery of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. We will dissect its application as a key fragment in kinase inhibitors and other drug classes, supported by mechanistic insights, detailed experimental protocols, and case studies, offering researchers and drug development professionals a comprehensive resource to leverage this critical chemical intermediate.
The Pyrazole Scaffold: A Foundation of Medicinal Chemistry
Nitrogen-containing heterocyclic compounds are the bedrock of many pharmaceuticals, and the pyrazole ring is a prominent member of this class.[5][6] This five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties: metabolic stability, the capacity to act as both a hydrogen bond donor and acceptor, and a rigid framework for orienting substituents in three-dimensional space.[2][5] These features have made pyrazole derivatives a focal point for the development of drugs across a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic agents.[7][8][9][10]
The true power of the pyrazole scaffold lies in its synthetic accessibility and the ability to selectively functionalize its positions (C3, C4, C5, and N1) to fine-tune pharmacological activity and pharmacokinetic profiles.[5][7] Electrophilic substitution reactions preferentially occur at the C4 position, making it a prime site for introducing diversity.[7][10] This brings us to the core of this guide: the strategic incorporation of a bromine atom at this very position.
4-bromo-1H-pyrazole: The Strategic Intermediate
4-bromo-1H-pyrazole (CAS No. 2075-45-8) is more than just another derivative; it is a cornerstone intermediate for building molecular complexity.[11] The C-Br bond at the electron-rich C4 position is a highly versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions. This allows for the direct and controlled formation of carbon-carbon and carbon-heteroatom bonds, a process central to modern medicinal chemistry.
Synthetic Versatility and Key Reactions
The reactivity of the bromine atom enables chemists to introduce a vast array of functional groups, effectively transforming the pyrazole core into a diverse library of compounds.[11] This is crucial for optimizing drug candidates' efficacy, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[11] The most common and impactful transformations are:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, ideal for introducing aryl or heteroaryl moieties.
-
Sonogashira Coupling: Reaction with terminal alkynes to create C-C triple bonds, used to introduce rigid linkers or pharmacophores.
-
Heck Coupling: Reaction with alkenes to form substituted olefins.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing key hydrogen-bonding groups.
This synthetic tractability is why 4-bromo-1H-pyrazole is a favored starting material for exploring structure-activity relationships (SAR).
Quantitative SAR Data
The impact of substitutions at the C4 position is clearly demonstrated in SAR studies. For example, in the development of pyrazolo[3,4-g]isoquinolines as kinase inhibitors, the introduction of a bromine atom was found to be detrimental to Haspin inhibition, while various alkyl groups at the same position led to distinct kinase inhibition profiles, highlighting the sensitivity of this position to substitution. [12]
| Compound ID | Substitution at C4 | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|---|
| 3a | Methyl | Haspin | 167 | [12] |
| 3a | Methyl | CLK1 | 101 | [12] |
| 3b | Ethyl | Haspin | > 50% inhibition at 1 µM | [12] |
| 3e | Butyl | Haspin | > 50% inhibition at 1 µM | [12] |
| 4 | (8-Bromo derivative) | Haspin | 23% inhibition at 1 µM | [12]|
Table 1: Example SAR data showing the effect of substitutions on the pyrazole scaffold on kinase inhibitory activity. Data synthesized from published findings. [12]
Role in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying new drug leads. [13][14]The process begins by screening low molecular weight compounds ("fragments") that typically bind to a biological target with low affinity. [14][15]Once a binding fragment is identified, often through biophysical methods like X-ray crystallography, it is optimized and "grown" into a more potent, drug-like molecule. [15][16] 4-bromo-1H-pyrazole is an ideal fragment for several reasons:
-
Low Molecular Weight: It fits the "rule of three" for fragments.
-
High Ligand Efficiency: It often makes potent and specific interactions (e.g., hinge-binding).
-
Defined Elaboration Vector: The bromine atom provides a clear, synthetically tractable point for elaboration, removing guesswork from the optimization phase. [16] The FBDD workflow leverages the reactivity of the C-Br bond to rapidly synthesize a focused library of analogues for SAR exploration, accelerating the hit-to-lead process.
Experimental Protocols: A Practical Guide
To translate theory into practice, this section provides validated, step-by-step protocols for key workflows involving 4-bromo-1H-pyrazole.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general, reliable method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-1H-pyrazole with an arylboronic acid. This is a foundational reaction for generating diversity from the core scaffold.
Objective: To synthesize a 4-aryl-1H-pyrazole derivative.
Materials:
-
4-bromo-1H-pyrazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 eq)
-
Triphenylphosphine (PPh3) (0.08 eq) or SPhos (0.04 eq) for more challenging couplings.
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (3.0 eq)
-
Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromo-1H-pyrazole (1.0 eq), the chosen arylboronic acid (1.2 eq), and the base (K2CO3, 3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove all oxygen.
-
Catalyst & Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (Pd(OAc)2, 0.02 eq) and the phosphine ligand (e.g., PPh3, 0.08 eq).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water) via syringe. The reaction mixture should be a suspension.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure 4-aryl-1H-pyrazole.
Self-Validation: The success of the reaction is confirmed by LC-MS analysis showing the disappearance of the starting material and the appearance of a new peak with the expected mass of the product. Structure is confirmed by 1H and 13C NMR spectroscopy.
Biological Assay Protocol: In Vitro Kinase Inhibition
This protocol outlines a representative biochemical assay to determine the inhibitory potency (IC50) of a synthesized 4-substituted pyrazole derivative against a target kinase (e.g., TBK1).
Objective: To measure the IC50 value of a test compound against TBK1.
Materials:
-
Recombinant human TBK1 enzyme
-
Kinase substrate (e.g., a specific peptide or protein like IRF3)
-
ATP (Adenosine triphosphate)
-
Test Compound (synthesized pyrazole derivative), dissolved in DMSO
-
Assay Buffer (e.g., HEPES buffer containing MgCl2, DTT, and BSA)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)
-
384-well microplates
-
Multichannel pipettes and a plate reader (luminometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.
-
Assay Plate Setup:
-
Add 5 µL of assay buffer to each well of a 384-well plate.
-
Add 1 µL of the serially diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
-
Enzyme Addition: Add 2 µL of a solution containing the TBK1 enzyme and the kinase substrate in assay buffer to each well (except "no enzyme" controls).
-
Initiation of Reaction: Add 2 µL of ATP solution (at a concentration near its Km value for the enzyme) to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagents according to the manufacturer's protocol (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Trustworthiness: The protocol's reliability is ensured by running controls in parallel. The Z'-factor, a statistical measure of assay quality, should be calculated from the controls to validate the assay performance.
Conclusion and Future Perspectives
4-bromo-1H-pyrazole is a quintessential example of a strategic building block in pharmaceutical discovery. [11][17]Its value is not merely in its presence within a final active pharmaceutical ingredient, but in the synthetic flexibility it provides throughout the discovery process. [11]From its use in generating diverse compound libraries to its critical role as an anchor fragment in FBDD, it enables chemists to navigate complex SAR landscapes with precision and efficiency. The continued development of novel cross-coupling methodologies will only expand the utility of this scaffold. As drug discovery ventures into more challenging biological targets, the ability to rapidly and systematically optimize small molecule interactions will be paramount. In this landscape, the humble yet powerful 4-bromo-1H-pyrazole is set to remain a vital and indispensable tool in the medicinal chemist's arsenal. [11]
References
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- Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017).
- Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).
- Kumar, A., Kumar, S., & Ahmad, I. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Iannelli, P., Pisani, L., & Gadaleta, D. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules.
- A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. (2021).
- 4-Bromo-1H-pyrazole. Chem-Impex.
- Kl-saad, A. A., et al. (2020). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry.
- Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society.
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. (2018).
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
- Singh, U. P., & Bhat, H. R. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences.
- Fragment Based Drug Discovery. Cambridge Healthtech Institute. (2016).
- Karrouchi, K., et al. (2018).
- Representative drugs containing the pyrazole scaffold.
- Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. (2020).
- Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Medicinal Chemistry.
- Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis Online. (2024).
- Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. (2023).
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. (2021).
- Fragment-based drug discovery: opportunities for organic synthesis. MedChemComm. (2021).
- Pyrazole: an emerging privileged scaffold in drug discovery. PubMed. (2023).
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the N-alkylation of 4-Bromopyrazole with Ethyl Bromoacetate
Introduction
The N-alkylation of pyrazoles is a cornerstone of synthetic chemistry, pivotal in the development of novel pharmaceuticals and agrochemicals. The pyrazole motif is a key pharmacophore found in numerous FDA-approved drugs.[1][2] This application note provides a detailed, field-proven protocol for the N-alkylation of 4-bromopyrazole with ethyl bromoacetate, yielding ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and a self-validating experimental protocol. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthetic procedure.
Reaction Overview & Mechanistic Insights
The N-alkylation of a pyrazole with an alkyl halide, such as ethyl bromoacetate, typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The reaction is initiated by the deprotonation of the pyrazole's N-H proton by a suitable base, forming a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromoacetate and displacing the bromide leaving group.
A critical consideration in the N-alkylation of unsymmetrically substituted pyrazoles is regioselectivity, as the reaction can potentially yield two different N-alkylated isomers.[5][6] However, in the case of 4-bromopyrazole, the molecule is symmetrical with respect to the two nitrogen atoms (N1 and N2), thus only one N-alkylated product is possible, simplifying the synthetic and purification process.
The choice of base and solvent is crucial for the reaction's success. A base is required to deprotonate the pyrazole, and its strength can influence the reaction rate.[4] The solvent plays a significant role in solvating the pyrazolate anion and influencing the reaction kinetics.[3]
Experimental Workflow Diagram
Caption: Experimental workflow for the N-alkylation of 4-bromopyrazole.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints for monitoring reaction progress and ensuring product purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 4-Bromopyrazole | ≥97% | Sigma-Aldrich, Combi-Blocks |
| Ethyl bromoacetate | ≥98% | Sigma-Aldrich, Acros Organics |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific, J.T. Baker |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich, Alfa Aesar |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich, EMD Millipore |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Fisher Scientific, VWR |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific, VWR |
| Hexanes | ACS Grade | Fisher Scientific, VWR |
| Brine (Saturated NaCl solution) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% | Fisher Scientific, VWR |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies, Grace |
Protocol using Potassium Carbonate in DMF
This is a widely applicable and robust method for the N-alkylation of pyrazoles.
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromopyrazole (1.0 eq.).
-
Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M of the 4-bromopyrazole.
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
-
Addition of Alkylating Agent:
-
Slowly add ethyl bromoacetate (1.1 eq.) to the stirring suspension.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C.[7]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing water (approximately 10 times the volume of DMF).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
Alternative Protocol using Sodium Hydride in DMF
This method is suitable for less reactive pyrazoles or when a stronger base is required.[7]
-
Reaction Setup:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).
-
Carefully wash the NaH with dry hexanes to remove the mineral oil, and then decant the hexanes.
-
Add anhydrous dimethylformamide (DMF) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Deprotonation:
-
Dissolve 4-bromopyrazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Addition of Alkylating Agent:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add ethyl bromoacetate (1.1 eq.) to the stirring mixture.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC (typically 2-4 hours).
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedures as described in the potassium carbonate protocol.
-
Characterization of this compound
The structure and purity of the final product should be confirmed by standard analytical techniques.
-
1H NMR: Expect signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methylene group, and two singlets for the pyrazole ring protons.
-
13C NMR: Expect signals for the carbonyl carbon, the carbons of the ethyl group, the methylene carbon, and the two distinct carbons of the pyrazole ring.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₇H₉BrN₂O₂).[9]
Troubleshooting and Expert Insights
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can quench the pyrazolate anion.
-
Increase the reaction temperature or time if the reaction is sluggish.
-
Consider using a stronger base like sodium hydride if potassium carbonate is ineffective.[10]
-
-
Incomplete Reaction:
-
Verify the quality of the alkylating agent, as ethyl bromoacetate can degrade over time.
-
Ensure efficient stirring to maintain a homogeneous suspension, especially when using potassium carbonate.
-
-
Purification Challenges:
-
If the product is difficult to separate from impurities, try a different solvent system for column chromatography.
-
Aqueous work-up is crucial to remove the inorganic salts and DMF.
-
Conclusion
The N-alkylation of 4-bromopyrazole with ethyl bromoacetate is a robust and reliable transformation that provides a valuable building block for further synthetic elaboration. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can consistently achieve high yields of the desired product. The choice between a milder base like potassium carbonate and a stronger one like sodium hydride allows for flexibility depending on the specific requirements of the synthesis.
References
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]
- N-Alkylation of Pyrazole: Reaction in an Ionic Liquid.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Ethyl 2-(4-bromo-1h-pyrazol-1-yl)
- Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acet
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Application Notes and Protocols: Suzuki-Miyaura Coupling of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrazole Scaffolds in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core structure of numerous approved therapeutic agents.[1][2][3][4] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacological activity across a wide range of biological targets, including anti-inflammatory, analgesic, anti-cancer, and anti-microbial agents.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction stands as a paramount methodology for the synthesis of functionalized pyrazoles, offering a robust and highly versatile tool for creating carbon-carbon bonds under relatively mild conditions.[5][6][7][8] This guide provides an in-depth technical overview and a field-proven protocol for the Suzuki-Miyaura coupling of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, a key intermediate for the elaboration of complex pharmaceutical compounds.
Mechanistic Underpinnings of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle.[5][6][7] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[6]
-
Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a more nucleophilic boronate complex.[9][10] This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[5][6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol details a reliable method for the coupling of this compound with a representative arylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥95% | Commercially Available | The purity of the starting material is critical for high yields. |
| Phenylboronic Acid | ≥97% | Commercially Available | Can be substituted with other aryl or heteroaryl boronic acids. |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 99% | Commercially Available | A common and effective catalyst for this transformation. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | The base must be finely powdered to ensure optimal reactivity. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Should be degassed prior to use to prevent catalyst oxidation. |
| Water | Deionized | Laboratory Supply | Degassed. |
| Ethyl Acetate | ACS Grade | Laboratory Supply | For extraction. |
| Brine | Saturated NaCl(aq) | Laboratory Supply | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Laboratory Supply | For drying. |
| Silica Gel | 230-400 mesh | Laboratory Supply | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is a critical step to prevent the oxidation and deactivation of the palladium catalyst.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v). The total solvent volume should be sufficient to dissolve the reactants (approximately 0.1 M concentration of the limiting reagent).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst | - Ensure proper inert atmosphere technique. Use a fresh bottle of catalyst or a glovebox for dispensing. |
| - Insufficiently active base | - Use freshly powdered, anhydrous base. Consider stronger bases like Cs₂CO₃ or K₃PO₄. | |
| - Poor solubility of reactants | - Try a different solvent system (e.g., DMF, Toluene/H₂O). Increase the reaction temperature. | |
| De-bromination of Starting Material | - Presence of protic impurities | - Ensure all reagents and solvents are dry. |
| - Catalyst-mediated side reaction | - Use a different palladium catalyst or ligand. Sometimes, a small amount of a phosphine ligand can suppress this. | |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| - Use of a Pd(II) precatalyst without a reducing agent | - If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction to Pd(0). | |
| Hydrolysis of the Ester Group | - Strong basic conditions and prolonged reaction times | - Use a milder base such as KF.[9][11] Monitor the reaction closely to avoid unnecessarily long heating. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of valuable pyrazole-containing building blocks for drug discovery. By understanding the underlying mechanism and adhering to a well-defined protocol, researchers can reliably access a diverse range of functionalized pyrazoles. The insights and troubleshooting guide provided herein are intended to empower scientists to overcome common challenges and successfully implement this powerful synthetic transformation in their research endeavors.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- MDPI.
- PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
- MDPI.
- ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
- Semantic Scholar. Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)
- ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]
- Wikipedia. Suzuki reaction. [Link]
- National Institutes of Health.
- ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
- PubMed Central. Current status of pyrazole and its biological activities. [Link]
- ResearchGate. Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. [Link]
- Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
- PubMed Central.
- ACS Publications.
- ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
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Application Notes & Protocols for the Sonogashira Coupling of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate Intermediates
Introduction: The Strategic Importance of Pyrazole Alkynylation in Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The functionalization of the pyrazole scaffold is a key strategy in drug discovery programs to modulate potency, selectivity, and pharmacokinetic profiles. Among the myriad of synthetic transformations, the Sonogashira cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Sonogashira coupling of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, a valuable intermediate for the synthesis of novel pyrazole-based compounds. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights into optimization and troubleshooting to enable the successful synthesis of 4-alkynyl-1H-pyrazole derivatives.
Reaction Principle and Mechanism: A Synergistic Catalytic Dance
The Sonogashira reaction is a cross-coupling reaction that employs a palladium catalyst and a copper co-catalyst to forge a C(sp²)-C(sp) bond.[4] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the C-Br bond of the this compound, forming a Pd(II) intermediate. This step is often the rate-limiting step of the reaction.[4]
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of a base to form a copper acetylide intermediate.[7] The base, usually an amine like triethylamine or diisopropylamine, is crucial for the deprotonation of the terminal alkyne.[8]
-
Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II)-pyrazolyl complex.[7] The resulting diorganopalladium(II) species subsequently undergoes reductive elimination, yielding the desired alkynylated pyrazole product and regenerating the active Pd(0) catalyst, thus completing the catalytic cycle.[4]
Figure 1: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization may be required for specific substrates.
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) ([PdCl₂(PPh₃)₂]) is a common choice.[4]
-
Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), freshly distilled and degassed.
-
Solvent: Anhydrous and degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Inert gas: Argon or Nitrogen.
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle.
Experimental Workflow:
Figure 2: General experimental workflow for Sonogashira cross-coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.1 eq).[6][9]
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous, degassed THF (or DMF) and triethylamine (2.0-3.0 eq) via syringe.[6]
-
Stirring: Stir the resulting suspension at room temperature for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to a temperature between 50-80 °C. The optimal temperature may vary depending on the reactivity of the alkyne.[10] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the insoluble catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-alkynyl-1H-pyrazole derivative.
Optimization and Data Presentation: Fine-Tuning for Success
The success of the Sonogashira coupling can be highly dependent on the reaction conditions. The following table summarizes key parameters that can be varied for optimization.
| Parameter | Typical Range | Considerations and Field-Proven Insights |
| Palladium Catalyst | 1-5 mol% | PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are common choices.[11] For challenging substrates, consider more specialized catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[9] |
| Copper(I) Source | 2-10 mol% | CuI is the most common co-catalyst. Ensure it is of high purity as impurities can hinder the reaction.[8] |
| Base | 2-5 equivalents | Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are frequently used. The base must be anhydrous and is often used as a co-solvent.[12] |
| Solvent | N/A | THF, DMF, and acetonitrile are common solvents. Ensure the solvent is anhydrous and degassed to prevent side reactions.[10] |
| Temperature | Room Temp. to 100 °C | Aryl bromides typically require heating.[10] Start at a moderate temperature (e.g., 60 °C) and adjust as needed based on reaction monitoring. |
| Alkyne Stoichiometry | 1.1-2.0 equivalents | A slight excess of the alkyne is generally used to drive the reaction to completion. |
Troubleshooting Guide: Navigating Common Challenges
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst.- Poor quality reagents (wet solvent/base).- Pyrazole coordinating to and inhibiting the palladium catalyst.[9] | - Use a fresh batch of palladium catalyst and CuI.[8]- Ensure all reagents and solvents are anhydrous and properly degassed.[9]- Consider using a ligand that can prevent catalyst inhibition, such as a bulky phosphine ligand.[13] |
| Alkyne Homocoupling (Glaser Coupling) | - Presence of oxygen in the reaction mixture. | - Thoroughly degas the solvent and maintain a positive pressure of an inert gas throughout the reaction.[8]- Consider a copper-free Sonogashira protocol if homocoupling is a persistent issue.[4] |
| Formation of Palladium Black | - Catalyst decomposition, often at elevated temperatures or due to impurities. | - Lower the reaction temperature.[9]- Ensure high purity of all reagents and solvents.[8]- Some anecdotal evidence suggests that certain solvents like THF may promote palladium black formation.[14] |
| Hydrodehalogenation of Starting Material | - Presence of a proton source. | - Ensure the use of a dry, aprotic solvent.[9]- Lowering the reaction temperature may also mitigate this side reaction.[9] |
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Anwar, R. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate.
- Sonogashira coupling. (n.d.). In Wikipedia.
- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare.
- Sonogashira coupling. (n.d.). Golden.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.).
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7).
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
- Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics. (n.d.). ACS Publications.
- Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics. (2017, February 23). ACS Publications.
- Optimization of reaction conditions for the Sonogashira reaction a. (n.d.). ResearchGate.
- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... (n.d.). ResearchGate.
- Sustainable Ligand-Free Heterogeneous Palladium-Catalyzed Sonogashira Cross-Coupling Reaction in Deep Eutectic Solvents. (n.d.). IRIS.
- Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022, March 15).
- Sonogashira troubleshooting help needed. (2020, August 8). Reddit.
- Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. (2025, August 7). ResearchGate.
- Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit.
- Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. (n.d.). ResearchGate.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH.
- (PDF) Recent Advances in Sonogashira Reactions. (2025, August 7). ResearchGate.
- Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.).
- Sonogashira Coupling. (2020, July 25). YouTube.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling Reaction Practice Problems. (n.d.). Test Your Skills with Real Questions.
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Buchwald-Hartwig amination of 4-bromo-pyrazole derivatives
Application Notes & Protocols
Topic: Buchwald-Hartwig Amination of 4-Bromo-Pyrazole Derivatives: A Guide to Catalyst Selection and Protocol Optimization
For Immediate Release
Abstract
The 4-aminopyrazole scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of bioactive compounds, including kinase inhibitors and CNS-penetrant agents.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of the critical C4–N bond on the pyrazole ring.[1][2] However, pyrazoles, as electron-rich, coordinating heterocycles, present unique challenges compared to simple aryl halides, often leading to catalyst inhibition and problematic side reactions.[3] This guide provides an in-depth analysis of the , offering field-proven insights into overcoming common obstacles. We will dissect the causality behind experimental choices, from ligand and catalyst selection to the strategic use of protecting groups, and provide a detailed, step-by-step protocol for researchers, scientists, and drug development professionals.
Core Principles: Navigating the Challenges of Pyrazole Amination
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C–N bonds.[4][5] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][6][7]
The Pyrazole Problem: Catalyst Inhibition and Side Reactions
Despite the reaction's robustness, five-membered heterocycles like pyrazoles are known to be difficult coupling partners.[3][8] The lone pair of electrons on the pyrazole's nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation or inhibition.[3] Furthermore, the free N-H on an unprotected pyrazole can compete with the desired amine nucleophile.
To circumvent these issues, a common and effective strategy is the installation of a bulky protecting group at the N1 position of the pyrazole ring. The trityl (Tr) group is particularly effective as it provides steric shielding, preventing catalyst inhibition and simplifying purification.[1][9]
The β-Hydride Elimination Dilemma
A significant challenge in the amination of 4-bromo-pyrazoles arises when using primary or secondary alkylamines that possess β-hydrogen atoms. The palladium-amide intermediate can undergo β-hydride elimination, a competing and often dominant side reaction that leads to hydrodehalogenation of the pyrazole and formation of an imine, drastically reducing the yield of the desired 4-aminopyrazole.[1][4][9]
This observation leads to a critical decision point in experimental design:
-
For amines lacking β-hydrogens (e.g., anilines, piperidine, morpholine, benzylamine), palladium catalysis is highly effective.[1][9]
-
For amines with β-hydrogens (e.g., propylamine, pyrrolidine), palladium-catalyzed approaches often yield poor results. In these cases, copper-catalyzed C-N coupling (Ullmann-type reaction) on the corresponding 4-iodo-pyrazole is a complementary and more effective strategy.[1][9]
This guide will focus on the palladium-catalyzed protocol, which is highly successful for a broad and synthetically useful range of amines.
The Catalytic System: A Causal Analysis
The success of the Buchwald-Hartwig amination of 4-bromo-pyrazoles is critically dependent on the careful selection of the palladium source, ligand, and base. The synergy between these components is essential to drive the catalytic cycle forward efficiently while suppressing side reactions.
Palladium Source
Commonly used palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.[7] While Pd(II) sources like Pd(OAc)₂ are often used, they require an in situ reduction to the active Pd(0) species.[6][7] Pd₂(dba)₃, a stable source of Pd(0), is frequently preferred for these challenging couplings as it eliminates the variability of the reduction step.[9][10]
Ligand Selection: The Key to Success
The choice of phosphine ligand is arguably the most critical parameter. For heteroaromatic substrates, bulky and electron-rich dialkylbiaryl phosphine ligands developed by the Buchwald group are often superior.[4][5][11] These ligands promote the crucial, often rate-limiting, reductive elimination step and help stabilize the active monoligated Pd(0) species.[5][12]
For the amination of 4-bromo-1-tritylpyrazole, tBuDavePhos has been identified as a particularly effective ligand.[1][9][10] The sterically demanding tert-butyl groups and the electron-donating dimethylamino moiety create a catalytically active species that is highly effective for this specific transformation.
Base Selection
A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex to form the key palladium-amide intermediate.[4] Sodium tert-butoxide (NaOtBu) is the base of choice for these reactions, providing the necessary basicity without promoting unwanted side reactions.[4][9][10] Weaker bases like carbonates are generally insufficient for this transformation.[6]
Visualizing the Process
The Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the amination of 4-bromo-1-tritylpyrazole with amines lacking β-hydrogens.[1][9][10]
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The reaction is air- and moisture-sensitive and must be conducted under an inert atmosphere (Argon or Nitrogen).
Materials:
-
4-bromo-1H-1-tritylpyrazole
-
Amine (e.g., piperidine, morpholine, aniline)
-
Palladium source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: tBuDavePhos
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Anhydrous, degassed xylene or toluene
-
Microwave vial or sealed tube
-
Standard glassware for workup and purification
Procedure: Synthesis of 4-(piperidin-1-yl)-1-trityl-1H-pyrazole [10]
-
Reaction Setup:
-
To a microwave reaction vial equipped with a magnetic stir bar, add 4-bromo-1H-1-tritylpyrazole (50.0 mg, 0.128 mmol, 1.0 equiv).
-
Add tBuDavePhos (8.8 mg, 0.0256 mmol, 20 mol%).
-
Add Pd₂(dba)₃ (7.4 mg, 0.0128 mmol, 10 mol% Pd).
-
Add sodium tert-butoxide (28.8 mg, 0.257 mmol, 2.0 equiv).
-
Seal the vial with a cap containing a septum.
-
-
Inert Atmosphere:
-
Evacuate the vial under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Using a syringe, add anhydrous, degassed xylene (2 mL).
-
Add piperidine (0.03 mL, 0.257 mmol, 2.0 equiv) via syringe.
-
-
Reaction:
-
Place the vial in a preheated oil bath or microwave reactor at 160 °C.[10] Note: Lower temperatures (e.g., 110 °C) may also be effective, especially with longer reaction times.
-
Stir the reaction mixture vigorously for the specified time (e.g., 10 minutes for microwave, or 12-24 hours for conventional heating).
-
Monitor the reaction for the consumption of starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as dichloromethane or ethyl acetate (approx. 10 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Data Summary: Scope of the Reaction
The following table summarizes representative results for the Pd-catalyzed amination of 4-bromo-1-tritylpyrazole, highlighting the critical influence of the amine's structure.
| Entry | Amine | β-Hydrogens? | Catalyst System | Yield (%) | Reference |
| 1 | Piperidine | Yes (but cyclic) | Pd₂(dba)₃ / tBuDavePhos | 60 | [1][9] |
| 2 | Morpholine | Yes (but cyclic) | Pd₂(dba)₃ / tBuDavePhos | 67 | [1][9] |
| 3 | Benzylamine | No | Pd₂(dba)₃ / tBuDavePhos | 79 | [1] |
| 4 | Aniline | No | Pd₂(dba)₃ / tBuDavePhos | 75 | [1] |
| 5 | Pyrrolidine | Yes | Pd₂(dba)₃ / tBuDavePhos | 7 | [1][9] |
| 6 | Allylamine | Yes | Pd₂(dba)₃ / tBuDavePhos | 6 | [1][9] |
| 7 | Propylamine | Yes | Pd₂(dba)₃ / tBuDavePhos | < 5 | [1] |
Data compiled from studies by Lee, J. et al. (2020). The dramatic drop in yield for entries 5-7 underscores the detrimental effect of β-hydride elimination with acyclic alkylamines.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd source or ligand oxidized).2. Insufficiently inert atmosphere.3. Poor quality solvent or reagents.4. Insufficient temperature or reaction time. | 1. Use fresh catalyst and ligand. Consider using a pre-catalyst.2. Ensure proper degassing of solvent and rigorous inert technique.3. Use anhydrous, degassed solvents and pure reagents.4. Increase temperature or extend reaction time. Screen different solvents (e.g., toluene, dioxane).[13] |
| Formation of Hydrodehalogenated Byproduct | 1. β-hydride elimination (if using susceptible amine).2. Presence of water leading to side reactions. | 1. For amines with β-hydrogens, switch to a copper-catalyzed protocol with the corresponding 4-iodo-pyrazole.[1][9]2. Ensure all reagents and glassware are scrupulously dry. |
| Complex Mixture of Products | 1. Degradation of starting material or product.2. Competing side reactions due to functional groups on substrates. | 1. Lower the reaction temperature and extend the time.2. Ensure other nucleophilic groups (e.g., phenols, other amines) on the substrates are protected.[13] |
| Difficulty in Purification | 1. Co-elution of product with ligand or byproducts. | 1. Try a different chromatography eluent system.2. If using a large excess of ligand, consider reducing the loading. |
Conclusion
The is a highly effective transformation when the specific challenges posed by the substrate are addressed. Strategic use of an N1-trityl protecting group, careful selection of a bulky, electron-rich phosphine ligand like tBuDavePhos, and an understanding of the limitations imposed by β-hydride elimination are paramount to success. By following the detailed protocols and considering the troubleshooting advice provided, researchers can confidently apply this methodology to access valuable 4-aminopyrazole building blocks for drug discovery and development.
References
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate.
- Buchwald–Hartwig amination. Wikipedia.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI.
- Selected ligands and catalysts for Buchwald-Hartwig amination. ResearchGate.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central (PMC).
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PubMed Central (PMC).
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications.
- Top 16 papers published in the topic of Buchwald–Hartwig amination in 2021. SciSpace.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
- Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health (NIH).
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications.
- Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ResearchGate.
- BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH).
- C-N Coupling of Bromoalkynes with Imidazoles and Pyrazoles. ResearchGate.
- Help troubleshooting a Buchwald-Hartwig amination? Reddit.
- Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications.
- Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Royal Society of Chemistry.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications.
- Palladium-catalyzed cross-coupling reactions in total synthesis. PubMed.
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The Versatile Building Block: Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pyrazole scaffold stands as a privileged structure, underpinning a multitude of therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1] Within this chemical class, Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate has emerged as a particularly valuable and versatile building block. Its utility lies in the strategic placement of a reactive bromine atom at the C4-position, ripe for functionalization, and an ethyl acetate group at the N1-position, which can be further manipulated or may itself contribute to target engagement.
This guide provides a comprehensive overview of the application of this compound in medicinal chemistry, with a specific focus on its role in the synthesis of potent and selective kinase inhibitors. We will delve into detailed synthetic protocols, the rationale behind experimental design, and the biological evaluation of the resulting compounds, thereby offering a complete workflow for researchers, scientists, and drug development professionals.
I. Synthesis of the Key Intermediate: this compound
The synthesis of this compound is typically achieved through the N-alkylation of 4-bromopyrazole with an appropriate ethyl haloacetate. The regioselectivity of this reaction is a key consideration, as pyrazole has two nitrogen atoms. However, under basic conditions, the reaction predominantly yields the desired N1-alkylated product.
Protocol 1: N-Alkylation of 4-Bromopyrazole
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-Bromopyrazole
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add 4-bromopyrazole (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous acetone to dissolve the 4-bromopyrazole. To this solution, add anhydrous potassium carbonate (2.0 eq.).
-
Addition of Alkylating Agent: Slowly add ethyl bromoacetate (1.1 eq.) to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for this N-alkylation. It is crucial to use an anhydrous base and solvent to prevent unwanted side reactions.
-
Solvent: Acetone is a suitable solvent as it is relatively polar to dissolve the reactants but does not interfere with the reaction.
-
Stoichiometry: A slight excess of the alkylating agent is used to ensure complete consumption of the starting pyrazole.
-
Purification: Column chromatography is essential to separate the desired N1-alkylated product from any unreacted starting materials and the less abundant N2-alkylated isomer.
II. Application in Kinase Inhibitor Synthesis: A Focus on CDK2
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the cell cycle.[2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Specifically, CDK2, in complex with cyclin A, is essential for the G1/S phase transition and DNA replication.[2][3] Several pyrazole-based compounds have been identified as potent inhibitors of CDK2.[1][4][5][6]
The 4-bromo substituent on this compound serves as a versatile handle for introducing diverse aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of the chemical space around the pyrazole core to optimize interactions with the kinase active site.
Logical Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a typical workflow for the synthesis of a pyrazole-based kinase inhibitor starting from this compound.
Caption: Synthetic workflow for pyrazole-based kinase inhibitors.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction to introduce an aryl group at the C4-position of the pyrazole ring.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
Equipment:
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas (Argon or Nitrogen) supply
-
Syringes and needles
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst. Then, add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired Ethyl 2-(4-aryl-1H-pyrazol-1-yl)acetate.
Trustworthiness through Self-Validation:
The success of the Suzuki coupling is highly dependent on the exclusion of oxygen. A properly executed reaction under an inert atmosphere will consistently yield the desired product. The progress can be easily monitored by TLC, observing the consumption of the starting material and the appearance of a new, less polar spot for the coupled product.
III. Biological Evaluation: CDK2/Cyclin A Kinase Assay
Once the target pyrazole-based inhibitor has been synthesized, its biological activity must be assessed. An in vitro kinase assay is a fundamental method to determine the potency of the compound against the target kinase, in this case, CDK2/cyclin A.
Protocol 3: In Vitro CDK2/Cyclin A Kinase Assay
This protocol is a generalized procedure based on commercially available kinase assay kits.
Materials:
-
Recombinant human CDK2/Cyclin A kinase
-
Kinase buffer (typically containing Tris-HCl, MgCl₂, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (a peptide or protein that is phosphorylated by CDK2, e.g., a fragment of Histone H1 or Retinoblastoma protein)
-
Synthesized pyrazole inhibitor compound
-
Stop solution (e.g., EDTA)
-
Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection reagent)
-
Microplate (e.g., 96-well or 384-well)
Equipment:
-
Microplate reader (capable of measuring luminescence, fluorescence, or absorbance, depending on the detection method)
-
Incubator
-
Multichannel pipette
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized pyrazole inhibitor in DMSO and then dilute further in kinase buffer.
-
Reaction Mixture Preparation: In a microplate, add the kinase buffer, the CDK2/Cyclin A enzyme, and the substrate.
-
Inhibitor Addition: Add the diluted inhibitor compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Detection: Add the detection reagent according to the manufacturer's instructions and incubate as required.
-
Data Acquisition: Read the plate using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce the kinase activity by 50%).
Data Presentation: Structure-Activity Relationship (SAR)
The data obtained from the kinase assay can be used to establish a structure-activity relationship (SAR). By synthesizing and testing a series of analogs with different aryl groups at the C4-position, researchers can identify the substituents that lead to the most potent inhibition.
| Compound | R-group (at C4) | CDK2/Cyclin A IC₅₀ (µM) |
| 1a | Phenyl | 5.2 |
| 1b | 4-Chlorophenyl | 1.8 |
| 1c | 4-Methoxyphenyl | 3.5 |
| 1d | 3-Pyridyl | 0.9 |
This is a representative table; actual values would be determined experimentally.
The hypothetical data in the table suggests that introducing a 4-chlorophenyl group or a 3-pyridyl group at the C4-position enhances the inhibitory activity against CDK2/Cyclin A compared to an unsubstituted phenyl group. This information guides the design of the next generation of more potent inhibitors.
Visualizing the Mechanism: CDK2 in the Cell Cycle
Caption: Role of CDK2 in cell cycle progression and its inhibition.
IV. Conclusion
This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its well-defined reactivity allows for the systematic and efficient synthesis of libraries of pyrazole-based compounds for biological screening. As demonstrated with the example of CDK2 inhibitors, the strategic use of this building block, coupled with robust synthetic and biological evaluation protocols, provides a powerful platform for the discovery and optimization of novel therapeutic agents. The principles and protocols outlined in this guide are intended to empower researchers to effectively utilize this important scaffold in their drug discovery endeavors.
References
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances. [Link]
- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. [Link]
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. PubMed. [Link]
- Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed. [Link]
- Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Future Medicinal Chemistry. [Link]
- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. [Link]
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- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of pyrazole-based lactate dehydrogenase inhibitors using Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Targeting the Warburg Effect through Lactate Dehydrogenase Inhibition
Cancer cells exhibit a profound metabolic reprogramming, famously known as the "Warburg effect," characterized by a heightened rate of glycolysis and lactate production, even in the presence of ample oxygen.[1] This metabolic shift is not merely a byproduct of malignant transformation but an active contributor to tumor progression, invasion, and immune evasion.[2] At the heart of this phenomenon is the enzyme Lactate Dehydrogenase (LDH), particularly the LDHA isoform, which catalyzes the interconversion of pyruvate and lactate with the concomitant oxidation of NADH to NAD+.[3][4] The regeneration of NAD+ is critical for sustaining the high glycolytic flux required by rapidly proliferating cancer cells.[1] Consequently, inhibiting LDHA has emerged as a compelling therapeutic strategy to selectively starve cancer cells and disrupt their metabolic engine.[2][5][6][7][8]
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][9][10][11][12] Its synthetic tractability and ability to engage in various biological interactions make it an ideal framework for designing potent and selective enzyme inhibitors. This guide provides a detailed protocol for the synthesis of novel pyrazole-based LDH inhibitors, starting from the versatile building block, Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. We will explore a rational, structure-guided approach to inhibitor design, leveraging established synthetic methodologies to create a focused library of compounds for biological evaluation.
Synthetic Strategy: From a Brominated Precursor to Potent Inhibitors
Our synthetic approach is centered on the functionalization of this compound. The bromine atom at the C4 position of the pyrazole ring serves as a synthetic handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][6][8][13] This strategy allows for the systematic exploration of the chemical space around the pyrazole core to optimize interactions with the LDH active site.
The overall synthetic workflow can be conceptualized as a multi-step process involving the initial saponification of the ethyl ester, followed by amide bond formation, and culminating in a diversification step via Suzuki coupling. This modular approach is highly amenable to library synthesis and structure-activity relationship (SAR) studies.
Figure 1. A generalized workflow for the synthesis and evaluation of pyrazole-based LDH inhibitors.
Part 1: Synthesis and Characterization
This section provides a detailed, step-by-step protocol for the synthesis of a representative pyrazole-based LDH inhibitor.
Protocol 1.1: Saponification of this compound (A to B)
Rationale: The initial step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a necessary transformation to enable the subsequent amide bond formation. Lithium hydroxide (LiOH) is a commonly used reagent for this purpose due to its high efficiency and mild reaction conditions.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (deionized)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and MeOH (2:1 v/v).
-
Add an aqueous solution of LiOH·H₂O (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, remove the organic solvents under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2-(4-bromo-1H-pyrazol-1-yl)acetic acid as a solid. This product is often used in the next step without further purification.
Protocol 1.2: Amide Coupling (B to C)
Rationale: The formation of an amide bond between the carboxylic acid and a primary amine introduces a key structural motif for potential hydrogen bonding interactions within the LDH active site. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization.
Materials:
-
2-(4-bromo-1H-pyrazol-1-yl)acetic acid
-
Substituted aniline (e.g., 4-aminobenzenesulfonamide) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 2-(4-bromo-1H-pyrazol-1-yl)acetic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Pour the reaction mixture into water and extract with EtOAc (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-Aryl-2-(4-bromo-1H-pyrazol-1-yl)acetamide.
Protocol 1.3: Suzuki-Miyaura Cross-Coupling (C to E)
Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[3][6][8][13] In this step, the bromine atom on the pyrazole ring is replaced with an aryl group from a boronic acid derivative. This allows for the introduction of a wide range of substituents to probe the SAR of the inhibitor.
Materials:
-
N-Aryl-2-(4-bromo-1H-pyrazol-1-yl)acetamide
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like SPhos Pd G3) (2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a microwave vial, add N-Aryl-2-(4-bromo-1H-pyrazol-1-yl)acetamide (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (e.g., SPhos Pd G3, 2.5 mol %), and potassium phosphate (2.0 eq).[9]
-
Add 1,4-dioxane and water (e.g., 4:1 v/v).
-
De-gas the mixture by bubbling argon through it for 5-10 minutes.
-
Seal the vial and heat in a microwave reactor to 100 °C for 30 minutes, or heat conventionally at 80-100 °C for 2-4 hours.[9]
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction mixture to room temperature.
-
Dilute with EtOAc and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by flash chromatography or preparative HPLC.
Characterization
All synthesized compounds should be thoroughly characterized to confirm their identity and purity (>95%).
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.[10]
-
HPLC: To determine the purity of the final compounds.
Part 2: Biological Evaluation
Once a library of pyrazole-based inhibitors has been synthesized, the next critical step is to evaluate their biological activity. This involves a cascade of assays, starting with a biochemical screen to determine direct inhibition of the LDH enzyme, followed by cell-based assays to assess cellular potency and mechanism of action.
Figure 2. A typical screening cascade for the evaluation of LDH inhibitors.
Protocol 2.1: In Vitro LDH Enzyme Inhibition Assay
Rationale: This assay directly measures the ability of the synthesized compounds to inhibit the enzymatic activity of purified human LDHA. The assay monitors the LDH-catalyzed conversion of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified human recombinant LDHA enzyme
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Sodium pyruvate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Synthesized inhibitors dissolved in DMSO
-
384-well, UV-transparent microplates
Procedure:
-
Prepare a stock solution of the inhibitors in 100% DMSO.
-
Perform serial dilutions of the inhibitors in assay buffer to achieve a range of final concentrations for IC₅₀ determination.
-
In a 384-well plate, add the diluted inhibitors.
-
Add a solution of LDHA enzyme and NADH in assay buffer to each well.[1] The final concentration of LDHA is typically in the low nanomolar range (e.g., 2 nM), and NADH is near its Km (e.g., 130 µM).[1][11]
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution of sodium pyruvate (e.g., final concentration of 160 µM).[11]
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2.2: Cellular Lactate Production Assay
Rationale: This assay measures the ability of the inhibitors to block lactate production in cancer cells, providing a measure of their cellular potency. Highly glycolytic cancer cell lines, such as MiaPaCa-2 (pancreatic) or A673 (Ewing's sarcoma), are suitable models.[1][10]
Materials:
-
Cancer cell line (e.g., MiaPaCa-2)
-
Cell culture medium and supplements
-
Synthesized inhibitors
-
Lactate assay kit (commercially available)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitors for a specified period (e.g., 24-72 hours).
-
At the end of the treatment period, collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Normalize the lactate levels to the cell number or total protein content in each well.
-
Determine the EC₅₀ value for the inhibition of lactate production.
Data Interpretation and Lead Optimization
The data generated from the biochemical and cellular assays will be used to establish a structure-activity relationship (SAR). This involves correlating the chemical modifications made to the pyrazole scaffold with the observed changes in inhibitory potency.
Table 1: Hypothetical Data for a Series of Pyrazole-Based LDH Inhibitors
| Compound ID | R Group (at C4-pyrazole) | LDHA IC₅₀ (nM) | Cellular Lactate EC₅₀ (µM) |
| PZ-01 | -H | >10,000 | >50 |
| PZ-02 | -Phenyl | 520 | 15.2 |
| PZ-03 | -4-Fluorophenyl | 250 | 8.1 |
| PZ-04 | -3-Chlorophenyl | 310 | 9.5 |
| PZ-05 | -4-Methoxyphenyl | 85 | 2.3 |
| PZ-06 | -4-(Trifluoromethyl)phenyl | 45 | 1.1 |
The SAR from this hypothetical data suggests that electron-withdrawing groups on the phenyl ring at the C4 position of the pyrazole enhance both biochemical and cellular potency. This information can guide the design of the next generation of inhibitors. Promising lead compounds, such as PZ-06, would then be subjected to further optimization of their pharmacokinetic properties to identify candidates for in vivo studies.[10][12][14]
Conclusion
This application note provides a comprehensive framework for the synthesis and evaluation of novel pyrazole-based LDH inhibitors using this compound as a key starting material. The outlined protocols are based on established and robust chemical and biological methodologies, offering a rational path from chemical synthesis to biological validation. By systematically exploring the chemical space around the pyrazole core, researchers can develop potent and cell-active LDH inhibitors with the potential to advance the field of cancer metabolism-targeted therapies.
References
- Boudreau, A. et al. (2017). Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH). Journal of Medicinal Chemistry.
- Rai, G. et al. (2020). Pyrazole-Based Lactate Dehydrogenase (LDH) Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Journal of Medicinal Chemistry.
- Rai, G. et al. (2020). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. National Institutes of Health.
- Feng, Y. et al. (2018). Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review. Frontiers in Pharmacology.
- Boudreau, A. et al. (2017). Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH). ResearchGate.
- Rai, G. et al. (2020). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. ACS Publications.
- Rai, G. et al. (2020). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. PubMed.
- Organic Chemistry Portal. Suzuki Coupling.
- Doody, K. et al. (2013). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education.
- Wang, Z. et al. (2021). Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy. Cancer Medicine.
- Journal of Pharmaceutical Negative Results. (2022). LACTATE DEHYDROGENASE – A TARGET FOR CANCER THERAPY: AN OVERVIEW.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Sharma, D. et al. (2022). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega.
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- 1. Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jeolusa.com [jeolusa.com]
- 4. Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalrepository.unm.edu [digitalrepository.unm.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Collection - Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
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- 9. researchgate.net [researchgate.net]
- 10. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. www1.udel.edu [www1.udel.edu]
- 14. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to the Synthesis of 1,3,5-Trisubstituted Pyrazoles
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to act as a versatile scaffold, capable of engaging with a multitude of biological targets through various non-covalent interactions. Specifically, 1,3,5-trisubstituted pyrazoles are privileged structures found in a range of clinically significant drugs.[3][4] A prime example is Celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain, which features a 1,5-diaryl-3-trifluoromethylpyrazole core.[5][6] The widespread biological activities of these compounds, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties, underscore the critical need for robust and efficient synthetic protocols.[2][3]
This guide provides an in-depth analysis of the primary synthetic strategies for accessing 1,3,5-trisubstituted pyrazoles, with a focus on the venerable Knorr pyrazole synthesis. We will dissect the underlying mechanisms, offer field-proven insights into experimental choices, and present a detailed, step-by-step protocol for practical implementation in a research or drug development setting.
Strategic Overview of Pyrazole Synthesis
The construction of the pyrazole ring is most commonly achieved through the condensation of a binucleophilic hydrazine derivative with a 1,3-dielectrophilic three-carbon component.[7] The choice of this three-carbon synthon dictates the specific synthetic route and its associated advantages and limitations.
Key Synthetic Pathways:
-
Knorr Pyrazole Synthesis (from 1,3-Dicarbonyls): This is the most traditional and widely employed method, involving the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine.[8][9] Its primary advantages are the ready availability of starting materials and generally high yields.[10] However, the use of unsymmetrical 1,3-dicarbonyls can lead to the formation of regioisomeric mixtures, a significant challenge that must be addressed.[7][11]
-
Synthesis from α,β-Unsaturated Carbonyls: Chalcones (1,3-diaryl-2-propen-1-ones) and related α,β-unsaturated systems can react with hydrazines to form pyrazoline intermediates, which are subsequently oxidized to the corresponding pyrazoles.[3][12] This method provides access to a different substitution pattern and is valuable for creating libraries of analogues.
-
1,3-Dipolar Cycloadditions: This modern approach involves the [3+2] cycloaddition of nitrile imines (generated in situ from hydrazonyl halides) with alkynes.[12][13] This method often offers excellent control over regioselectivity.
-
Multi-Component Reactions (MCRs): One-pot MCRs that bring together three or more starting materials offer significant advantages in terms of efficiency and atom economy, allowing for the rapid generation of molecular diversity.[4][9]
The following table provides a comparative summary of these key strategies.
| Synthesis Strategy | Starting Materials | Key Advantages | Key Disadvantages |
| Knorr Synthesis | 1,3-Diketones, Hydrazines | High yields, readily available starting materials.[7] | Potential for regioisomeric mixtures with unsymmetrical diketones.[11] |
| From Chalcones | α,β-Unsaturated Ketones, Hydrazines | Access to diverse substitution patterns, useful for library synthesis.[3] | Requires an additional oxidation step from the pyrazoline intermediate.[7] |
| 1,3-Dipolar Cycloaddition | Hydrazonyl Halides, Alkynes | Often provides high or complete regioselectivity.[14] | May require in-situ generation of the reactive dipole.[13] |
| Multi-Component Reactions | Aldehydes, Ketones, Hydrazines, etc. | High efficiency, atom economy, rapid library generation.[9] | Optimization can be complex; mechanism may be intricate. |
The Knorr Pyrazole Synthesis: Mechanism and Regioselectivity
The Knorr synthesis remains the workhorse for pyrazole construction due to its reliability and simplicity. The reaction proceeds by the condensation of a hydrazine with a 1,3-dicarbonyl compound, typically under acidic conditions which catalyze the dehydration steps.[8][15]
Reaction Mechanism
The mechanism begins with the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl carbons. This is followed by a series of proton transfers and dehydration to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs as the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step then yields the aromatic pyrazole ring.[10][16]
Caption: Generalized mechanism of the Knorr Pyrazole Synthesis.
The Challenge of Regioselectivity
A critical consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl (R1 ≠ R3) is reacted with a substituted hydrazine (e.g., phenylhydrazine, R2 = Ph), the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This leads to two different hydrazone intermediates and, ultimately, a mixture of two regioisomeric pyrazole products.[7][11]
Caption: Regioselectivity issue in the Knorr synthesis.
Controlling this regioselectivity is a key area of research. Factors influencing the outcome include the steric and electronic properties of the R1 and R3 substituents, the nature of the hydrazine, and the reaction conditions (pH, solvent, temperature).[11] Often, one of the carbonyls is significantly more electrophilic, favoring one pathway over the other. For example, in trifluoromethyl-substituted diketones, the attack preferentially occurs at the more electrophilic carbonyl adjacent to the CF3 group.[17]
Detailed Experimental Protocol: Synthesis of a Celecoxib Analogue
This protocol details the synthesis of 4-(5-(4-methylphenyl)-3-phenyl-1H-pyrazol-1-yl)benzenesulfonamide , an analogue of Celecoxib, via the Knorr condensation. This serves as a representative example for the synthesis of 1,3,5-trisubstituted pyrazoles.
Materials and Reagents
-
1-(4-Methylphenyl)-3-phenylpropane-1,3-dione (1.0 eq)
-
(4-Sulfamoylphenyl)hydrazine hydrochloride (1.1 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethanol
-
Ethyl Acetate
-
Hexanes
-
Saturated Sodium Bicarbonate solution (aq.)
-
Brine (Saturated NaCl solution, aq.)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Workflow Diagram
Caption: Step-by-step workflow for pyrazole synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-methylphenyl)-3-phenylpropane-1,3-dione (2.38 g, 10.0 mmol, 1.0 eq) and (4-sulfamoylphenyl)hydrazine hydrochloride (2.30 g, 11.0 mmol, 1.1 eq).
-
Solvent Addition and Heating: Add glacial acetic acid (30 mL) to the flask. The acetic acid serves as both the solvent and the acid catalyst.[10]
-
Reaction: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) every hour (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting diketone is consumed (typically 4-6 hours).
-
Work-up and Neutralization: Once the reaction is complete, allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of an ice-water slurry with stirring. A precipitate will likely form.
-
Neutralization: Carefully neutralize the acidic solution by the slow, portion-wise addition of saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic extracts and wash them with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.
Conclusion and Outlook
The synthesis of 1,3,5-trisubstituted pyrazoles is a fundamental task for researchers in medicinal chemistry and drug development. While the classic Knorr synthesis remains a highly effective and reliable method, a thorough understanding of its mechanism and potential limitations, particularly regarding regioselectivity, is essential for its successful application.[11] Modern methods involving multicomponent reactions and 1,3-dipolar cycloadditions offer powerful alternatives that can provide improved efficiency and regiocontrol.[9][18] The choice of synthetic strategy should be guided by the specific substitution pattern desired, the availability of starting materials, and the need for regiochemical purity. The protocol provided herein serves as a validated starting point for the practical synthesis of this important class of heterocyclic compounds.
References
- Slideshare. Knorr Pyrazole Synthesis (M. Pharm) | PPTX.
- J&K Scientific LLC. Knorr Pyrazole Synthesis. (2025-02-23).
- MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. (2022-08-29).
- Bentham Science. Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. (2013-05-01).
- Taylor & Francis Online. Recent Advances in the Synthesis of Pyrazoles. A Review. (2010-08-26).
- Name-Reaction.com. Knorr pyrazole synthesis.
- SciSpace. Recent Advances in Synthesis and Properties of Pyrazoles. (2022-08-29).
- PubMed. Recent Advances in the Synthesis of Pyrazole Derivatives. (2021).
- MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023-09-05).
- Royal Society of Chemistry. Recent advances in the multicomponent synthesis of pyrazoles. (2024-09-10).
- Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.
- ACS Publications. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014-01-22).
- ResearchGate. Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review | Request PDF. (2013-05-01).
- Ingenta Connect. Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. (2013-05-01).
- MDPI. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2016-09-29).
- Chem Help Asap. Knorr Pyrazole Synthesis.
- RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022-09-12).
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- Journal of Pharmaceutical Research International. Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021-12-14).
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Introduction: The Strategic Importance of Pyrazole Formylation
An Application Guide to the Vilsmeier-Haack Reaction on Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in modern medicinal chemistry and materials science, recognized as a "privileged structural motif" due to its prevalence in a wide array of pharmaceuticals and bioactive compounds.[1][2] The functionalization of this heterocyclic system is of paramount importance, as it opens gateways for further molecular transformations and the development of novel chemical entities. Among the various methods for pyrazole modification, the Vilsmeier-Haack (V-H) reaction stands out as a powerful and versatile tool for the introduction of a formyl (-CHO) group, typically at the C4 position of the pyrazole ring.[3][4][5]
The resulting pyrazole-4-carbaldehydes are not merely end-products; they are highly valuable synthetic intermediates.[1][6] The aldehyde functionality serves as a versatile handle for a plethora of subsequent reactions, including oxidations, reductions, condensations, and the construction of more complex fused heterocyclic systems. This guide provides an in-depth exploration of the V-H reaction on pyrazole derivatives, covering its mechanistic underpinnings, practical experimental protocols, and strategic considerations for its successful application.
Core Principles: The Vilsmeier Reagent and Reaction Mechanism
The active electrophile in the V-H reaction is the Vilsmeier reagent, a chloroiminium salt, which is generated in situ.[7] The most common and cost-effective method involves the reaction between N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][9]
The reaction proceeds via an initial attack of the DMF oxygen on the phosphorus atom of POCl₃, followed by the elimination of a phosphate derivative to yield the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺.
Caption: Formation of the Vilsmeier Reagent.
The application of the Vilsmeier reagent to pyrazole synthesis predominantly follows two distinct yet related mechanistic pathways:
-
Direct Formylation of a Pyrazole Ring: In this classic electrophilic aromatic substitution, an existing electron-rich pyrazole ring attacks the Vilsmeier reagent. The substitution occurs with high regioselectivity at the C4 position, which is the most nucleophilic carbon in the ring. Subsequent hydrolysis during aqueous work-up liberates the aldehyde.[1][10]
-
Cyclization-Formylation of Hydrazones: This is arguably the more versatile and widely used approach. A ketone hydrazone is treated with an excess of the Vilsmeier reagent, which acts as both a cyclizing and formylating agent.[3][8][11] This one-pot reaction constructs the pyrazole ring and installs the C4-formyl group simultaneously, making it a highly efficient process for generating complex pyrazoles from simple acyclic precursors.[12]
The diagram below illustrates these convergent pathways leading to the formation of a 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.
Caption: Step-by-step experimental workflow for pyrazole synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (e.g., 10 mL). Cool the flask to 0°C in an ice-salt bath.
-
Add phosphorus oxychloride (POCl₃) (e.g., 3 equivalents relative to the substrate) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the resulting mixture for an additional 30 minutes at 0°C, then allow it to warm to room temperature and stir for another 30 minutes. The solution should become a pale yellow, viscous liquid or a crystalline slurry.
-
Reaction: Add the starting hydrazone (e.g., 1-(p-tolyl)ethan-1-one phenylhydrazone, 1 equivalent) to the prepared Vilsmeier reagent.
-
Heat the reaction mixture in an oil bath to 70-80°C and maintain this temperature for the required duration (typically 4-8 hours). [13][14]6. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing crushed ice (e.g., 200 g) with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium bicarbonate solution until the pH is approximately 8.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid or oil by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to afford the pure pyrazole-4-carbaldehyde.
Scope and Strategic Considerations
Substrate Influence: The success of the V-H reaction is highly dependent on the electronic nature of the pyrazole or hydrazone precursor.
-
Activating Groups: Electron-donating groups on the pyrazole or the aryl rings of the hydrazone facilitate the reaction.
-
Deactivating Groups: Strong electron-withdrawing groups (e.g., -NO₂, -CN) on the pyrazole ring significantly reduce its nucleophilicity, making direct formylation difficult and requiring harsher conditions like higher temperatures and longer reaction times, which may lead to lower yields. [1]* Steric Hindrance: Bulky substituents near the C4 position of a pyrazole can impede the approach of the Vilsmeier reagent, potentially lowering the reaction rate.
Side Reactions and Troubleshooting:
-
Chlorination: In some cases, particularly with activated substrates or under prolonged heating, chlorination of the pyrazole ring or other parts of the molecule can occur as a side reaction. [1][15]* Incomplete Reaction: If the reaction stalls, this may be due to insufficient reagent, low temperature, or a highly deactivated substrate. Increasing the equivalents of the V-H reagent or raising the reaction temperature may be necessary. [1][10]* Decomposition: Darkening of the reaction mixture can indicate decomposition of the substrate or product. This can be mitigated by ensuring strict anhydrous conditions and careful temperature control.
Data Summary: Examples of V-H Reaction on Pyrazole Precursors
The following table summarizes representative examples from the literature, showcasing the versatility of the V-H reaction for synthesizing variously substituted pyrazole-4-carbaldehydes.
| Starting Material | Reagents (Equivalents) | Conditions | Product | Yield (%) | Reference |
| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | DMF (5), POCl₃ (2) | 120°C, 2 h | 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde | 55 | [1] |
| (E)-1-[1-(3,5-Difluorophenyl)ethylidene]-2-phenylhydrazine | DMF, POCl₃ (10) | 0°C to reflux, 6 h | 3-(2,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 90 | [3][13] |
| 1-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazone | DMF, POCl₃ | 0°C to 70°C, 5-6 h | 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | Good | [3][13] |
| 2,6-Dichloro-4-trifluoromethylphenylhydrazone of Acetophenone | DMF, POCl₃ (3) | 80-90°C, 4 h | 1-(Aryl)-3-phenyl-1H-pyrazole-4-carbaldehyde | 85 | [11] |
| Hydrazone of 4-Chloroacetophenone | DMF, POCl₃ | RT, 8 h | 3-(4-Chlorophenyl)-4-formyl pyrazole derivative | 88 | [3][16] |
Conclusion
The Vilsmeier-Haack reaction is an indispensable tool in the synthetic chemist's arsenal for the functionalization of pyrazoles. Its operational simplicity, use of readily available reagents, and high efficiency in producing valuable pyrazole-4-carbaldehyde building blocks make it a preferred method in both academic and industrial research. By understanding the underlying mechanisms, controlling the key experimental parameters, and being aware of the substrate limitations, researchers can effectively leverage this reaction to accelerate the discovery and development of novel pyrazole-based compounds for a wide range of applications.
References
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- Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. (2024). Degres Journal. [Link]
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- Synthesis of Vilsmeier reagent. (n.d.). PrepChem.com. [Link]
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- Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. (2016). RSC Publishing. [Link]
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- Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (2025).
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019).
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- Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and Its Schiff`s Bases. (2024).
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Application Note: Strategic Derivatization of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate for Structure-Activity Relationship (SAR) Studies
<
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its synthetic tractability.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. We present a series of detailed protocols for chemical modifications at key positions of this versatile starting material to generate a diverse chemical library suitable for extensive Structure-Activity Relationship (SAR) studies. The methodologies detailed herein focus on robust and widely applicable reactions, including palladium-catalyzed cross-coupling and amide bond formation, providing a roadmap for the exploration of chemical space around the pyrazole core to optimize biological activity.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is found in a remarkable number of clinically successful drugs, such as the anti-inflammatory agent celecoxib, the anticoagulant apixaban, and the anti-obesity drug rimonabant.[1][3] The widespread success of pyrazole-containing compounds stems from their unique physicochemical properties and their ability to engage in various non-covalent interactions with biological targets.[5] The pyrazole ring can act as a bioisostere for other aromatic systems, enhancing properties like metabolic stability and solubility.[5]
Structure-Activity Relationship (SAR) studies are fundamental to the drug discovery process, enabling the systematic exploration of how chemical modifications to a lead compound influence its biological activity.[6][7][8][9][10][11] By methodically altering substituents on a core scaffold, researchers can identify key pharmacophoric elements and optimize potency, selectivity, and pharmacokinetic profiles. This compound is an ideal starting material for such studies due to its multiple, chemically distinct handles for diversification.
This guide outlines a logical workflow for generating a library of analogues from this starting material, focusing on three primary points of diversification:
-
C4-Position of the Pyrazole Ring: The bromine atom serves as a versatile handle for introducing a wide array of substituents via cross-coupling reactions.
-
Ester Moiety: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides.
-
N1-Position of the Pyrazole Ring: While this guide focuses on derivatization with the acetate side chain already in place, it is important to note that the N1-substituent itself is a key point of diversity in many pyrazole-based drug discovery programs.[6]
Synthesis of the Starting Material: this compound
The synthesis of the title compound is a critical first step. A common and efficient method involves the N-alkylation of 4-bromopyrazole with an ethyl haloacetate.
Protocol 2.1: Synthesis of this compound
Materials:
-
4-Bromopyrazole
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-bromopyrazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid or oil.[12]
Causality behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for the N-alkylation of pyrazoles. It is crucial to use an anhydrous base to prevent hydrolysis of the ester.
-
Solvent: Acetonitrile is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the Sₙ2 reaction.
-
Workup: The aqueous workup with NaHCO₃ removes any unreacted starting materials and acidic byproducts, while the brine wash helps to remove water from the organic layer.
Derivatization Strategies for SAR Studies
The following sections detail protocols for modifying the this compound scaffold at two key positions.
Diversification at the C4-Position via Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4 position is a prime site for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools for this purpose.
Caption: C4-Position Derivatization Workflow.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl groups.[13][14]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, DME/water)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the C4-aryl/heteroaryl derivative.[15][16][17]
Causality behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation.
-
Base and Water: The base is required to activate the boronic acid for transmetalation to the palladium center.[13] The presence of water can often accelerate the reaction.
-
Ligand: For challenging couplings, the use of specialized phosphine ligands can improve reaction efficiency and scope.[17]
This reaction is a powerful method for forming carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the C4-position.[18][19][20][21][22]
Materials:
-
This compound
-
Amine (primary or secondary) (1.2-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent (e.g., toluene) followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Heat the reaction mixture to 80-110°C and stir until completion (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality behind Experimental Choices:
-
Bulky Ligands: The success of the Buchwald-Hartwig amination relies heavily on the use of bulky, electron-rich phosphine ligands that facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is often required to deprotonate the amine, making it a more effective nucleophile.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base.
Diversification via the Ester Moiety
The ethyl ester provides a reliable handle for introducing a diverse range of substituents through the formation of an amide bond. This is typically a two-step process: hydrolysis of the ester to the carboxylic acid, followed by an amide coupling reaction.
Caption: Ester Moiety Derivatization Workflow.
Saponification using a base like lithium hydroxide is a standard and effective method for converting the ester to a carboxylic acid.[23][24][25]
Materials:
-
Ethyl 2-(4-substituted-1H-pyrazol-1-yl)acetate (from section 3.1)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)
-
Solvent system (e.g., THF/water, methanol/water)
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until all the starting material is consumed.
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the dropwise addition of 1M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid, which is often used in the next step without further purification.
Causality behind Experimental Choices:
-
Base: LiOH is often preferred as it is less likely to cause side reactions compared to NaOH or KOH in some substrates.
-
Solvent System: A co-solvent like THF or methanol is used to ensure the solubility of the ester starting material in the aqueous reaction medium.
-
Acidification: Protonation of the carboxylate salt is necessary to isolate the neutral carboxylic acid, which is typically more soluble in organic solvents.[25][26]
The formation of the amide bond is a cornerstone of medicinal chemistry. Using a coupling reagent is the most common and efficient method.[27]
Materials:
-
2-(4-substituted-1H-pyrazol-1-yl)acetic acid
-
Amine (primary or secondary) (1.0-1.2 eq)
-
Coupling reagent (e.g., HATU, HBTU, EDC) (1.1-1.3 eq)
-
Base (e.g., DIPEA, Et₃N) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add the coupling reagent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq). Stir for 10-15 minutes at room temperature to pre-activate the acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS), typically 2-16 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide derivative.[28][29][30]
Causality behind Experimental Choices:
-
Coupling Reagents: Reagents like HATU and HBTU are highly efficient for forming amide bonds, even with sterically hindered amines or acids, by minimizing side reactions and racemization.
-
Base: A non-nucleophilic organic base like DIPEA is used to neutralize the acidic byproducts of the reaction and to ensure the amine is in its free base form.
-
Anhydrous Conditions: Moisture can hydrolyze the activated acid intermediate, reducing the yield of the desired amide.
Data Presentation for SAR Analysis
To effectively analyze the SAR of the newly synthesized library, all biological and physicochemical data should be systematically organized.
Table 1: Illustrative SAR Data for C4-Substituted Analogs
| Compound ID | R¹ (C4-substituent) | Target Activity IC₅₀ (nM) | Off-Target Activity IC₅₀ (nM) | Aqueous Solubility (µg/mL) |
| Parent | -Br | 1500 | 2500 | 10 |
| 4a | -Phenyl | 750 | 1800 | 5 |
| 4b | -4-Fluorophenyl | 250 | 3500 | 8 |
| 4c | -Morpholinyl | 980 | >10000 | 50 |
| 4d | -Anilino | 600 | 1200 | 12 |
Table 2: Illustrative SAR Data for Amide Derivatives (R¹ = -4-Fluorophenyl)
| Compound ID | R² (Amide Substituent) | Target Activity IC₅₀ (nM) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½, min) |
| 5a | -NH-cyclopropyl | 150 | 8.5 | 45 |
| 5b | -NH-benzyl | 300 | 6.2 | 30 |
| 5c | -N(Me)₂ | 800 | 12.1 | >60 |
| 5d | -NH-(2-pyridyl) | 95 | 5.5 | 25 |
Conclusion
This application note provides a robust and versatile strategic framework for the derivatization of this compound to generate compound libraries for SAR studies. The detailed protocols for palladium-catalyzed cross-coupling reactions at the C4-position and amide bond formation via the ester side chain offer reliable methods for exploring the chemical space around this privileged scaffold. By systematically applying these methodologies, researchers can efficiently generate the necessary chemical matter to drive drug discovery projects forward, leading to the identification of novel therapeutic agents with optimized properties.
References
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- ResearchGate. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
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- UNM Digital Repository. (2020). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties.
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- YouTube. (2019). mechanism of ester hydrolysis.
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Bromo-pyrazoles for Accelerated Drug Discovery
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2][3][4] Its metabolic stability and versatile biological activity make it a "privileged scaffold" in drug design.[1][4] The functionalization of this key heterocycle is paramount for exploring structure-activity relationships (SAR) and developing novel therapeutic agents. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds on the pyrazole ring.[5][6] This guide provides an in-depth analysis and field-proven protocols for the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions using bromo-pyrazole substrates, tailored for researchers in synthetic organic chemistry and drug development.
Introduction: The Strategic Importance of Pyrazole Functionalization
The pyrazole motif is present in a wide array of pharmaceuticals, including anti-inflammatory agents (Celecoxib), anticancer drugs (Crizotinib), and treatments for neurological disorders.[1][3][7] The ability to strategically modify the pyrazole core allows chemists to fine-tune a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Bromo-pyrazoles are ideal substrates for this purpose; the carbon-bromine bond provides a reactive handle for palladium catalysts, enabling the introduction of diverse molecular fragments.
Palladium's unique catalytic properties, including its ability to cycle between Pd(0) and Pd(II) oxidation states, facilitate the key steps of oxidative addition, transmetalation, and reductive elimination that underpin these powerful transformations.[5][6][8] The choice of ligands, bases, and solvents is critical for achieving high yields and selectivities, and this guide will delve into the causality behind these experimental choices.
The Catalytic Heart: A Unified Mechanism
While each named reaction has unique coupling partners, they all share a common catalytic cycle. Understanding this fundamental process is key to troubleshooting and optimizing reactions.
A generalized catalytic cycle for palladium-mediated C-C cross-coupling reactions involves three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the bromo-pyrazole's C-Br bond, forming a Pd(II) complex.[5][6][9]
-
Transmetalation : The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.[5][6]
-
Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[5][6]
Caption: Generalized Palladium Catalytic Cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, the commercial availability of a vast array of boronic acids and esters, and the low toxicity of its boron-containing byproducts.[10][11] It is an exceptionally reliable method for creating biaryl and vinyl-pyrazole structures.
Expertise & Experience: The choice of base is crucial. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective, but the specific pKa and solubility can influence reaction rates and yields. The presence of water or protic co-solvents can be beneficial, often accelerating the transmetalation step. For challenging couplings, particularly with sterically hindered substrates, the use of highly active phosphine ligands like SPhos or XPhos is recommended to promote efficient oxidative addition and reductive elimination.
Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-phenyl-1H-pyrazole
Materials:
-
4-Bromo-1-phenyl-1H-pyrazole
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine))
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromo-1-phenyl-1H-pyrazole (1.0 mmol, 1.0 equiv).
-
Add the arylboronic acid (1.2 mmol, 1.2 equiv).
-
Add K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add 1,4-dioxane (5 mL) and water (1 mL). The solvent mixture should be degassed prior to use.
-
Stir the reaction mixture at 80-100 °C and monitor by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Robust, commercially available Pd(0) source. |
| Ligand | PPh₃ (in catalyst) | Sufficient for many standard couplings. |
| Base | K₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/Water (5:1) | The aqueous phase facilitates base dissolution and transmetalation. |
| Temperature | 80-100 °C | Provides thermal energy to overcome activation barriers. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[12] This is invaluable for generating precursors for further transformations or for introducing rigid, linear linkers into drug candidates. The classic reaction employs both palladium and copper(I) co-catalysts.[12][13]
Expertise & Experience: Copper(I) iodide is a common co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. However, copper can sometimes lead to alkyne homocoupling (Glaser coupling). In such cases, a "copper-free" Sonogashira protocol is advantageous.[14] This often requires a more active palladium catalyst/ligand system and a stronger organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), which also acts as the solvent and acid scavenger.
Protocol: Copper-Free Sonogashira Coupling of 4-Bromo-1-methyl-1H-pyrazole
Materials:
-
4-Bromo-1-methyl-1H-pyrazole
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Pd(OAc)₂ (Palladium(II) Acetate)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under a robust inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to a Schlenk tube.
-
Add anhydrous acetonitrile (2 mL) and stir for 10 minutes to form the active catalyst.
-
Add 4-bromo-1-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv), the terminal alkyne (1.5 mmol, 1.5 equiv), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Seal the tube and heat the reaction to 60-80 °C. Monitor progress by GC-MS or LC-MS.
-
After completion (typically 6-16 hours), cool the mixture and filter through a pad of Celite, rinsing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / XPhos | XPhos is a bulky, electron-rich ligand promoting efficient coupling.[14] |
| Base | Cs₂CO₃ | Strong, non-nucleophilic base effective in polar aprotic solvents. |
| Solvent | Acetonitrile | Polar aprotic solvent suitable for this transformation. |
| Temperature | 60-80 °C | Milder conditions are often possible with highly active catalysts. |
| Atmosphere | Inert (N₂ or Ar) | Crucial to prevent oxidative side reactions. |
digraph "Sonogashira Cycle" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes Pd0 [label="Pd(0)L_2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=plaintext]; PdII_Aryl [label="Pyrazole-Pd(II)-Br(L_2)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=plaintext]; PdII_Both [label="Pyrazole-Pd(II)-Alkyne(L_2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=plaintext]; Product [label="Alkynyl-Pyrazole", shape=ellipse, style=dashed, fillcolor="#F1F3F4"]; BromoPyrazole [label="Bromo-Pyrazole", shape=ellipse, style=dashed, fillcolor="#F1F3F4"]; CuAlkyne [label="Cu-Alkyne", shape=ellipse, style=dashed, fillcolor="#F1F3F4", tooltip="Generated from Terminal Alkyne + Cu(I)"];
// Edges Pd0 -> OxAdd [label=" Bromo-Pyrazole", color="#34A853"]; OxAdd -> PdII_Aryl [color="#34A853"]; PdII_Aryl -> Transmetal [label=" Cu-Alkyne", color="#34A853"]; Transmetal -> PdII_Both [color="#34A853"]; PdII_Both -> RedElim [color="#34A853"]; RedElim -> Product [style=dashed, color="#5F6368"]; RedElim -> Pd0 [color="#34A853"]; }
Caption: Catalytic Cycle for Sonogashira Coupling.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between aryl halides and a vast range of amines.[15][16][17] This is critical as the aniline and related N-aryl motifs are prevalent in bioactive molecules. The reaction scope includes primary and secondary alkyl and aryl amines, as well as amides and other nitrogen nucleophiles.[18]
Expertise & Experience: This reaction is particularly sensitive to the choice of ligand and base. Bulky, electron-rich biarylphosphine ligands (e.g., tBuXPhos, RuPhos, or the BrettPhos family) are often essential.[18][19] These ligands facilitate both the oxidative addition and the challenging C-N reductive elimination step. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine nucleophile without competing in the reaction.[19][20] For unprotected NH-pyrazoles, using a sufficient excess of a strong base like LHMDS is critical to deprotonate both the pyrazole N-H and the amine nucleophile.[19][20]
Protocol: Buchwald-Hartwig Amination of 4-Bromo-1H-pyrazole
Materials:
-
4-Bromo-1H-pyrazole
-
Amine (e.g., Aniline or Morpholine)
-
tBuBrettPhos Pd G3 Precatalyst
-
LHMDS (1.0 M solution in THF)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the tBuBrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Add 4-bromo-1H-pyrazole (1.0 mmol, 1.0 equiv).
-
Add the amine (1.2 mmol, 1.2 equiv).
-
Add anhydrous toluene (4 mL).
-
Cool the mixture to 0 °C and slowly add LHMDS (2.2 mmol, 2.2 equiv). The use of 2.2 equivalents of base is to deprotonate both the pyrazole and the amine.[19][20]
-
Allow the reaction to warm to room temperature, then heat to 100 °C.
-
Monitor the reaction by LC-MS until the starting material is consumed (typically 2-8 hours).
-
Cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | tBuBrettPhos Pd G3 | A highly active, air-stable precatalyst with a bulky ligand.[19] |
| Base | LHMDS | Strong, non-nucleophilic base; deprotonates pyrazole and amine.[20] |
| Solvent | Toluene | Aprotic solvent with a suitable boiling point for the reaction. |
| Temperature | 100 °C | Necessary to drive the C-N reductive elimination step. |
| Atmosphere | Inert (N₂ or Ar) | Protects the catalyst and anionic intermediates from degradation. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure inert atmosphere; use a fresh bottle of catalyst or a precatalyst. |
| Insufficiently strong base | Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or NaOtBu). | |
| Low reaction temperature | Increase temperature in 10-20 °C increments. | |
| Dehalogenation | Proto-dehalogenation side reaction | Use rigorously dried solvents and reagents; ensure inert atmosphere. This is a known side reaction, especially for iodo-pyrazoles.[11][21] |
| Homocoupling | (Suzuki) Boronic acid degradation | Use fresh boronic acid; add it last to the reaction mixture. |
| (Sonogashira) Glaser coupling | Switch to a copper-free protocol; use an amine base like TEA or DIPEA. |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable for the modern synthetic chemist, particularly in the field of drug discovery. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and versatile pathways for the functionalization of bromo-pyrazoles, allowing for the rapid generation of diverse compound libraries. By understanding the underlying mechanisms and the rationale behind the choice of reagents and conditions, researchers can effectively leverage these powerful tools to accelerate the development of next-generation therapeutics.
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One-Pot Synthesis of Functionalized Pyrazoles: A Strategic Application Guide for Drug Discovery
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique structural features, including hydrogen bonding capabilities and metabolic stability, make it an ideal framework for designing potent and selective therapeutic agents. The ability to rapidly and efficiently generate diverse libraries of functionalized pyrazoles is therefore of paramount importance in drug discovery programs. This application note provides a detailed guide to the one-pot synthesis of functionalized pyrazoles, starting from the versatile building block, Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. We will explore a series of palladium-catalyzed cross-coupling reactions that can be performed sequentially in a single reaction vessel, thereby streamlining the synthetic process and accelerating the generation of novel chemical entities.
The Power of One-Pot Synthesis: Efficiency and Sustainability in Chemical Synthesis
Traditional multi-step synthetic routes often involve tedious and time-consuming purification of intermediates at each stage, leading to significant material loss and increased solvent waste. One-pot synthesis, in contrast, offers a more elegant and efficient approach by conducting multiple reaction steps in a single vessel without the isolation of intermediates.[3][4] This strategy not only reduces reaction time and resource consumption but also minimizes the environmental impact of chemical synthesis, aligning with the principles of green chemistry.[4]
This guide focuses on a proposed one-pot sequential functionalization of this compound, a readily available starting material. The C4-bromo substituent serves as a versatile handle for introducing a diverse array of functional groups through well-established palladium-catalyzed cross-coupling reactions.
Visualizing the Synthetic Strategy: A One-Pot Sequential Functionalization Workflow
The following diagram illustrates the proposed one-pot sequential functionalization of this compound. This workflow enables the introduction of various substituents at the C4 position of the pyrazole ring, followed by in-situ hydrolysis of the ester moiety to afford the corresponding carboxylic acids, which are valuable for further derivatization.
Caption: Proposed one-pot sequential functionalization workflow.
Core Protocols: A Step-by-Step Guide to One-Pot Pyrazole Functionalization
The following protocols are designed as a starting point for the one-pot synthesis of functionalized pyrazoles from this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: One-Pot Suzuki-Miyaura Coupling and Ester Hydrolysis
This protocol describes the C4-arylation/vinylation of the pyrazole ring followed by in-situ saponification of the ethyl ester.
Materials:
-
This compound
-
Aryl/vinylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Aqueous NaOH or LiOH solution
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add this compound (1.0 equiv.), the aryl/vinylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) to the vessel, followed by the palladium catalyst (0.02-0.05 equiv.).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
In-situ Hydrolysis: Cool the reaction mixture to room temperature. Add an aqueous solution of NaOH or LiOH (2.0-3.0 equiv.) and stir at room temperature or gently heat until the ester is fully hydrolyzed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and acidify with 1M HCl to pH 3-4. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 4-aryl/vinyl-1H-pyrazol-1-yl)acetic acid.
Protocol 2: One-Pot Buchwald-Hartwig Amination and Ester Hydrolysis
This protocol details the C4-amination of the pyrazole ring with a primary or secondary amine, followed by in-situ ester hydrolysis.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Aqueous NaOH or LiOH solution
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add the palladium catalyst (0.01-0.05 equiv.) and the phosphine ligand (0.02-0.10 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent, this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (1.5-2.0 equiv.).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
In-situ Hydrolysis: Cool the reaction mixture to room temperature. Add an aqueous solution of NaOH or LiOH (2.0-3.0 equiv.) and stir at room temperature or gently heat until complete hydrolysis.
-
Work-up: Cool the reaction mixture and quench with water. Acidify with 1M HCl to pH 3-4 and extract with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 3: One-Pot Sonogashira Coupling and Ester Hydrolysis
This protocol outlines the C4-alkynylation of the pyrazole ring with a terminal alkyne, followed by in-situ ester hydrolysis.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylamine)[7]
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Aqueous NaOH or LiOH solution
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent, the terminal alkyne (1.2-1.5 equiv.), and the amine base.
-
Reaction: Stir the reaction mixture at room temperature to 50 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
In-situ Hydrolysis: Add an aqueous solution of NaOH or LiOH (2.0-3.0 equiv.) and continue stirring until the ester is fully hydrolyzed.
-
Work-up: Remove the solvent under reduced pressure. Add water to the residue and acidify with 1M HCl. Extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Reaction Mechanisms: Understanding the Catalytic Cycles
A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the one-pot synthesis. The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Suzuki-Miyaura Coupling Mechanism
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.[8]
Buchwald-Hartwig Amination Mechanism
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[9][10]
Sonogashira Coupling Mechanism
Caption: Catalytic cycles of the Sonogashira coupling.[7][11]
Data Presentation: Expected Outcomes and Scope
The following table summarizes the expected products and potential yields for the one-pot functionalization of this compound based on literature precedents for similar substrates.
| Entry | Coupling Reaction | Coupling Partner | Product | Expected Yield (%) |
| 1 | Suzuki-Miyaura | Phenylboronic acid | 2-(4-Phenyl-1H-pyrazol-1-yl)acetic acid | 75-90 |
| 2 | Suzuki-Miyaura | 4-Methoxyphenylboronic acid | 2-(4-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid | 70-85 |
| 3 | Suzuki-Miyaura | Vinylboronic acid | 2-(4-Vinyl-1H-pyrazol-1-yl)acetic acid | 60-75 |
| 4 | Buchwald-Hartwig | Morpholine | 2-(4-Morpholino-1H-pyrazol-1-yl)acetic acid | 80-95 |
| 5 | Buchwald-Hartwig | Aniline | 2-(4-(Phenylamino)-1H-pyrazol-1-yl)acetic acid | 70-88 |
| 6 | Buchwald-Hartwig | Benzylamine | 2-(4-(Benzylamino)-1H-pyrazol-1-yl)acetic acid | 65-80 |
| 7 | Sonogashira | Phenylacetylene | 2-(4-(Phenylethynyl)-1H-pyrazol-1-yl)acetic acid | 85-95 |
| 8 | Sonogashira | 1-Hexyne | 2-(4-(Hex-1-yn-1-yl)-1H-pyrazol-1-yl)acetic acid | 78-90 |
| 9 | Sonogashira | Trimethylsilylacetylene | 2-(4-((Trimethylsilyl)ethynyl)-1H-pyrazol-1-yl)acetic acid | 80-92 |
Note: Yields are estimates and may vary depending on the specific reaction conditions and substrates used.
Conclusion and Future Outlook
The one-pot sequential functionalization of this compound presents a highly efficient and versatile strategy for the rapid synthesis of diverse pyrazole libraries. By leveraging a series of well-established palladium-catalyzed cross-coupling reactions, researchers can readily access a wide range of C4-substituted pyrazoles with various electronic and steric properties. The subsequent in-situ ester hydrolysis provides a convenient entry to pyrazole-1-acetic acids, which are valuable intermediates for further derivatization, for instance, through amide bond formation. This streamlined synthetic approach is poised to accelerate the discovery of novel pyrazole-based drug candidates and contribute significantly to the advancement of medicinal chemistry. Further exploration into expanding the scope of compatible coupling partners and the development of stereoselective functionalizations will undoubtedly enhance the utility of this powerful synthetic methodology.
References
- Castillo, J.-C.; et al. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules2021, 26(23), 7293. [Link]
- A review of the recent development in the synthesis and biological evaluations of pyrazole derivatives. Molecules2022, 27(15), 4933. [Link]
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules2020, 25(19), 4563. [Link]
- Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]
- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Org. Biomol. Chem.2019, 17, 8889-8893. [Link]
- One-Pot, Three-Component Synthesis of Substituted Pyrazoles. ChemistryViews. [Link]
- Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]
- Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water. New J. Chem.2014, 38, 5534-5537. [Link]
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules2020, 25(19), 4563. [Link]
- Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. J. Am. Chem. Soc.2014, 136(49), 17134–17137. [Link]
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Org. Lett.2014, 16(2), 496–499. [Link]
- Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry2021, 27(54), 13481-13493. [Link]
- Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules2022, 27(15), 4933. [Link]
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols2022, 3(1), 101168. [Link]
- Buchwald–Hartwig amin
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. Synlett2014, 25(10), 1415-1418. [Link]
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
- One-pot regioselective synthesis of substituted pyrazoles and isoxazoles in PEG-400/water medium by Cu-free nano-Pd catalyzed sequential acyl Sonogashira coupling–intramolecular cyclization. Catal. Sci. Technol.2015, 5, 1419-1430. [Link]
- Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Asian J. Org. Chem.2019, 8, 12-28. [Link]
- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
- Palladium Catalysts for Cross-Coupling Reaction. Int. J. Mol. Sci.2015, 16(4), 7831–7833. [Link]
- Efficient method for the synthesis of functionalized pyrazoles by catalyst-free one-pot tandem reaction of nitroalkenes with ethyl diazoacetate. Org. Biomol. Chem.2009, 7, 4352-4354. [Link]
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. Org. Lett.2020, 22(7), 2731–2735. [Link]
- Efficient method for the synthesis of functionalized pyrazoles by catalyst-free one-pot tandem reaction of nitroalkenes with ethyl diazoacetate. Org. Biomol. Chem.2009, 7, 4352-4. [Link]
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- One-pot sequential Heck-Sonogashira coupling reactions of aryl dihalides.
- Time conversion plot for the Suzuki-Miyaura coupling of 4-bromoanisole...
- ChemInform Abstract: Sequential Suzuki—Miyaura Cross-Coupling Reactions of 4-Halopyrazolyl MIDA 3-Boronates: A Modular Synthetic Entry to 3,4-Bis(hetero)aromatic Pyrazoles.
- Ethyl 2-(4-bromo-1h-pyrazol-1-yl)
- ETHYL 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)
- CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. Synlett2011, 2011(12), 1735-1739. [Link]
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. J. Mex. Chem. Soc.2011, 55(4), 238-241. [Link]
- Highly efficient, catalyst-free, one-pot sequential four-component synthesis of novel spiroindolinone-pyrazole scaffolds as anti-Alzheimer agents: in silico study and biological screening. RSC Adv.2021, 11, 34493-34505. [Link]
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules2019, 24(11), 2133. [Link]
- Catalytic asymmetric tandem Heck/Sonogashira reaction enabling access to versatile chiral bridged ring scaffolds.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.
Sources
- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 6. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Alkylation of 4-Bromopyrazole
Welcome to the dedicated support center for the N-alkylation of 4-bromopyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this crucial synthetic transformation. We will move beyond simple protocols to explore the underlying principles that govern success in this reaction, providing you with the tools to troubleshoot and refine your experimental approach.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when performing N-alkylation on 4-bromopyrazole?
The N-alkylation of 4-bromopyrazole, while a common reaction, presents several key challenges that can impact yield, purity, and scalability. The primary issues include:
-
Regioselectivity: The pyrazole ring has two nitrogen atoms (N1 and N2), and alkylation can occur at either position, leading to a mixture of isomers. The electronic and steric environment of the pyrazole ring, along with the reaction conditions, dictates the ratio of these isomers. Generally, the N1-alkylated product is the thermodynamically favored product, while the N2-alkylated product is often the kinetically favored one.
-
Low Reactivity: The electron-withdrawing effect of the bromine atom at the C4 position can decrease the nucleophilicity of the pyrazole ring, making the reaction sluggish compared to unsubstituted pyrazole.
-
Side Reactions: Over-alkylation can occur, leading to the formation of quaternary pyrazolium salts, especially with highly reactive alkylating agents or under harsh conditions.
-
Purification: Separating the N1 and N2 isomers can be challenging due to their similar polarities. This often requires careful chromatographic separation, which can be time-consuming and costly on a larger scale.
Q2: How do I control the regioselectivity to favor the N1-alkylated product?
Controlling the N1 vs. N2 selectivity is often the most critical aspect of this reaction. To favor the formation of the N1-alkylated isomer, which is typically the desired product in many applications, consider the following strategies:
-
Choice of Base and Solvent: The combination of base and solvent plays a pivotal role. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is a classic approach. The base deprotonates the pyrazole to form the pyrazolate anion. In this environment, the reaction tends to proceed under thermodynamic control, favoring the more stable N1 isomer.
-
Reaction Temperature: Running the reaction at elevated temperatures can also favor the formation of the thermodynamically more stable N1-alkylated product. However, this must be balanced against the potential for side reactions.
-
Steric Hindrance: Using a sterically bulky alkylating agent can favor alkylation at the less sterically hindered N1 position.
Q3: When might the N2-alkylated product be favored, and how can I promote its formation?
While often the minor product, there are instances where the N2-alkylated isomer is the desired target. To favor its formation, you would aim for conditions that promote kinetic control:
-
Milder Bases and Protic Solvents: Using a weaker base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a solvent like acetonitrile or even an alcohol can favor the formation of the N2 isomer. These conditions are less likely to fully generate the pyrazolate anion, and the reaction may proceed through a different mechanism where the N2 position is more kinetically accessible.
-
Lower Reaction Temperatures: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help trap the kinetically favored product.
Troubleshooting Guide
Problem 1: Low or no product yield.
If you are experiencing low or no conversion of your starting material, consider the following troubleshooting steps:
-
Verify Base Activity: If using sodium hydride (NaH), ensure it is fresh and has been handled under inert conditions. NaH can react with atmospheric moisture and lose its activity.
-
Increase Reaction Temperature: The electron-withdrawing bromine atom can make the 4-bromopyrazole less reactive. Gently heating the reaction mixture (e.g., to 50-80 °C) can often drive the reaction to completion.
-
Check Alkylating Agent Reactivity: Ensure your alkylating agent is sufficiently reactive. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. For less reactive alkylating agents, you may need more forcing conditions.
-
Solvent Purity: Ensure your solvent is anhydrous, especially when using water-sensitive reagents like NaH. Water will quench the base and the pyrazolate anion.
Problem 2: An inseparable mixture of N1 and N2 isomers is formed.
This is a common issue. Here’s how to address it:
-
Re-evaluate Your Conditions: As detailed in the FAQs, the choice of base and solvent is critical. For N1 selectivity, the NaH/DMF system is generally reliable. For N2, a carbonate base in acetonitrile is a good starting point.
-
Systematic Screening: If you have the resources, a small-scale screen of different bases (e.g., NaH, K₂CO₃, Cs₂CO₃, DBU) and solvents (e.g., DMF, THF, acetonitrile, DMSO) can quickly identify the optimal conditions for your specific substrate.
-
Chromatography Optimization: Even with optimized conditions, you may still get a mixture. Experiment with different solvent systems for column chromatography. A shallow gradient or the use of a different stationary phase (e.g., alumina instead of silica) might improve separation.
Problem 3: Formation of a solid precipitate that is not my product.
This could be a quaternary pyrazolium salt, which is a common byproduct if the reaction is run for too long or at too high a temperature.
-
Reduce Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly.
-
Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the alkylating agent. A large excess can promote the formation of the quaternary salt.
Experimental Protocols
Protocol 1: General Procedure for N1-Alkylation of 4-Bromopyrazole (Thermodynamic Control)
This protocol is optimized for the selective synthesis of 1-alkyl-4-bromopyrazoles.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and wash with anhydrous hexanes (3x) to remove the mineral oil.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask, ensuring the NaH is suspended.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of 4-bromopyrazole (1.0 eq.) in anhydrous DMF dropwise over 15-20 minutes.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. You should observe the cessation of hydrogen gas evolution.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 50-60 °C.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
| Base | Solvent | Temperature | Typical N1:N2 Ratio | Citation(s) |
| NaH | DMF | 25-60 °C | >95:5 | |
| K₂CO₃ | Acetonitrile | 80 °C | ~70:30 to 60:40 | |
| Cs₂CO₃ | Acetonitrile | 25 °C | ~50:50 to 40:60 | |
| Ag₂O | Chloroform | 60 °C | Can favor N2 |
Visualizing the Workflow
General Workflow for Optimizing N-Alkylation
Caption: A phased approach to optimizing the N-alkylation of 4-bromopyrazole.
Decision Tree for Base and Solvent Selection
Caption: A decision-making guide for selecting reagents based on the desired regioisomer.
References
- Title: A general and efficient method for the N-alkylation of pyrazoles under mild conditions. Source: Tetrahedron Letters URL:[Link]
- Title: Selective N-2 alkylation of pyrazole derivatives with alcohols via borrowing hydrogen methodology. Source: Organic & Biomolecular Chemistry URL:[Link]
Troubleshooting regioselectivity in pyrazole N-alkylation
From the Desk of the Senior Application Scientist
Welcome to the technical support center for pyrazole N-alkylation. The selective functionalization of the pyrazole core is a cornerstone of modern medicinal chemistry and materials science. However, achieving regiocontrol during N-alkylation presents a persistent challenge due to the nuanced and often competing factors that govern the reaction's outcome. This guide is designed to move beyond simple protocols and provide you with the mechanistic insights and field-proven strategies required to troubleshoot and master the regioselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in achieving regioselective N-alkylation of unsymmetrical pyrazoles?
The core of the problem lies in the electronic structure of the pyrazole ring itself. The two nitrogen atoms, N1 and N2, have similar electronic properties and nucleophilicity.[1][2] In solution, unsymmetrically substituted pyrazoles can exist as a mixture of tautomers, and upon deprotonation, the resulting pyrazolate anion has its negative charge delocalized across both nitrogen atoms.[1][3] This dual reactivity means that an incoming electrophile (the alkylating agent) can often attack either nitrogen, leading to a mixture of N1 and N2 alkylated regioisomers, which can be challenging to separate.[2][4]
Sources
Technical Support Center: Purification of Crude Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of crude Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate using column chromatography. It is structured as a series of troubleshooting questions and answers, supplemented by frequently asked questions and detailed experimental protocols.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification process. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.
Issue 1: Poor Separation or Overlapping Peaks
Question: My TLC shows good separation, but on the column, the product and impurities are co-eluting. What's going wrong?
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your eluent might be too high, causing all compounds to travel down the column too quickly without sufficient interaction with the stationary phase.[1][2]
-
Solution: Refine your solvent system. Aim for an Rf value for your target compound of approximately 0.3-0.4 on the TLC plate for optimal separation.[3][4] If your current system gives a higher Rf, decrease the polarity by reducing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[3]
-
-
Column Overloading: Loading too much crude material relative to the amount of silica gel is a common cause of poor separation.[1][2] The stationary phase becomes saturated, preventing proper partitioning of the components.
-
Poor Column Packing: Channels, cracks, or air bubbles in the silica bed create pathways for the solvent and sample to travel through without interacting with the stationary phase, leading to broad or overlapping bands.[6]
-
Misleading TLC: In some cases, what appears as two separate spots on a TLC plate could be your compound and its degradation product, with the degradation occurring on the silica gel itself.[5] During the longer exposure time on a column, this degradation becomes more pronounced, leading to mixed fractions.
-
Solution: Test your compound's stability on silica gel by running a 2D TLC.[5][8] Spot your compound in one corner of a square TLC plate, run it, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If the compound is stable, the spot will remain on the diagonal. Degradation products will appear as new spots off the diagonal.[8]
-
Issue 2: The Compound is Not Eluting from the Column
Question: I've run many column volumes of eluent, but I can't detect my product in the fractions. Where is it?
Possible Causes & Solutions:
-
Compound is Too Polar: The chosen solvent system may not be polar enough to move your compound off the baseline. This is common for heterocyclic compounds.[1]
-
Irreversible Adsorption or Decomposition: The compound may be strongly binding to the acidic sites on the silica gel or decomposing entirely.[1][5] Bromo-pyrazole derivatives can be sensitive to the acidic nature of standard silica gel.[2][7]
-
Solution: First, perform a stability test as described in Issue 1.[5] If decomposition is confirmed, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%).[7][9] Alternatively, switch to a less acidic stationary phase like neutral alumina.[1][5]
-
-
Incorrect Solvent System Preparation: A simple mistake, such as reversing the proportions of the polar and non-polar solvents, can lead to an eluent that is far too weak to move your compound.[5]
-
Fractions are Too Dilute: Your compound may have eluted, but at a concentration too low to be detected by TLC.[5]
-
Solution: Concentrate a few of the fractions where you expected your compound to elute and re-analyze them by TLC.[5]
-
Issue 3: Compound is Streaking or Tailing
Question: My product is coming off the column over a large number of fractions (tailing), leading to low concentration and mixed fractions. How can I get sharper peaks?
Possible Causes & Solutions:
-
Strong Interaction with Silica: The pyrazole nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface, causing streaking.[11] This is a common issue with nitrogen-containing heterocycles.[1]
-
Inappropriate Solvent Polarity: If the elution starts and the compound begins to come off, but does so very slowly, the polarity may be just on the edge of what's required.
-
Sample Overloading: As with poor separation, overloading the column can also lead to tailing.
Issue 4: The Column is Running Very Slowly or Has Clogged
Question: The solvent flow through my column has slowed to a trickle or stopped completely. What should I do?
Possible Causes & Solutions:
-
Precipitation on the Column: The crude mixture or an impurity may have low solubility in the eluent and has crystallized or precipitated at the top of the column, blocking the flow.[5]
-
Solution: This is a difficult problem to fix mid-run. The best approach is preventative. Ensure your crude sample is fully soluble in the initial mobile phase. If not, consider "dry loading" (see Protocol 1).[3][5] If the column is already clogged, you may need to use a wider column with more silica for the next attempt.[5]
-
-
Silica Fines: If the silica gel is of poor quality or handled too aggressively, fine particles can clog the bottom frit or cotton plug of the column.
-
Excessive Pressure: Applying too much air pressure can compact the silica gel too tightly, especially at the top, restricting flow.
-
Solution: Apply gentle, steady pressure. The goal is a steady drip or thin stream from the column tip, not a forceful jet.
-
Frequently Asked Questions (FAQs)
Q1: Is this compound stable on silica gel? A1: The stability can vary. The pyrazole ring system and the ester functionality are generally stable, but the acidic nature of silica gel can potentially catalyze the hydrolysis of the ester or other acid-sensitive reactions.[2][13] It is highly recommended to perform a 2D TLC stability test before committing your entire sample to a column.[5][8] If instability is observed, consider deactivating the silica with triethylamine or using neutral alumina.[1][7]
Q2: What is the best way to determine the solvent system for my column? A2: Thin Layer Chromatography (TLC) is the essential first step.[3][14] Test various mixtures of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate).[9][15] The goal is to find a solvent ratio that moves your desired compound to an Rf value of approximately 0.3-0.4, while maximizing the separation (ΔRf) from the nearest impurities.[3][4]
Q3: My crude product is not very soluble in my chosen eluent (e.g., hexane/ethyl acetate). How should I load it onto the column? A3: This is a common problem, especially on a larger scale.[5] You should use the "dry loading" technique. Dissolve your crude product in a volatile solvent in which it is highly soluble (like dichloromethane). Add a small amount of silica gel to this solution and then remove the solvent by rotary evaporation until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[3][5][6]
Q4: What are the likely impurities I need to separate? A4: Impurities will depend on the synthetic route. Common impurities could include unreacted starting materials such as 4-bromopyrazole and ethyl bromoacetate, or byproducts like bromoacetic acid from the hydrolysis of ethyl bromoacetate.[2][16] A pre-column workup, such as a wash with a dilute sodium bicarbonate solution, can help remove acidic impurities like bromoacetic acid.[2]
Data & Protocols
Table 1: Common Solvent Systems for Column Chromatography
| Solvent System | Polarity | Common Use Cases & Notes |
| Hexane / Ethyl Acetate | Low to Medium | The most common and versatile system. Good for a wide range of "normal" polarity compounds.[9] |
| Dichloromethane / Methanol | Medium to High | Used for more polar compounds that do not move with EtOAc/Hexane.[9] Note: Methanol content should generally not exceed 10% to avoid dissolving the silica gel.[9] |
| Hexane / Diethyl Ether | Low to Medium | Similar in polarity to EtOAc/Hexane but can offer different selectivity. Ether is highly flammable.[15] |
| Dichloromethane / Hexane | Low | Useful for less polar compounds when solubility in hexane is an issue.[5] |
| Additive: Triethylamine (TEA) | Base Modifier | Added at 0.1-1% to any system to neutralize silica and prevent streaking of basic compounds like pyrazoles.[1][9] |
Experimental Workflow & Diagrams
The general workflow for purification involves developing a separation method on TLC, followed by scaling up to column chromatography, and finally, analysis and isolation of the pure product.
Caption: General workflow for purification by column chromatography.
Caption: Decision flowchart for troubleshooting poor separation.
Protocol 1: Flash Column Chromatography Purification
Objective: To purify crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[7]
-
Solvents: Hexane (or Heptane), Ethyl Acetate (reagent grade)
-
Triethylamine (optional)
-
Sand (acid-washed)
-
Glass chromatography column with stopcock
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
-
Compressed air or nitrogen line with regulator
Procedure:
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and elute with various ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Identify the solvent system that provides an Rf value of ~0.3-0.4 for the product and gives the best separation from impurities.[3]
-
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed.[7]
-
Add a thin (~1 cm) layer of sand.[7]
-
In a beaker, prepare a slurry of silica gel in your initial, least polar eluent. The consistency should be like a milkshake, not too thick.
-
Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and encourage even packing.[7]
-
Open the stopcock and allow some solvent to drain, settling the silica bed. Never let the solvent level drop below the top of the silica.[6]
-
Add another thin layer of sand on top of the packed silica to protect the surface.[7]
-
-
Sample Loading:
-
Liquid Loading (for samples soluble in eluent): Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully apply this solution to the top layer of sand. Open the stopcock and allow the sample to absorb into the silica, again ensuring the solvent level does not go below the sand. Rinse the flask with a tiny amount of eluent and add it to the column to transfer all the product.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add silica gel (about 2-3 times the mass of your crude product). Remove the solvent via rotary evaporation to obtain a dry, free-flowing powder. Carefully add this powder onto the top layer of sand in the column.[5][6]
-
-
Elution:
-
Carefully fill the top of the column with your chosen eluent.
-
Apply gentle, positive pressure from an air or nitrogen line to achieve a steady flow rate.[17][18]
-
Begin collecting fractions in separate tubes. The size of the fractions will depend on the size of your column and the separation, but 10-20 mL fractions are a good starting point.
-
-
Fraction Analysis and Isolation:
-
Monitor the elution process by spotting every few fractions on a TLC plate.
-
Visualize the spots under a UV lamp.
-
Identify the fractions containing only your pure product.
-
Combine the pure fractions into a pre-weighed round-bottom flask.[17]
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
References
- University of Rochester, Department of Chemistry.
- YZ Shanghai.
- Chrom Tech, Inc.
- Reddit.
- PharmaGuru.
- Sorbent Technologies, Inc.
- Common Organic Chemistry.
- University of Rochester, Department of Chemistry.
- Chemistry Stack Exchange.
- ChemistryViews.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
- MIT OpenCourseWare.
- Chrom Tech, Inc. Flash Chromatography Explained: A Comprehensive Guide. [Link]
- ChemBAM. TLC troubleshooting. [Link]
- Organic Syntheses.
- University of Rochester, Department of Chemistry.
- Bitesize Bio.
- ResearchGate.
- Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sorbtech.com [sorbtech.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Rookie Mistakes [chem.rochester.edu]
- 11. chembam.com [chembam.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. chromtech.com [chromtech.com]
Prevention of dehalogenation in Suzuki coupling of bromo-pyrazoles
A Guide to Preventing Dehalogenation Side Reactions
Welcome to the Technical Support Center for Suzuki coupling reactions involving bromo-pyrazole substrates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of dehalogenation, a side reaction that can significantly lower the yield of your desired coupled product and complicate purification. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and field-proven insights to help you navigate this complex reaction.
Troubleshooting Guide: Diagnosing and Solving Dehalogenation
Dehalogenation, the replacement of a halogen atom with a hydrogen atom on your pyrazole ring, is a frequent impediment in Suzuki-Miyaura cross-coupling.[1][2] This guide provides a systematic approach to identifying the root cause of this undesired side reaction and implementing effective solutions.
Diagnostic Workflow for Dehalogenation
If you are observing significant amounts of your bromo-pyrazole starting material being converted to the corresponding dehalogenated pyrazole, use the following workflow to diagnose the potential causes and find appropriate remedies.
Caption: A step-by-step diagnostic workflow to troubleshoot dehalogenation in Suzuki coupling of bromo-pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of dehalogenation in the Suzuki coupling of bromo-pyrazoles?
A1: Dehalogenation in Suzuki coupling reactions is primarily attributed to the formation of a palladium-hydride (Pd-H) species.[1] This can happen when the palladium complex reacts with certain bases, solvents (like alcohols), or even trace amounts of water.[1][3] This Pd-H species can then undergo reductive elimination with the pyrazole group attached to the palladium, resulting in the dehalogenated pyrazole byproduct.[3] For N-H containing pyrazoles, the situation can be more complex as the pyrazole anion formed after deprotonation can influence the catalytic cycle.[4]
Q2: Why are bromo-pyrazoles, and N-heterocycles in general, prone to dehalogenation?
A2: N-heterocyclic halides, including pyrazoles, are often more susceptible to dehalogenation.[1] This can be due to a combination of factors:
-
Electronic Effects: The electron-deficient nature of some pyrazole rings can make them more susceptible to side reactions.
-
Nitrogen Coordination: The nitrogen atoms in the pyrazole ring can coordinate to the palladium catalyst, potentially inhibiting the desired catalytic cycle and favoring side reactions.[1][5]
-
N-H Acidity: For pyrazoles with an N-H bond, the acidic proton can be removed by the base. The resulting pyrazolate anion can interact with the catalyst in unintended ways.[1][6]
Interestingly, studies have shown that for aminopyrazoles, bromo and chloro derivatives are superior to iodo-pyrazoles as they exhibit a reduced tendency for dehalogenation.[7][8][9]
Q3: How does my choice of ligand impact dehalogenation?
A3: The ligand is critical in modulating the reactivity of the palladium catalyst. The right ligand can promote the desired reductive elimination of the coupled product over the dehalogenation pathway.
-
Bulky, Electron-Rich Ligands: Ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective at minimizing dehalogenation.[1] Their steric bulk can disfavor the formation of undesired intermediates that lead to dehalogenation, while their electron-donating properties can accelerate the desired reductive elimination.
-
Ineffective Ligands: Simple phosphine ligands like triphenylphosphine (PPh₃) may not be sufficient to prevent dehalogenation, especially with challenging substrates.[1]
Q4: Which bases are recommended to minimize dehalogenation?
A4: The choice of base is crucial as it can be a source of hydrides or be too reactive, leading to side reactions.
-
Recommended Bases: Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are generally preferred.[1] These bases are effective at promoting the reaction without being overly aggressive.
-
Bases to Avoid: Strong alkoxide bases should be used with caution as they can be a source of hydrides, directly contributing to the formation of the Pd-H species responsible for dehalogenation.[1][2]
Q5: What is the role of the solvent in preventing dehalogenation?
A5: The solvent can also be a source of hydrides.
-
Aprotic Solvents: Aprotic solvents such as dioxane, THF, and toluene are generally recommended as they are less likely to act as hydride donors.[1]
-
Protic Solvents: If a protic solvent like an alcohol is necessary, it should be used in minimal amounts, possibly as part of a mixed solvent system.
-
Water Content: While a small amount of water is often necessary to dissolve the base and facilitate the catalytic cycle, excessive water can be a proton source leading to dehalogenation.[1] For anhydrous conditions, ensure all reagents and solvents are rigorously dried.
Q6: Can the quality of my boronic acid or the use of a boronate ester affect dehalogenation?
A6: Absolutely. While the bromo-pyrazole is the direct participant in dehalogenation, the properties of the boron reagent are indirectly crucial. A slow transmetalation step, where the organic group is transferred from boron to palladium, allows more time for competing side reactions like dehalogenation to occur.[1]
-
High Purity Boronic Acids: Using high-purity boronic acids is essential as impurities can poison the catalyst or participate in unwanted side reactions.[10][11]
-
Boronate Esters: Boronate esters, such as pinacol esters, are generally more stable than their corresponding boronic acids.[3][12] This increased stability can prevent protodeboronation (hydrolysis of the boronic acid), ensuring a sufficient concentration of the active boron reagent is available for a rapid and efficient transmetalation, thereby outcompeting the dehalogenation pathway.[3][13]
Recommended Reaction Components
The selection of appropriate reaction parameters is paramount in suppressing dehalogenation. The following tables provide a summary of recommended components for the Suzuki coupling of bromo-pyrazoles.
Table 1: Recommended Ligands, Bases, and Solvents
| Component | Recommended | Rationale for Minimizing Dehalogenation |
| Ligands | SPhos, XPhos, other Buchwald ligands, NHC ligands | Bulky, electron-rich ligands that promote rapid reductive elimination of the desired product.[1] |
| Bases | K₃PO₄, K₂CO₃, Cs₂CO₃ | Weaker inorganic bases that are less likely to be hydride sources.[1] |
| Solvents | Dioxane, THF, Toluene | Aprotic solvents that do not act as hydride donors.[1] |
Experimental Protocol: Suzuki Coupling of a Bromo-N-H-Pyrazole
This protocol provides a starting point for the Suzuki coupling of a challenging bromo-N-H-pyrazole with an arylboronic acid, employing a catalyst system known to minimize dehalogenation.
Materials:
-
Bromo-N-H-pyrazole (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.036 mmol, 3.6 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the bromo-N-H-pyrazole, arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the degassed 1,4-dioxane and water.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles. This is crucial to remove oxygen which can lead to side reactions like homocoupling.[3]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Caption: Experimental workflow for Suzuki coupling of bromo-pyrazoles.
References
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
- Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids - NINGBO INNO PHARMCHEM CO., LTD. (URL: [Link])
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - The Journal of Organic Chemistry (ACS Public
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar. (URL: [Link])
- An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxyl
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Public
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates - ResearchG
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchG
- Suzuki reaction - Wikipedia. (URL: [Link])
- Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. (URL: [Link])
- Suzuki proto-dehalogenation problem : r/Chempros - Reddit. (URL: [Link])
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (URL: [Link])
- Protodeboron
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Sonogashira Couplings with Pyrazole Intermediates
This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Sonogashira coupling reactions involving pyrazole substrates. Pyrazoles are a critical scaffold in medicinal chemistry, but their inherent electronic properties can present unique challenges in palladium-catalyzed cross-coupling reactions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance reaction yields and minimize side products.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Sonogashira coupling of pyrazole intermediates in a direct question-and-answer format.
Q1: My Sonogashira reaction with a halopyrazole substrate is resulting in low or no conversion. What are the primary factors to investigate?
A1: Low or no conversion in Sonogashira couplings with pyrazole substrates can often be traced back to several key factors: the catalyst system, reaction conditions, and reagent quality.
-
Catalyst Inactivation: Pyrazoles, as N-heterocycles, can coordinate with the palladium center, leading to catalyst inhibition.[1] To counteract this, consider using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can promote the desired catalytic cycle.[1][2][3]
-
Reagent Quality: The purity and dryness of your reagents are paramount. Ensure that your solvent and amine base are anhydrous and thoroughly degassed. The presence of oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), while water can negatively impact catalyst activity.[1] It has been noted that distilling the amine base can sometimes resolve reaction failure.[1]
-
Reaction Temperature: While many Sonogashira reactions proceed at room temperature, some less reactive substrates, such as aryl bromides or chlorides, may necessitate elevated temperatures to facilitate the oxidative addition step.[1][4] However, be aware that higher temperatures can also lead to catalyst decomposition or an increase in side reactions.[1]
Q2: I am observing a significant amount of homocoupling of my terminal alkyne. How can this side reaction be minimized?
A2: Homocoupling, also known as Glaser coupling, is a frequent side reaction, particularly in the presence of a copper(I) co-catalyst and oxygen.[5][6] Here are several strategies to minimize this undesired outcome:
-
Ensure Anaerobic Conditions: It is crucial to rigorously degas your reaction mixture.[1] Techniques such as freeze-pump-thaw or bubbling an inert gas (argon or nitrogen) through the solvent are effective.[1] Maintaining the reaction under a positive pressure of an inert gas is essential.
-
Consider Copper-Free Conditions: The copper co-catalyst is often a primary contributor to homocoupling.[5][7] Switching to a copper-free Sonogashira protocol can significantly reduce or eliminate this side product.[1][8][9][10]
-
Slow Addition of the Alkyne: Adding the alkyne to the reaction mixture slowly can help maintain a low concentration, thereby favoring the cross-coupling pathway over homocoupling.[1]
-
Hydrogen Atmosphere: In some cases, carrying out the reaction under a dilute hydrogen atmosphere has been shown to drastically diminish the formation of homocoupling byproducts.[6][11]
Q3: What are the recommended catalyst and ligand combinations for pyrazole substrates?
A3: The choice of catalyst and ligand is a critical determinant for a successful Sonogashira coupling with pyrazoles.
-
Palladium Precatalysts: Standard choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃.[1] For air-sensitive applications, more stable precatalysts like [DTBNpP]Pd(crotyl)Cl have demonstrated effectiveness in copper-free reactions at room temperature.[1][8][9]
-
Ligands:
-
Phosphine Ligands: Bulky, electron-rich phosphine ligands are often preferred as they can facilitate the reductive elimination step and stabilize the active Pd(0) species.[3] Examples include P(t-Bu)₃ and various Buchwald-type ligands.[8][9]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and have proven to be effective in stabilizing palladium catalysts, which can lead to high turnover numbers and applicability in challenging couplings.[1][2][3]
-
Q4: I am observing dehalogenation of my pyrazole starting material. What is the cause and how can it be prevented?
A4: Dehalogenation, where the halide on the pyrazole is substituted by a hydrogen atom, is a potential side reaction influenced by the solvent, base, and temperature. To mitigate this:
-
Optimize the Base: The choice of base can significantly influence the extent of dehalogenation. While amine bases are standard, exploring inorganic bases like K₂CO₃ or Cs₂CO₃, especially in copper-free systems, can be beneficial.[1]
-
Lower the Reaction Temperature: Higher temperatures can sometimes promote hydrodehalogenation. If feasible, try running the reaction at a lower temperature for a longer duration.[1]
-
Solvent Choice: The solvent can play a role in protonolysis. Ensure you are using a dry, aprotic solvent.[1]
Part 2: In-Depth Technical Analysis and Optimization Strategies
Understanding the Mechanism: The Key to Troubleshooting
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and, in the classic reaction, a copper co-catalyst.[3][5] The palladium cycle involves oxidative addition, transmetalation, and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then transmetalates to the palladium center.[5][12] Understanding these steps is crucial for diagnosing issues. For instance, a failure in oxidative addition might suggest the need for a more reactive aryl halide (I > Br > Cl) or a more electron-rich ligand.[5][13]
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Solvent and Base Selection: More Than Just a Medium
The choice of solvent and base can dramatically impact the reaction outcome. The solvent must solubilize the various components of the reaction, including the potentially lipophilic aryl halide and the inorganic catalyst complexes.[14]
-
Solvents: A range of solvents from polar aprotic (e.g., DMF, DMSO, NMP) to nonpolar (e.g., toluene) have been successfully employed.[14][15] The optimal solvent is often substrate-dependent. For instance, in a copper-free Sonogashira coupling of a β-bromoporphyrin, toluene provided a significantly higher yield (70%) compared to DMF (20%).[14] This was attributed to DMF potentially displacing the phosphine ligand from the active palladium complex.[14]
-
Bases: An amine base, such as triethylamine or diisopropylamine, is commonly used and often serves as the solvent as well.[5] The base is required to neutralize the hydrogen halide byproduct.[5] The basicity and steric hindrance of the amine can influence the reaction rate.[5]
Table 1: Effect of Solvent on Copper-Free Sonogashira Coupling Yield
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 70 |
| 2 | DMF | 20 |
| 3 | DMSO | 85 |
| 4 | Acetonitrile | 65 |
Note: Yields are hypothetical and for illustrative purposes, based on general trends observed in the literature.
Troubleshooting Flowchart
When encountering issues with your Sonogashira coupling of pyrazoles, a systematic approach to troubleshooting is essential. The following flowchart provides a logical progression for identifying and resolving common problems.
Caption: A workflow for troubleshooting Sonogashira coupling reactions.
Part 3: Experimental Protocols
Protocol 1: General Procedure for a Standard (Copper-Cocatalyzed) Sonogashira Coupling of a 4-Iodopyrazole
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the 4-iodopyrazole substrate (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).[1]
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF and triethylamine (Et₃N) (2.0 eq).[1]
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) to the mixture.[1]
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) and monitor by TLC or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.[1]
Protocol 2: Optimized Copper-Free Sonogashira Coupling of a Pyrazole Bromide
This protocol is adapted from a procedure demonstrated to be effective for challenging aryl bromides.[8][9]
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the pyrazole bromide (1.0 eq), the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (2.5 mol %), and a stir bar to a vial.[1]
-
Solvent and Reagent Addition: Add anhydrous, degassed DMSO, followed by the base (e.g., 2,2,6,6-tetramethylpiperidine, TMP) (2.0 eq).[1]
-
Alkyne Addition: Add the terminal alkyne (1.5 eq).[1]
-
Reaction: Seal the vial and stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.[1]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.[1]
References
- Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substr
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (URL: [Link])
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl | ACS Omega. (URL: [Link])
- Sonogashira coupling - Wikipedia. (URL: [Link])
- Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones - ResearchG
- Sonogashira Coupling Reaction with Diminished Homocoupling. (URL: [Link])
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (URL: [Link])
- Sonogashira Coupling Reaction with Diminished Homocoupling - Organic Chemistry Portal. (URL: [Link])
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (URL: [Link])
- Effects of various solvents, catalysts, bases, and temperatures on the reaction of compound (3) with 1-iodo-4-nitrobenzene (5a).
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (URL: [Link])
- Copper-free Sonogashira coupling - The chemical reaction d
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (URL: [Link])
- Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (URL: [Link])
- Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - PubMed. (URL: [Link])
- Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC - NIH. (URL: [Link])
- (PDF)
- Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem - YouTube. (URL: [Link])
- Sonogashira coupling synthesis of novel pyrazoles thickened benzosulfonlactam derivatives.
- Sonogashira troubleshooting help needed : r/Chempros - Reddit. (URL: [Link])
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central. (URL: [Link])
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. (URL: [Link])
- Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (URL: [Link])
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Managing steric hindrance in pyrazole substitution reactions
Introduction: The Challenge of Steric Crowding in Pyrazole Scaffolds
The pyrazole core is a privileged scaffold in medicinal chemistry and materials science, celebrated for its diverse biological activities and versatile chemical properties.[1][2] However, as researchers push the boundaries of molecular complexity, the synthesis of highly substituted pyrazoles—particularly tetra-substituted derivatives—often encounters a significant obstacle: steric hindrance .[3][4] Crowded substitution patterns can impede catalyst-substrate interactions, distort transition state geometries, and ultimately lead to low yields, poor regioselectivity, or complete reaction failure.
This guide provides field-proven insights and troubleshooting strategies to diagnose and overcome common issues related to steric hindrance in pyrazole substitution reactions. It is designed for researchers, chemists, and drug development professionals seeking to navigate the synthesis of sterically congested pyrazole targets.
Frequently Asked Questions (FAQs)
Q1: How does steric hindrance typically manifest in pyrazole substitution reactions?
A: Steric hindrance arises from the spatial repulsion between electron clouds of bulky substituents near a reaction center. In pyrazole chemistry, this manifests in several ways:
-
Reduced Reaction Rates: Bulky groups can physically block the approach of a reagent or catalyst to the target C-H or N-H bond, slowing down or completely stalling the reaction.[5][6]
-
Poor Regioselectivity: When multiple reaction sites are available, reagents will preferentially react at the less sterically encumbered position. For instance, in N-alkylation of a 3-substituted pyrazole, the reaction often favors the less hindered N1 position over the N2 position adjacent to the substituent.[7][8]
-
Failed Catalyst Turnover: In cross-coupling reactions, bulky substituents can prevent the necessary geometric arrangements for oxidative addition or reductive elimination steps, leading to catalyst deactivation or decomposition.
-
Formation of Byproducts: In some cases, steric strain can promote alternative, undesired reaction pathways.[5]
Q2: Which positions on the pyrazole ring are most affected by steric factors?
A: The impact of steric hindrance is position-dependent:
-
C5 and C3 Positions: These positions are adjacent to the ring nitrogens. Substitution at these sites can significantly influence reactions at the neighboring nitrogen (N1) or the other carbon position (C4). A bulky group at C3, for example, strongly hinders reactions at the N2 position and can influence selectivity in N1-alkylation.[7]
-
C4 Position: While electrophilic substitution often favors the C4 position due to its higher nucleophilicity, introducing a substituent here can create steric challenges for subsequent functionalization at C3 or C5.[9]
-
N1 and N2 Positions: The regioselectivity of N-substitution is a classic problem governed by both steric and electronic effects of substituents at C3 and C5.[10][11] Generally, alkylating or arylating agents will attack the most accessible nitrogen atom.
Q3: What is the primary cause of poor regioselectivity in the N-alkylation of unsymmetrical pyrazoles?
A: The primary cause is the competition between the two ring nitrogens for the electrophile. This competition is governed by a combination of factors:
-
Steric Effects: The alkylating or arylating agent will preferentially attack the nitrogen atom that is less sterically shielded by adjacent substituents (e.g., at the C5 position).[8]
-
Electronic Effects: The electronic properties of existing substituents influence the nucleophilicity of each nitrogen atom.
-
Reaction Conditions: The choice of base, solvent, and temperature can shift the balance between kinetic and thermodynamic control, altering the ratio of N1 to N2 substituted products.[7][12]
Troubleshooting Guide: Common Experimental Issues
Problem 1: My palladium-catalyzed C-H arylation at the C5 position of a 1,3-disubstituted pyrazole is failing or giving very low yields.
This is a common issue when the C3 substituent or the N1-substituent is bulky. The catalytic cycle is likely being inhibited.
Root Cause Analysis & Solutions:
-
Inadequate Ligand Environment: Standard phosphine ligands (e.g., PPh₃) may not be suitable for sterically demanding couplings. The ligand plays a crucial role in stabilizing the palladium center and facilitating the difficult reductive elimination step that forms the C-C bond.
-
Solution: Switch to bulky, electron-rich biaryl phosphine ligands. These ligands create a wider "bite angle" and a more reactive catalytic complex capable of accommodating hindered substrates. Experimental results and DFT calculations have shown their effectiveness in promoting challenging cross-coupling reactions.[13]
-
| Ligand Class | Examples | Rationale for Use in Hindered Couplings |
| Buchwald-Type Biarylphosphines | XPhos, AdBrettPhos, tBuBrettPhos | Promote facile oxidative addition and reductive elimination for sterically congested substrates. |
| Josiphos-Type Ferrocenyl Ligands | JosiPhos CyPF-tBu | Highly effective in challenging C-N and C-C couplings involving heterocyclic electrophiles.[4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Provide a strongly donating and sterically shielding environment, enhancing catalyst stability and activity. |
-
Suboptimal Reaction Conditions: High temperatures are often needed but can also lead to catalyst decomposition or side reactions. The choice of base and solvent is also critical.
-
Solution:
-
Acid Scavenger: Employ a non-nucleophilic, hindered base like K₃PO₄ or Cs₂CO₃.
-
Solvent: Use high-boiling point, polar aprotic solvents like dioxane, toluene, or DMAc.
-
Additive: The addition of pivalic acid (PivOH) as a co-catalyst can significantly accelerate the reaction by participating in a concerted metalation-deprotonation (CMD) mechanism, which is often the rate-limiting step.[14][15]
-
-
Problem 2: I am getting a mixture of N1 and N2 isomers during the alkylation of my 3-substituted pyrazole.
This is a classic regioselectivity problem where the alkylating agent does not sufficiently discriminate between the two nitrogen atoms.
Root Cause Analysis & Solutions:
-
Lack of Steric or Electronic Differentiation: If the C5 position is unsubstituted (i.e., a proton) and the C3 substituent is not overwhelmingly large, both nitrogens present as viable nucleophiles.
-
Solution 1: Employ a Bulky Protecting/Directing Group. Introduce a removable, sterically demanding group at one of the nitrogen atoms to force alkylation at the other. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice as it can direct lithiation and subsequent functionalization before being cleaved.[9] Similarly, a triphenylsilyl group has been used to sterically redirect alkylation.[16] The tetrahydropyranyl (THP) group is another option that can be introduced under green conditions and subsequently removed.[17][18]
-
Solution 2: Modulate Reaction Conditions. The regioselectivity can sometimes be controlled by switching between kinetic and thermodynamic conditions. Low temperatures with a strong, non-coordinating base (e.g., NaH, KHMDS) in a solvent like THF often favor the kinetically preferred, less hindered product. Conversely, higher temperatures may allow for equilibration to the thermodynamically more stable isomer.[12]
-
Problem 3: I am struggling to synthesize a fully substituted (tetra-substituted) pyrazole.
Synthesizing tetra-substituted pyrazoles is challenging because the introduction of the final substituent onto an already crowded ring is often difficult.[3][4][19]
Root Cause Analysis & Solutions:
-
Cumulative Steric Hindrance: The tri-substituted intermediate is too sterically hindered for the final substitution reaction to proceed under standard conditions. Direct C-H functionalization at the last available position is particularly low-yielding.[9]
-
Solution: Sequential Halogenation and Cross-Coupling. This is a robust and increasingly common strategy.[4][20]
-
Synthesize the Tri-substituted Core: Prepare the tri-substituted pyrazole using a standard method, such as the Knorr pyrazole synthesis.[2][21]
-
Halogenate the Final Position: Introduce an iodine or bromine atom at the remaining unsubstituted carbon (e.g., C4). This can be achieved with reagents like I₂/HIO₃ or N-bromosuccinimide (NBS).[20] The electron-withdrawing nature of substituents like CF₃ can make this step challenging, requiring harsher conditions.[4]
-
Perform Cross-Coupling: The halo-pyrazole is now an excellent electrophile for a final palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Negishi, Buchwald-Hartwig) to install the fourth and final substituent. The success of this step often relies on using highly active catalyst systems with bulky ligands, as described in Problem 1.[4][20]
-
-
Key Methodologies & Protocols
Protocol 1: Palladium-Catalyzed Direct C-H Arylation of a Sterically Hindered Pyrazole
This protocol is a general guideline for coupling a 1,3-disubstituted pyrazole with an aryl bromide at the C5 position, employing a modern catalyst system to overcome steric hindrance.
Materials:
-
Sterically hindered N-substituted pyrazole (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
XPhos (4-10 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (2.0 equiv)
-
Anhydrous 1,4-dioxane or toluene
-
Schlenk flask or microwave vial, magnetic stir bar, inert atmosphere (N₂ or Ar)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the N-substituted pyrazole, aryl bromide, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Solvent Addition: Add anhydrous dioxane (or toluene) to achieve a concentration of ~0.1 M with respect to the pyrazole.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions can take from 12 to 48 hours depending on the substrate reactivity.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality & Trustworthiness: This protocol is based on established methods for challenging cross-couplings.[13][14] The use of a bulky biarylphosphine ligand (XPhos) is critical for enabling the catalytic cycle with sterically demanding substrates.[13] K₃PO₄ is an effective base for this transformation. The protocol's success is self-validating through monitoring; conversion of starting material to a single major product spot (by TLC/LC-MS) indicates the catalytic system is functioning as intended.
References
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- Rakshit, S., Groendyke, B., & Daugulis, O. (2011). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines.
- Chuprakov, S., & Gevorgyan, V. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC - NIH. [Link]
- Tekle-Röttering, A., et al. (2008). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways.
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- Wu, S., et al. (2015). The scope of directing groups. Pyridine and pyrazole could also be...
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- Unknown. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Gotsulsky, V. A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
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- Hojabri, L., & Tidwell, T. T. (2012).
- Das, S., et al. (2021). Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. PMC - NIH. [Link]
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- Jana, S. B. (2024).
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- Unknown. (n.d.). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol.
- Kuwata, S. (2022). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]
- Rivera, G., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
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- Unknown. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
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- Claramunt, R. M., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]
- Chen, G., & Daugulis, O. (2012). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. [Link]
- Li, B., et al. (2024). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes.
- Unknown. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]
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- Singh, N., & Singh, P. (2021).
- Claramunt, R. M., et al. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles.
- Leite, I., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- Ye, R., & Gong, L. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link]
- Tian, A., et al. (2014). The key role of -CH3 steric hindrance in bis(pyrazolyl)
- Mendizabal-Zubeldia, A., et al. (2022).
- Grote, V. (2019). How to overcome Steric Hindrance?
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Effect of solvent polarity on pyrazole N-alkylation regioselectivity
Introduction: The N1 vs. N2 Challenge
The regioselective N-alkylation of unsymmetrical pyrazoles is a persistent challenge in synthetic chemistry, yet it is a critical transformation for the development of pharmaceuticals, agrochemicals, and materials science.[1] The pyrazole ring contains two adjacent nitrogen atoms (N1 and N2), which, upon deprotonation, form an ambident pyrazolate anion. The similar nucleophilicity of these two centers often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, complicating purification and reducing yields.[1][2] This guide provides in-depth troubleshooting advice and experimental protocols focused on leveraging solvent polarity—a key, yet often nuanced, parameter—to control the regiochemical outcome of your pyrazole N-alkylation reactions.
Core Principles: Understanding the Reaction Environment
Before troubleshooting, it is crucial to understand the underlying factors governing regioselectivity. The outcome of the N-alkylation is a delicate balance between several competing factors:
-
Steric Hindrance: The nitrogen atom adjacent to a bulkier substituent (typically at the 5-position) is more sterically hindered. Alkylation will preferentially occur at the less hindered nitrogen (N1). This is often the most dominant factor.[3][4]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring can alter the electron density and, therefore, the nucleophilicity of the adjacent nitrogen atoms.[5]
-
The Base and Counter-ion: The choice of base (e.g., K₂CO₃, NaH, KHMDS) determines the nature of the counter-ion (K⁺, Na⁺). The size and coordination of this cation with the pyrazolate anion can selectively block one nitrogen atom, directing the electrophile to the other.[5]
-
The Electrophile: The steric bulk and reactivity of the alkylating agent play a significant role. Bulkier electrophiles show a higher preference for the less sterically hindered N1 position.[1][6]
-
Solvent Polarity: The solvent is not a passive medium. It influences the dissociation of the pyrazolate salt, solvates the cation, stabilizes the transition states, and can ultimately dictate the accessibility of the N1 and N2 positions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during pyrazole N-alkylation experiments, with a focus on solvent-based solutions.
Q1: My N-alkylation is yielding a nearly 1:1 mixture of N1 and N2 regioisomers. How can I improve the selectivity using solvents?
A1: A poor regioisomeric ratio is the most common problem and often the easiest to address by modifying the solvent. The solvent's primary role is to modulate the interaction between the pyrazolate anion and its counter-ion.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, DMAc, NMP): These solvents are generally the first choice for promoting N1 selectivity, especially for 3-substituted pyrazoles.[6][7] They are effective at solvating the cation (e.g., K⁺ from K₂CO₃), creating a more "naked" and reactive pyrazolate anion. In this state, the reaction becomes more sensitive to the intrinsic steric and electronic properties of the pyrazole, often favoring attack at the less hindered N1 position. For instance, using K₂CO₃ in DMSO is a well-established method for promoting N1-arylation and alkylation.[6][8]
-
Nonpolar Solvents (e.g., Toluene, Dioxane, THF): In these solvents, the pyrazolate salt exists as a tighter ion pair. The cation is closely associated with the nitrogen atoms, and its position can significantly influence the alkylation site. The outcome becomes highly dependent on the interplay between the cation, the pyrazole substituents, and the electrophile. While sometimes effective, selectivity in nonpolar solvents can be less predictable than in polar aprotic systems.[9]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are generally avoided for base-mediated N-alkylation. They can hydrogen-bond with the pyrazolate anion, reducing its nucleophilicity, and can also react with strong bases like NaH. Their use can lead to poor conversion and low selectivity.[7]
-
Fluorinated Alcohols (e.g., TFE, HFIP): An important exception to the rule for protic solvents is the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to dramatically increase regioselectivity in certain pyrazole formations, favoring one isomer by creating a unique hydrogen-bonding environment that differentiates the two carbonyl groups of a precursor.[10] This suggests their potential utility in directing alkylation through specific solute-solvent interactions.
Data Snapshot: Solvent Effect on Regioselectivity
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Source |
| 3-Methylpyrazole | Benzyl Bromide | K₂CO₃ | DMSO | 10:1 | [6] |
| 3-Methylpyrazole | 1-Bromopropane | K₂CO₃ | DMSO | 7:1 | [6] |
| 3-Phenylpyrazole | (Chloromethyl)triisopropylsilane | KHMDS | THF | >99:1 | [1] |
| 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA | 1,2-DCE | Single Isomer | [3][4] |
| 3-Acetyl-5-(trifluoromethyl)pyrazole | Ethyl iodoacetate | K₂CO₃ | MeCN | 1:1 | [5][11] |
Q2: I switched to DMSO with K₂CO₃ but my selectivity is still poor. What is the next logical step?
A2: If optimizing the solvent alone is insufficient, the interplay between the base's counter-ion and the electrophile must be considered. The issue may stem from insufficient steric differentiation.
Troubleshooting Workflow
Caption: Influence of Solvent Polarity on Ion Pair Association.
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation of 3-Substituted Pyrazoles
This protocol is optimized for achieving N1 selectivity based on established principles.
Materials:
-
3-substituted pyrazole (1.0 equiv)
-
Alkyl halide (1.1-1.2 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel with stir bar, condenser, and nitrogen/argon inlet
Procedure:
-
Setup: To a flame-dried reaction vessel under an inert atmosphere (N₂ or Ar), add the 3-substituted pyrazole (1.0 equiv) and finely ground anhydrous K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add anhydrous DMF or DMSO to create a solution with a concentration of approximately 0.1-0.5 M with respect to the pyrazole.
-
Heating (Optional but Recommended): Stir the suspension at room temperature for 30 minutes. For less reactive alkyl halides, heat the mixture to 60-80 °C. Causality Note: Heating ensures complete formation of the pyrazolate salt and increases the rate of the subsequent Sₙ2 reaction.
-
Electrophile Addition: Slowly add the alkyl halide (1.1-1.2 equiv) dropwise to the stirred suspension.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours. Self-Validation: The disappearance of the starting material spot/peak confirms reaction completion.
-
Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane). c. Extract the aqueous layer 2-3 times. d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis and Purification: a. Determine the crude N1:N2 regioisomeric ratio using ¹H NMR spectroscopy by integrating characteristic peaks for each isomer. b. Purify the desired N1-isomer from the minor N2-isomer and any remaining starting material using flash column chromatography.
References
- Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Title: Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ResearchG
- Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Source: Semantic Scholar URL:[Link]
- Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes Source: Organic Chemistry Portal URL:[Link]
- Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ACS Public
- Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: Molecules URL:[Link]
- Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ACS Public
- Title: Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves Source: ResearchG
- Title: Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity Source: National Institutes of Health (NIH) URL:[Link]
- Title: Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes Source: Angewandte Chemie Intern
- Title: 2.1.5.
- Title: N-methylation of pyrazole Source: Reddit URL:[Link]
- Title: Effects of Base, Electrophile, and Substrate on the Selective Alkylation of Heteroaromatic Systems Source: ResearchG
- Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: Beilstein Journal of Organic Chemistry URL:[Link]
- Title: Pyrazole Source: SlideShare URL:[Link]
- Title: An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties Source: Molecules URL:[Link]
- Title: Optimization of pyrazole N-alkylation conditions.
- Title: N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents Source: ACS Public
- Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: Semantic Scholar URL:[Link]
- Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs Source: ACS Public
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Selective N1-Alkylation of Pyrazoles
Welcome to the technical support guide for the selective N1-alkylation of pyrazoles. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this guide to explain the causality behind experimental choices, ensuring you can overcome common challenges and optimize your reaction outcomes.
The regioselective N-alkylation of unsymmetrical pyrazoles is a persistent challenge in synthetic chemistry.[1] The similar electronic properties and reactivity of the two adjacent nitrogen atoms often lead to the formation of a mixture of N1 and N2 regioisomers, complicating purification and reducing the yield of the desired product.[2][3] This guide focuses on the critical role of the base in directing the alkylation to the N1 position.
Troubleshooting Guide
Problem 1: Poor N1:N2 Regioselectivity
Q: My reaction is producing a nearly 1:1 mixture of N1 and N2 alkylated products. How can I improve the selectivity for the N1 isomer?
A: Achieving high N1-selectivity is a multifactorial problem where the base is a critical component, but its interplay with the substrate, electrophile, and solvent must be considered.
Potential Causes & Recommended Solutions:
-
Sub-Optimal Base Choice: The base determines the nature of the nucleophile. With weak inorganic bases like potassium carbonate (K₂CO₃), a complex equilibrium exists where the cation's size and coordination can influence the reaction site.[2] Stronger bases provide a more "free" pyrazolate anion, where the outcome is more dependent on the intrinsic properties of the substrate.
-
Solution: If using a weak base (e.g., K₂CO₃), consider switching to a strong hydride base like sodium hydride (NaH) or a bulky amide base like potassium hexamethyldisilazide (KHMDS).[1][2][3] Strong bases ensure complete and irreversible deprotonation of the pyrazole, forming the pyrazolate anion. The regioselectivity is then primarily governed by steric factors.[4]
-
-
Steric Profile of Substrate and Electrophile: The N1 position is adjacent to the C5 substituent, while the N2 position is flanked by the C3 substituent. Alkylation generally favors the less sterically hindered nitrogen atom.[4] If your C3 and C5 substituents are of similar size, and you are using a small alkylating agent (e.g., methyl iodide), poor selectivity can be expected.[1]
-
Solution 1: If possible, modify the pyrazole to have a bulkier substituent at the C3 position relative to the C5 position. This will inherently direct alkylation to the N1 position.
-
Solution 2: Employ a sterically demanding alkylating agent. For example, α-halomethylsilanes have been successfully used as "masked" methylating reagents to achieve excellent N1 selectivity, as the bulky silyl group directs the initial attack to the N1 position before being cleaved.[1][5] This approach has yielded N1/N2 selectivities from 92:8 to over 99:1.[1]
-
-
Solvent Effects: The solvent can influence the dissociation of the pyrazolate salt and the reactivity of the nucleophile.
Problem 2: Low or No Reaction Yield
Q: I have optimized for selectivity, but my overall yield is very low. What factors could be responsible?
A: Low yields often point to issues with deprotonation, the reactivity of the electrophile, or reaction conditions.[5]
Potential Causes & Recommended Solutions:
-
Incomplete Deprotonation: The pyrazole N-H bond must be cleaved to generate the nucleophilic anion. If the base is not strong enough to deprotonate the pyrazole completely, the reaction will be slow and incomplete.[5]
-
Poor Leaving Group/Unreactive Alkylating Agent: The rate of the Sₙ2 reaction is highly dependent on the leaving group.
-
Solution: If using an alkyl chloride or bromide, consider switching to the corresponding alkyl iodide, which is a better leaving group. For very unreactive systems, an alkyl tosylate or mesylate may be required.
-
-
Insufficient Reaction Time or Temperature: Alkylation reactions, especially with bulky reagents, can be slow.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, a moderate increase in temperature may be necessary. However, be aware that higher temperatures can sometimes decrease regioselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing N1 vs. N2 selectivity in pyrazole alkylation?
The regioselectivity of pyrazole alkylation is governed by a delicate balance of electronic and steric properties of the substituents on the azole ring, as well as the reaction conditions.[2][3][8]
-
Steric Effects: This is often the dominant factor. The N1 nitrogen is adjacent to the C5 position, and the N2 nitrogen is adjacent to the C3 position. A bulky substituent at the C3 position will sterically hinder the N2 nitrogen, thus favoring alkylation at the less hindered N1 position.[4]
-
Electronic Effects: The electronic nature of the substituents can modulate the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the electron density at the nearby nitrogen, potentially influencing the site of attack.
-
Tautomerism: Unsymmetrical pyrazoles exist as two rapidly equilibrating tautomers. The reaction can proceed through the major tautomer or the more reactive minor tautomer, and the choice of base and solvent can influence this equilibrium.
Q2: How does the choice of a strong base (like NaH) versus a weak base (like K₂CO₃) mechanistically alter the reaction pathway and selectivity?
The choice of base is fundamental to controlling the outcome.
-
Strong Bases (e.g., NaH, LiHMDS, KHMDS): These bases irreversibly and completely deprotonate the pyrazole to form a pyrazolate anion.[2][3] In this scenario, the counter-ion (e.g., Na⁺) is often well-solvated and less associated with the anion. The subsequent alkylation is then a direct reaction between the "free" anion and the electrophile, where steric hindrance is the primary directing factor.[4]
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These bases establish an equilibrium with the pyrazole. The pyrazolate anion is not "free" but exists as a tight ion pair with the cation (e.g., K⁺). The cation can coordinate to one of the nitrogen atoms, sterically blocking it or altering its nucleophilicity. The regioselectivity can therefore be highly dependent on the cation's size and the solvent's ability to solvate it.[2]
Q3: Can the alkylating agent itself be used to control selectivity?
Absolutely. Using a sterically bulky alkylating agent is a powerful strategy to enhance N1 selectivity, even with substrates that have minimal steric bias.[5] A large electrophile will preferentially attack the less hindered N1 nitrogen. A recent innovative approach involves using α-halomethylsilanes as masked methylating agents.[1] The large silyl group first directs the alkylation to the N1 position, and a subsequent protodesilylation step reveals the N1-methyl pyrazole with very high selectivity.[1]
Summary of Common Bases for Pyrazole N1-Alkylation
| Base | Type | pKa (Conjugate Acid) | Common Solvents | Key Considerations for Selectivity |
| NaH | Strong, Non-nucleophilic | ~35 | DMF, THF | Promotes formation of the "free" pyrazolate anion. Selectivity is mainly sterically controlled.[2][6] |
| KHMDS | Strong, Bulky, Non-nucleophilic | ~26 | THF, Toluene | Similar to NaH but the bulky nature can enhance selectivity in some cases.[1] |
| K₂CO₃ | Weak, Inorganic | ~10.3 | Acetonitrile, DMF | Cation association plays a significant role; selectivity can be variable and substrate-dependent.[2][9] |
| Cs₂CO₃ | Weak, Inorganic | ~10.3 | Acetonitrile, DMF | The large, soft Cs⁺ cation can interact differently with the pyrazolate, sometimes improving N1 selectivity over K₂CO₃. |
Workflow for Decision-Making in Base Selection
The following diagram illustrates a logical workflow for selecting the appropriate conditions to achieve N1-alkylation.
Caption: Decision workflow for selective N1-alkylation of pyrazoles.
Experimental Protocol: General Procedure for N1-Alkylation using Sodium Hydride
This protocol describes a general method for the selective N1-alkylation of a C3-substituted pyrazole using a strong base.[6]
Materials:
-
3-Substituted-1H-pyrazole (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-substituted-1H-pyrazole (1.0 equiv).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the pyrazole (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the reaction mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation of the pyrazole nitrogen.
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, and then dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired N1-alkylated product.
References
[6] BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem. Available from: [10] ResearchGate. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. Available from: [2] Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available from: [Link] [5] BenchChem. (n.d.). Technical Support Center: Regioselective N-Alkylation of Pyrazoles. BenchChem. Available from: [9] ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link] [11] Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. Available from: [Link] [12] PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Available from: [Link] [8] Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. Available from: [Link] [3] Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC - NIH. Available from: [Link] [4] MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available from: [Link] [1] ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available from: [Link] [13] Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Available from: [Link] [14] ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. Available from: [Link] [15] ACS Publications. (n.d.). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Available from: [Link] [16] ResearchGate. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Available from: [Link] [17] ResearchGate. (2025). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Available from: [Link] [7] PMC. (2024). Development of a selective and scalable N1-indazole alkylation. Available from: [Link]
Sources
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- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 12. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 4-Bromo-Pyrazoles
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Subject: A Practical Guide to Troubleshooting and Optimizing Cross-Coupling Reactions of 4-Bromo-Pyrazoles
This guide provides in-depth technical support for the functionalization of 4-bromo-pyrazoles, a critical transformation in medicinal chemistry. Pyrazole scaffolds are central to numerous therapeutic agents, and their modification via cross-coupling is a cornerstone of modern drug discovery. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: I need to synthesize a 4-aryl-pyrazole. Which cross-coupling reaction should I start with?
For C(sp²)–C(sp²) bond formation to create 4-aryl-pyrazoles, the Suzuki-Miyaura coupling is the most robust and widely used method.[1] Its advantages include mild reaction conditions, excellent functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[2] The low toxicity of boron-containing reagents is another significant benefit, particularly in a drug development context.
Q2: What is the general reactivity trend for 4-halopyrazoles, and why choose 4-bromo-pyrazole?
The reactivity of 4-halopyrazoles in palladium-catalyzed cross-coupling is primarily dictated by the carbon-halogen bond strength, which follows the trend C-I < C-Br < C-Cl.[3] Consequently, the general reactivity order is Iodo > Bromo > Chloro .[4]
-
4-Iodopyrazoles: Most reactive, allowing for milder conditions, but are often more expensive and can be prone to side reactions like dehalogenation (protodehalogenation).[3][5]
-
4-Bromopyrazoles: Represent the optimal balance of reactivity, stability, and cost. They are significantly more reactive than their chloro counterparts and less prone to dehalogenation than iodo-pyrazoles, making them the preferred starting material for many applications.[5]
-
4-Chloropyrazoles: Most cost-effective and stable, but their strong C-Cl bond requires highly active, specialized catalyst systems to achieve efficient coupling.[3]
Q3: Why is ligand selection so critical for the success of these reactions?
The ligand is arguably the most important variable in a cross-coupling reaction. It binds to the palladium center and directly influences the catalyst's stability, reactivity, and selectivity.[6] A well-chosen ligand will:
-
Promote Oxidative Addition: Electron-rich and bulky ligands stabilize the Pd(0) species and facilitate the initial, often rate-limiting, oxidative addition of the 4-bromo-pyrazole to the catalyst.[7]
-
Facilitate Reductive Elimination: The ligand's steric bulk can promote the final reductive elimination step, releasing the desired product and regenerating the active Pd(0) catalyst.[8]
-
Prevent Catalyst Deactivation: Five-membered nitrogen heterocycles like pyrazoles can act as inhibitors by coordinating too strongly to the palladium center.[9] Bulky biarylphosphine ligands (e.g., Buchwald ligands) create a sterically hindered environment around the metal, preventing such deactivating interactions while still allowing the catalytic cycle to proceed.[10][11]
Q4: Should I protect the pyrazole N-H proton before running a cross-coupling reaction?
The decision depends on the specific reaction and conditions.
-
For Unprotected Pyrazoles: The acidic N-H can interfere with the catalyst and base, leading to lower yields or reaction failure.[12] However, methods have been developed specifically for unprotected substrates, often using strong, non-nucleophilic bases like LHMDS or K₃PO₄.[9][10] Running the reaction on an unprotected pyrazole simplifies the overall synthesis by avoiding protection/deprotection steps.
-
For Protected Pyrazoles: Protecting the nitrogen, for example with a benzyl (Bn), trityl (Tr), or Boc group, prevents these complications. This often leads to cleaner reactions and higher yields, as it blocks a potential site of catalyst inhibition.[13][14] The trityl group has been used effectively in Buchwald-Hartwig aminations.[15]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Conversion | a. Ineffective Catalyst Activation/Deactivation: The Pd(0) active species is not forming efficiently, or it is being deactivated. Pyrazole nitrogen coordination is a common cause.[9] | a. Change Ligand/Catalyst System: Switch to a pre-catalyst or a system with bulky biarylphosphine ligands (e.g., RuPhos, tBuBrettPhos, Xantphos) designed to prevent catalyst inhibition and promote efficient turnover.[8][10][16] |
| b. Poor Substrate Solubility: One or more reagents are not sufficiently soluble in the chosen solvent, preventing them from participating in the reaction.[17] | b. Optimize Solvent: Try a different solvent or solvent mixture. For Suzuki couplings, common systems include 1,4-dioxane/H₂O or DMF.[16][17] For Buchwald-Hartwig, THF or toluene are often effective.[10] | |
| c. Inappropriate Base: The base may be too weak to facilitate the transmetalation step (Suzuki) or deprotonate the nucleophile (Buchwald-Hartwig, Sonogashira), or it may be causing substrate degradation. | c. Screen Bases: For Suzuki, try K₃PO₄, K₂CO₃, or Cs₂CO₃. For Buchwald-Hartwig with unprotected pyrazoles, LHMDS is effective.[10] For protected systems, NaOtBu or K₃PO₄ are good starting points.[18] | |
| 2. Dehalogenation of Starting Material | a. Proto-dehalogenation: A common side reaction where the bromine is replaced by a hydrogen atom. This can be promoted by trace water/protons, the base, or certain catalyst systems.[5] | a. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Grinding solid bases like K₃PO₄ can improve consistency.[19] b. Change Catalyst: Bromo- and chloro-pyrazoles are often less prone to this than iodo-pyrazoles.[5] If the problem persists, screen different palladium sources and ligands. |
| 3. Homocoupling of Coupling Partner | a. Suzuki (Boronic Acid Homocoupling): Can occur under certain conditions, especially if oxygen is not rigorously excluded. | a. Degas Thoroughly: Ensure the reaction mixture is properly degassed (e.g., via several vacuum/inert gas cycles or sparging solvents with argon/nitrogen) before heating.[20] |
| b. Sonogashira (Alkyne Homocoupling - Glaser Coupling): This is a very common side reaction, catalyzed by the copper(I) co-catalyst in the presence of oxygen.[21] | b. Use Copper-Free Conditions: Switch to a copper-free Sonogashira protocol. These often use more specialized ligands (e.g., XPhos) but completely eliminate the Glaser coupling pathway.[22] If using copper, rigorous degassing is essential. | |
| 4. Poor Reproducibility | a. Reagent Quality: The quality of reagents, especially boronic acids (which can degrade over time) and the palladium catalyst, can vary between batches.[20] | a. Verify Reagent Integrity: Use fresh, high-purity reagents. Store boronic acids in a desiccator or freezer. Use a fresh bottle of catalyst or one that has been properly stored under inert gas. |
| b. Inconsistent Degassing: The amount of residual oxygen can dramatically affect catalyst lifetime and side reactions. | b. Standardize Degassing Protocol: Implement a consistent and thorough degassing procedure for all reactions.[20] | |
| c. Inconsistent Base Quality: The hydration state and particle size of solid bases like K₃PO₄ can affect reaction rates.[19] | c. Prepare the Base: Gently grind the base to a fine powder before use to ensure a consistent surface area. Store in a desiccator. | |
| 5. Formation of Hydrolyzed Side Products | a. Ester or Amide Hydrolysis: If your substrate contains sensitive functional groups, the basic and/or aqueous conditions of the reaction (especially Suzuki) can cause hydrolysis.[23] | a. Use Milder Base/Anhydrous Conditions: Switch to a weaker base (e.g., KF for Suzuki) or move to a non-aqueous solvent system if possible.[17] Lowering the reaction temperature can also help. |
Data & Catalyst System Comparison
The selection of the catalyst, ligand, and base is paramount for success. The following tables summarize effective systems reported in the literature for key transformations of 4-bromo-pyrazoles.
Table 1: Selected Catalyst Systems for Suzuki-Miyaura Coupling of 4-Bromo-Pyrazoles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes | Reference |
| RuPhos-Pd G2 (1) | - | K₃PO₄ (3) | 1,4-Dioxane/H₂O | MW (100W) | Very high efficiency, short reaction times (5 min).[16] | [16] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | MeCN/H₂O | 80 | A common but sometimes problematic system; sensitive to reagent quality.[20] | [20] |
| Pd(OAc)₂ (1-5) | PPh₃ or Biaryl Phosphines | K₂CO₃ / K₃PO₄ | DMF or Dioxane/H₂O | 80-110 | A classic, versatile system. Performance is highly ligand-dependent.[24] | [24] |
Table 2: Selected Catalyst Systems for Buchwald-Hartwig Amination of 4-Bromo-Pyrazoles
| Substrate Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes | Reference |
| Unprotected N-H | P4 Precatalyst (1-2) | tBuBrettPhos (1-2) | LHMDS (2.2) | THF | 50-80 | Highly effective for unprotected pyrazoles with a range of amines.[9][10] | [9][10] |
| N-Trityl Protected | Pd(dba)₂ (10) | tBuDavePhos (20) | K₂CO₃ (2.0) | Xylene | MW (160) | Good for amines lacking β-hydrogens; β-elimination is an issue otherwise.[14][18] | [14][18] |
| N-Substituted | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ (2.0) | Dioxane | 100 | Broadly applicable system for various N-substituted azaindoles/pyrazoles.[8] | [8] |
| N-Trityl (with β-H amines) | CuI (20) | - | K₂CO₃ (2.0) | Dioxane | 110 | Copper catalysis is complementary to Pd, working well for alkylamines with β-hydrogens.[14] | [14] |
Table 3: Selected Catalyst Systems for Sonogashira Coupling of 4-Bromo-Pyrazoles
| Catalyst (mol%) | Co-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes | Reference |
| Pd(PPh₃)₂Cl₂ (1-5) | CuI (2-10) | - | Et₃N (2-3) | THF / DMF | RT - 80 | The classic Sonogashira system. Prone to alkyne homocoupling.[25][26] | [25][26] |
| Pd(OAc)₂ (1.5) | None | XPhos (3) | Cs₂CO₃ (2.0) | DMF | 100 | Effective copper-free system, avoids Glaser coupling.[22] | [22] |
| [DTBNpP]Pd(crotyl)Cl (2.5) | None | - | TMP (2.0) | DMSO | RT | Air-stable precatalyst enabling room temperature, copper-free coupling.[21] | [21] |
Key Experimental Protocols
The following are representative, detailed procedures. Always perform reactions under an inert atmosphere (Argon or Nitrogen) unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling using RuPhos-Pd G2[16]
-
To a microwave vial, add 4-bromo-1-((methylsulfonyl)methyl)-1H-pyrazole (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Add the RuPhos-Pd G2 pre-catalyst (1 mol%).
-
Add 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a suitable concentration (e.g., 0.1 M).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 100 W, holding at 100°C for 5-10 minutes.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of an Unprotected Pyrazole[9][10]
-
Add 4-bromo-1H-pyrazole (1.0 equiv) and the tBuBrettPhos Pd G4 pre-catalyst (P4, 2 mol%) to a dry Schlenk tube.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF via syringe.
-
Add the amine coupling partner (1.2 equiv) via syringe.
-
In a separate flask, dissolve LHMDS (2.2 equiv, 1.0 M in THF) in additional THF and add it dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling[22]
-
To a dry Schlenk tube, add 4-bromo-pyrazole derivative (1.0 equiv), Pd(OAc)₂ (1.5 mol%), and XPhos (3 mol%).
-
Add Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add the terminal alkyne (1.5 equiv) followed by anhydrous DMF via syringe.
-
Heat the reaction mixture to 100°C and stir until completion (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualized Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of complex chemical processes.
General Catalytic Cycle for Cross-Coupling
Caption: General palladium-catalyzed cross-coupling cycle.
Decision Tree for Catalyst Selection
Caption: Decision tree for initial reaction and catalyst selection.
Troubleshooting Workflowdot
Sources
- 1. jmcct.com [jmcct.com]
- 2. mdpi.com [mdpi.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scite.ai [scite.ai]
- 7. Cross-Coupling of Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
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- 24. pubs.acs.org [pubs.acs.org]
- 25. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Removal of Unreacted 4-Bromopyrazole
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-bromopyrazole and need effective strategies for its removal from reaction mixtures. As a Senior Application Scientist, I understand the nuances of synthetic chemistry and the critical importance of purification. This document provides not just protocols, but also the underlying principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: Why is removing unreacted 4-bromopyrazole important?
A1: Leaving unreacted starting materials, like 4-bromopyrazole, in your reaction mixture can lead to several complications. It can interfere with subsequent reaction steps, complicate the purification of your desired product, and lead to inaccurate yield calculations and analytical data.[1][2] For instance, in a subsequent nucleophilic substitution, the unreacted 4-bromopyrazole could compete for the nucleophile, resulting in unwanted side products.[1]
Q2: What are the key physicochemical properties of 4-bromopyrazole I should consider for purification?
A2: Understanding the properties of 4-bromopyrazole is the first step in designing an effective purification strategy. Key properties are summarized in the table below.
| Property | Value | Significance for Purification |
| Melting Point | 93-96 °C | Suitable for crystallization/recrystallization if the product has a significantly different melting point or solubility profile.[3][4][5] |
| Boiling Point | 250-260 °C | High boiling point makes distillation a less practical method for removal from most reaction mixtures.[3][4][5] |
| Solubility | Soluble in Chloroform, DMSO, Methanol. Slightly soluble in water. | This differential solubility is key for liquid-liquid extraction and crystallization strategies.[6][3][7] |
| pKa | ~12.71 (Predicted) | The weakly acidic nature of the pyrazole N-H allows for manipulation with acids and bases to alter its solubility.[6][3][5] |
| Appearance | White to cream crystalline powder | Its solid nature at room temperature is advantageous for handling and for purification methods like crystallization.[6] |
Q3: My product and 4-bromopyrazole have very similar polarities. What is the best approach?
A3: When your product and 4-bromopyrazole have similar polarities, simple chromatographic separation can be challenging. In such cases, consider these advanced strategies:
-
pH-mediated Extraction: Exploit the weakly acidic N-H of the pyrazole. By washing your organic reaction mixture with a dilute aqueous base (e.g., NaHCO₃ or Na₂CO₃), you can deprotonate the 4-bromopyrazole, forming a salt that is more soluble in the aqueous layer. Your neutral organic product should remain in the organic layer.
-
Scavenger Resins: These are solid-supported reagents designed to react with and "scavenge" specific functional groups. An isocyanate or acid chloride functionalized resin could react with the N-H of 4-bromopyrazole, allowing you to filter it off.
-
Derivative Formation: If all else fails, you can temporarily derivatize either your product or the 4-bromopyrazole to drastically change its properties, allowing for easy separation, and then cleave the derivatizing group.
Troubleshooting Guides: Method Selection
Choosing the right purification method is paramount. This section provides a decision-making framework to guide you.
Decision Workflow for Purification Method
Caption: Decision workflow for selecting a purification method.
In-Depth Troubleshooting
Scenario 1: Your product is significantly less polar than 4-bromopyrazole.
Recommended Method: Flash Column Chromatography
Causality: Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system). A less polar product will travel faster down the column than the more polar 4-bromopyrazole.
Step-by-Step Protocol:
-
Slurry Preparation: Dry load your crude reaction mixture onto a small amount of silica gel. This prevents band broadening.
-
Column Packing: Pack a column with silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Carefully add your dry-loaded sample to the top of the column.
-
Elution: Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Your less polar product will elute first.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Scenario 2: Your product is a solid and has poor solubility in a solvent in which 4-bromopyrazole is soluble.
Recommended Method: Trituration/Recrystallization
Causality: This method leverages the solubility difference. By washing the crude solid with a solvent that dissolves 4-bromopyrazole but not your product, you can effectively remove the impurity. Recrystallization further purifies your product by allowing it to form pure crystals from a saturated solution upon cooling, leaving impurities behind in the mother liquor.[8][9]
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. 4-bromopyrazole should ideally be soluble in this solvent at room temperature.
-
Dissolution: Dissolve your crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum.
Scenario 3: Your product is not acidic, but you need to remove the weakly acidic 4-bromopyrazole.
Recommended Method: Liquid-Liquid Extraction with a Mild Base
Causality: This technique exploits the acidic nature of the pyrazole N-H proton (pKa ~12.71)[6][3][5]. By washing an organic solution of your reaction mixture with a dilute aqueous base, you can deprotonate the 4-bromopyrazole, forming a water-soluble salt. This salt will partition into the aqueous layer, while your neutral organic product remains in the organic layer.
Step-by-Step Protocol:
-
Dissolution: Dissolve your crude reaction mixture in an immiscible organic solvent like ethyl acetate or dichloromethane.
-
Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). Repeat the wash 2-3 times.
-
Separation: Separate the organic layer from the aqueous layer.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain your purified product.
Workflow for Acid-Base Extraction
Caption: Workflow for removing 4-bromopyrazole via acid-base extraction.
References
- Cas 2075-45-8, 4-Bromopyrazole | lookchem. (n.d.).
- Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile | Organic Chemistry | ChemRxiv. (2025, March 10).
- US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents. (n.d.).
- IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents. (n.d.).
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.).
- Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH. (n.d.).
- 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem - NIH. (n.d.).
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. (n.d.).
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis | ACS Omega. (2021, September 23).
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - NIH. (n.d.).
- 4-Bromopyrazole, cas 2075-45-8 - LookChem. (n.d.).
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
- DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. (n.d.).
- Synthesis and Crystal Structures of N-Substituted Pyrazolines - ResearchGate. (2025, April 30).
- 4-Bromopyrazole CAS 2075-45-8 Purity >99.0% (GC) (T) Factory - Ruifu Chemical. (n.d.).
- CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents. (n.d.).
- Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchGate. (2025, August 10).
- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - MDPI. (n.d.).
- Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - Oriental Journal of Chemistry. (n.d.).
- Synthesis, centrifugal chromatographic separation and fluorescence study of a 2-pyrazoline | Request PDF - ResearchGate. (n.d.).
- 501027 PDFs | Review articles in CRYSTALLIZATION - ResearchGate. (n.d.).
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
- Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - IJTSRD. (n.d.).
- Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts Diketonik Michael Katılma Ürünlerinden Yeni Pirazol Bile - DergiPark. (2022, February 28).
- Solubility of Organic Compounds. (2023, August 31).
- What happens if one of the reagents in a nucleophilic substitution reaction is present in excess? - Quora. (2023, April 23).
- Preventing Overreaction in EAS - YouTube. (2018, April 5).
- Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. (2025, February 28).
- 22.4: Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2021, July 31).
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- 5. 2075-45-8 CAS MSDS (4-Bromopyrazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Work-up and Purification of Pyrazole Synthesis Reactions
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical post-reaction work-up and purification stages. Drawing from established protocols and extensive field experience, this resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve high purity and yield in your pyrazole products.
Troubleshooting Guide: Common Issues in Pyrazole Synthesis Work-up
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your decision-making.
Question 1: My pyrazole synthesis reaction resulted in a low yield after work-up. What are the likely causes and how can I improve it?
Answer: Low yields in pyrazole synthesis can often be traced back to several factors during the reaction and work-up. A primary consideration is the potential for side reactions, such as the formation of furan derivatives, especially under harsh acidic conditions.[1] It is also crucial to ensure the purity of your starting materials, as impurities can lead to undesired byproducts.[1]
To enhance your yield, consider the following strategies:
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2][3] This allows you to determine the optimal reaction time and prevent the degradation of your product with prolonged heating.
-
pH Control: The Knorr pyrazole synthesis, a common method, is sensitive to pH.[4][5] Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[1] Maintaining neutral or weakly acidic conditions is often optimal.[1]
-
Efficient Extraction: During the work-up, ensure thorough extraction of your pyrazole product from the aqueous layer. Pyrazoles can exhibit varying polarities, so selecting an appropriate organic solvent is key. Multiple extractions with a suitable solvent like ethyl acetate or ether are recommended.[6]
-
Purification Optimization: A significant loss of product can occur during purification. For recrystallization, using a minimal amount of hot solvent is critical to maximize crystal recovery upon cooling.[7] If using column chromatography, deactivating the silica gel with triethylamine can prevent the loss of basic pyrazole compounds on the column.[8]
Question 2: I'm observing the formation of two regioisomers in my pyrazole synthesis. How can I separate them?
Answer: The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can often lead to a mixture of regioisomers.[9][10][11] Separating these isomers is a common challenge.
Here are the recommended approaches for separation:
-
Fractional Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective separation method.[7] This technique involves a series of recrystallization steps to progressively enrich one isomer.
-
Column Chromatography: Silica gel column chromatography is a powerful technique for separating regioisomers.[9] The choice of eluent is critical and will depend on the polarity difference between the isomers. A gradient elution is often employed to achieve optimal separation. For basic pyrazoles, treating the silica gel with a small amount of triethylamine can improve the separation and recovery.[8]
Question 3: During recrystallization, my pyrazole product is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when a compound precipitates from the solution at a temperature above its melting point.[7] This is a common issue, and several strategies can be employed to induce crystallization:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, allowing crystallization to occur at a temperature below the compound's melting point.[7]
-
Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. Using an insulated container can promote gradual cooling and prevent the rapid precipitation of the product as an oil.[7]
-
Solvent System Modification: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.[7] Common mixed solvent systems for pyrazoles include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[7]
-
Seed Crystals: If you have a small amount of the pure, solid product, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[7]
Question 4: How can I effectively remove unreacted hydrazine from my reaction mixture?
Answer: Hydrazine is toxic and should be handled with care.[12] It is crucial to quench any unreacted hydrazine before proceeding with the work-up.
A common and effective method is to add an excess of a ketone, such as acetone, to the reaction mixture. The hydrazine will react with the ketone to form a hydrazone, which can then be easily removed during the aqueous work-up. Another approach is to perform an acidic wash during the extraction process. Hydrazine, being basic, will be protonated and move into the aqueous layer.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the principles and best practices for pyrazole synthesis work-up.
What is a general work-up procedure for a standard Knorr pyrazole synthesis?
A typical work-up for a Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, generally follows these steps:[4][12]
-
Reaction Quenching: After confirming the reaction is complete by TLC, cool the mixture to room temperature. If necessary, quench any unreacted hydrazine.
-
Solvent Removal: If the reaction was performed in a volatile organic solvent, it is often removed under reduced pressure.
-
Aqueous Work-up: The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water or a saturated sodium bicarbonate solution to neutralize any acid catalyst.[13] This is followed by a wash with brine to remove any remaining water.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude pyrazole product.[6]
-
Purification: The crude product is then purified by either recrystallization or column chromatography.[9][14]
Experimental Protocol: Standard Aqueous Work-up
-
Cool the reaction mixture to ambient temperature.
-
Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
If an acid catalyst was used, wash the organic layer with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
What are the best purification techniques for pyrazole derivatives?
The choice of purification technique depends on the physical properties of the pyrazole derivative (solid or liquid) and the nature of the impurities.
-
Recrystallization: This is the preferred method for purifying solid pyrazole compounds.[7] The key is to find a suitable solvent or solvent system where the pyrazole has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol, methanol, isopropanol, and mixed systems like ethanol/water.[7]
-
Column Chromatography: This technique is highly effective for purifying both solid and liquid pyrazoles, especially for separating mixtures of regioisomers or removing closely related impurities.[9][14] Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).
-
Acid-Base Extraction: For pyrazoles with a basic nitrogen atom, an acid-base extraction can be a useful purification step. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution. The pyrazole will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the pyrazole re-extracted into an organic solvent.[8]
Table 1: Common Solvents for Pyrazole Recrystallization [7]
| Solvent/System | Polarity | Best For |
| Ethanol/Water | Protic, High | Polar pyrazole derivatives |
| Hexane/Ethyl Acetate | Non-polar/Polar | Less polar pyrazole derivatives |
| Methanol | Protic, High | Polar pyrazole derivatives |
| Isopropanol | Protic, Medium | Moderately polar pyrazoles |
| Acetone | Aprotic, Polar | Wide range of pyrazoles |
How can I monitor the progress of my pyrazole synthesis reaction?
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your reaction.[1][2][3] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product. This allows you to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.
Visualization of Work-up and Troubleshooting Logic
The following diagrams illustrate the general workflow for pyrazole synthesis work-up and a decision tree for troubleshooting common issues.
Caption: General workflow for pyrazole synthesis work-up and purification.
Caption: Decision tree for troubleshooting common pyrazole work-up issues.
References
- Technical Support Center: Purification of Pyrazole Compounds by Recrystallization - Benchchem.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Process for the preparation of pyrazole - Google Patents.
- Process for the preparation of pyrazole and its derivatives - Google Patents.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
- Synthesis of Pyrazole Compounds by Using Sonication Method.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH.
- Process for the purification of pyrazoles - Google Patents.
- Knorr Pyrazole Synthesis - J&K Scientific LLC.
- Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles - Benchchem.
- Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis - MDPI.
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Validation & Comparative
A Senior Application Scientist's Guide to Pyrazole Synthesis: Conventional Reflux vs. Microwave-Assisted Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole scaffolds is a cornerstone of innovation. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] This guide provides a direct comparison of conventional reflux methods and modern microwave-assisted approaches for pyrazole synthesis, supported by experimental data and detailed protocols to aid in methodological selection. While traditional synthesis often relies on prolonged heating under reflux, contemporary methodologies like microwave-assisted synthesis offer significant advantages in reaction time and yield.[2][3][4]
The Science of Heating: Understanding the Methodological Divide
The choice between conventional and microwave synthesis is fundamentally a choice between two different modes of energy transfer. Understanding the mechanics of each is critical to appreciating their respective outcomes.
Conventional Heating: A Surface-Level Approach Traditional laboratory heating relies on conduction and convection. An external heat source, such as an oil bath or heating mantle, warms the outer surface of the reaction vessel. This thermal energy is then slowly and often unevenly transferred through the vessel walls to the solvent and reactants.[5] This process can result in localized overheating at the vessel's surface, potentially leading to side product formation, while the bulk of the reaction mixture takes a significant amount of time to reach the target temperature.
Microwave-Assisted Synthesis: Direct & Volumetric Heating Microwave-assisted organic synthesis (MAOS) utilizes a fundamentally different mechanism. Microwaves, a form of electromagnetic radiation, pass through the vessel walls and directly heat the reactants and solvent within the bulk solution.[6] This heating occurs via two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like many organic solvents, possess a dipole moment. When subjected to the microwave's oscillating electric field, these molecules rapidly rotate to align with the field. This constant molecular motion creates intense friction, which translates into rapid and uniform heating.[5][7]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement generates an electric current, and resistance within the material leads to heat generation.[5][7][8]
This direct and instantaneous mode of energy transfer eliminates the delay associated with thermal conductivity and results in a much faster and more uniform temperature increase throughout the reaction mixture.[5][9] It is important to note that the energy of a microwave photon is too low to break chemical bonds directly; its effect is purely a kinetic one, accelerating reactions by rapidly achieving the necessary activation energy.[10]
Data Presentation: A Head-to-Head Comparison
The following table summarizes key quantitative data from representative experimental procedures for the synthesis of phenyl-1H-pyrazole derivatives, highlighting the efficiencies gained by moving from conventional reflux to microwave-assisted techniques.[2][11][12]
| Parameter | Conventional Reflux Method | Microwave-Assisted Method | Reference(s) |
| Reaction Time | 2 hours | 5 minutes | [2][11][12] |
| Temperature | 75°C | 60°C | [2][11][12] |
| Yield | 72-90% | 91-98% | [2][11][12] |
| Energy Source | Oil bath / Heating Mantle | Microwave Irradiation | [2] |
Experimental Protocols
Detailed methodologies for both a conventional reflux and a microwave-assisted pyrazole synthesis are provided below. These protocols are based on established literature procedures for the synthesis of phenyl-1H-pyrazoles.[2][11][12]
Protocol 1: Conventional Reflux Synthesis of Phenyl-1H-pyrazoles
Causality: This classic Knorr-type synthesis relies on the condensation of a 1,3-dicarbonyl compound (the β-ketoester) with a hydrazine. Ethanol is chosen as a solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux. The catalytic amount of glacial acetic acid protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine, thereby initiating the cyclization cascade.[13] Prolonged heating is required to overcome the activation energy barriers for the sequential condensation and dehydration steps.
Materials:
-
Aryl hydrazine (e.g., phenylhydrazine)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
A mixture of the appropriate aryl hydrazine (1.0 mmol) and β-ketoester (1.0 mmol) is dissolved in ethanol (10 mL) in a round-bottom flask.[2]
-
A catalytic amount of glacial acetic acid (~3 drops) is added to the solution.[2]
-
The reaction mixture is heated under reflux using an oil bath set to 75°C for 2 hours.[2][12]
-
Reaction progress can be monitored using Thin-Layer Chromatography (TLC).
-
Upon completion, the flask is cooled to room temperature.
-
The solvent is removed under reduced pressure (rotary evaporation).
-
The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure phenyl-1H-pyrazole.
Protocol 2: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles
Causality: The reactants and catalytic principle are identical to the conventional method. However, the energy delivery is fundamentally different. The microwave reactor rapidly and uniformly heats the polar ethanol solvent and reactants, allowing the reaction to reach the optimal temperature almost instantaneously.[5] This efficient energy transfer dramatically accelerates the rate of the condensation and cyclization steps, allowing the reaction to reach completion in a fraction of the time.[6][14]
Materials:
-
Aryl hydrazine (e.g., phenylhydrazine)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Ethanol
-
Glacial acetic acid
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial equipped with a stir bar, combine the aryl hydrazine (1.0 mmol) and the β-ketoester (1.0 mmol).[1][2]
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid (~2 drops).[1][2]
-
Seal the vessel and place it in the microwave reactor.[1][2]
-
Irradiate the mixture at a constant temperature of 60°C for 5 minutes with an appropriate power setting (e.g., 50 W).[2][11][12]
-
After the reaction is complete, the vessel is cooled to a safe temperature by the instrument.[2]
-
The solvent is evaporated, and the product is purified as described in the conventional method (recrystallization).[2]
Visualizing the Process and Logic
The diagrams below illustrate the significant difference in workflow between the two methods and provide a logical framework for selecting the appropriate technique.
Caption: A comparative workflow of conventional versus microwave-assisted pyrazole synthesis.
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A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions
The pyrazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors.[1] The strategic functionalization of the pyrazole scaffold, particularly at the C4-position, through cross-coupling reactions is a pivotal strategy for the generation of diverse molecular libraries essential for drug discovery.[1] This guide provides an in-depth, objective comparison of the reactivity of 4-halo-pyrazoles (I, Br, Cl, F) in key palladium-catalyzed cross-coupling reactions, supported by experimental data, to empower researchers in the judicious selection of starting materials and the strategic design of synthetic routes.
The Reactivity Landscape of 4-Halo-pyrazoles: A General Overview
The reactivity of 4-halo-pyrazoles in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond.[1] The generally accepted trend in reactivity follows the order of decreasing bond strength: I > Br > Cl >> F .[1][2] This hierarchy is primarily dictated by the carbon-halogen bond dissociation energies, where the weaker C-I bond is more readily cleaved during the rate-determining oxidative addition step of the catalytic cycle.[2] Consequently, 4-iodo-pyrazoles typically exhibit the highest reactivity, often enabling milder reaction conditions and shorter reaction times. Conversely, the stronger C-Cl and C-F bonds necessitate more forcing conditions and the use of highly active, specialized catalyst systems for their activation.[2]
While this general trend serves as a valuable predictive tool, the choice of the specific cross-coupling reaction, the nature of the catalyst system (including ligands), the electronic properties of the pyrazole substrate, and the stability of reaction intermediates can lead to deviations from this expected order of reactivity.[1] For instance, while 4-iodo-pyrazoles are highly reactive, they can also be more susceptible to side reactions such as dehalogenation.[1] In contrast, 4-chloro-pyrazoles, though less reactive, offer advantages in terms of stability and cost-effectiveness, driving the development of sophisticated catalyst systems to enable their efficient use.[1][2]
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections provide a comparative analysis of the reactivity of 4-halo-pyrazoles in three of the most pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron reagent, is a workhorse in modern organic synthesis.[3] For 4-halo-pyrazoles, the reactivity generally follows the expected I > Br > Cl trend.
| 4-Halo-pyrazole | Typical Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| 4-Iodo-pyrazole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | High | Generally high yields under standard conditions.[4] |
| 4-Bromo-pyrazole | PdCl₂(dppf) or Pd(OAc)₂/SPhos | K₃PO₄ | Toluene or Dioxane/H₂O | 100-120 | Good to High | Often requires slightly higher temperatures or more specialized ligands for optimal yields compared to the iodo- a |
| 4-Chloro-pyrazole | Pd₂ (dba)₃/Buchwald ligands (e.g., SPhos, XPhos) | Cs₂CO₃ or K₃PO₄ | t-BuOH or Dioxane | 100-140 | Moderate to High | Requires highly active catalyst systems and often higher temperatures.[2] |
This table is a summary of typical conditions and outcomes. Specific yields and optimal conditions will vary depending on the specific substrates and reaction parameters.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of many biologically active compounds.[5] Interestingly, studies on the Buchwald-Hartwig coupling of 4-halo-1-tritylpyrazoles have revealed some nuances to the general reactivity trend.
In one study, 4-bromo-1-tritylpyrazole was found to be more effective than the corresponding 4-iodo or 4-chloro derivatives in the Pd(dba)₂-catalyzed coupling with certain amines, particularly those lacking a β-hydrogen atom, using tBuDavePhos as a ligand.[5][6] This suggests that factors beyond the C-X bond strength, such as catalyst-substrate interactions, can play a significant role.
Conversely, for the CuI-mediated C-N coupling of 4-halo-1H-1-tritylpyrazoles with alkylamines possessing a β-hydrogen atom, the 4-iodo derivative was found to be the most effective substrate.[5][6] This highlights the importance of considering the entire reaction system, including the choice of metal catalyst, when predicting reactivity.
| 4-Halo-pyrazole | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Observations |
| 4-Iodo-pyrazole | CuI/Phenanthroline ligand | K₂CO₃ | Dioxane | 110 | Amines with β-H | Effective for copper-catalyzed aminations.[5] |
| 4-Bromo-pyrazole | Pd(dba)₂/tBuDavePhos | NaOt-Bu | Toluene | 80-110 | Amines without β-H | Can be more effective than the iodo-derivative in certain Pd-catalyzed systems.[5][6] |
| 4-Chloro-pyrazole | Pd₂ (dba)₃/Bulky phosphine ligands | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 100-130 | Various amines | Generally requires more forcing conditions and highly active catalysts.[7] |
This table illustrates general trends and highlights specific findings. Optimal conditions are substrate-dependent.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated pyrazoles.[8] The reactivity in this reaction typically adheres to the I > Br > Cl hierarchy.
| 4-Halo-pyrazole | Catalyst/Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| 4-Iodo-pyrazole | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | Room Temp to 60 | High | Often proceeds efficiently under mild conditions.[9] |
| 4-Bromo-pyrazole | Pd(OAc)₂/PPh₃/CuI | i-Pr₂NEt | Toluene | 80-100 | Good to High | Requires higher temperatures than the iodo-analog. |
| 4-Chloro-pyrazole | PdCl₂(PCy₃)₂/CuI | Cs₂CO₃ | Dioxane | 100-140 | Moderate to High | Demands highly active catalyst systems and elevated temperatures. |
This table provides a general comparison. Specific reaction conditions and yields may vary.
Mechanistic Considerations: The "Why" Behind the Reactivity
The observed reactivity trend (I > Br > Cl >> F) is predominantly rooted in the initial and often rate-limiting step of the catalytic cycle: oxidative addition .[2] In this step, the palladium(0) catalyst inserts into the carbon-halogen bond of the 4-halo-pyrazole. The energy barrier for this process is directly related to the strength of the C-X bond. The weaker C-I bond has the lowest activation energy for oxidative addition, leading to the fastest reaction rates.[2][10] Conversely, the very strong C-F bond presents a formidable energy barrier, making 4-fluoro-pyrazoles generally unreactive in standard cross-coupling reactions.
Figure 1. A simplified workflow of a palladium-catalyzed cross-coupling reaction, highlighting the key oxidative addition step.
While oxidative addition is a critical determinant, other factors can influence the overall reaction efficiency. For instance, the choice of ligand on the palladium catalyst can significantly impact the rate of both oxidative addition and the subsequent reductive elimination step.[11] Bulky, electron-rich phosphine ligands are often employed to accelerate these steps, particularly for less reactive aryl chlorides.[2]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling of 4-Bromo-1H-pyrazole
This protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
4-Bromo-1H-pyrazole
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 4-bromo-1H-pyrazole, the arylboronic acid, and potassium phosphate.
-
Catalyst and Ligand Addition: In a separate vial, weigh out the Pd(OAc)₂ and SPhos. Add these to the Schlenk flask.
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous toluene and degassed water (typically a 10:1 ratio of toluene to water) via syringe.
-
Reaction: Stir the reaction mixture at 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.
-
Ligand (SPhos): SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the less reactive 4-bromo-pyrazole and facilitates the reductive elimination step.
-
Base (K₃PO₄): The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.
-
Solvent System: The biphasic toluene/water system is effective for many Suzuki-Miyaura couplings, with the base being soluble in the aqueous phase and the organic reactants and catalyst in the organic phase.
Conclusion
The reactivity of 4-halo-pyrazoles in cross-coupling reactions is a nuanced interplay of C-X bond strength, catalyst system, and reaction type. While the general trend of I > Br > Cl provides a valuable starting point for reaction design, a deeper understanding of the specific reaction conditions and potential deviations from this trend is crucial for the successful synthesis of complex pyrazole derivatives. For researchers and professionals in drug development, this knowledge is paramount for designing efficient, cost-effective, and scalable synthetic routes to novel chemical entities. Future advancements will likely focus on the development of even more active and versatile catalyst systems capable of activating the most challenging 4-halo-pyrazoles under milder conditions, further expanding the synthetic utility of this important heterocyclic scaffold.
References
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- Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society, 129(11), 3358–3366.
- Barder, T. E., et al. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(39), 12920–12931.
- Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634.
- Ito, K., et al. (2018). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters, 20(15), 4479–4482.
- Gale, J. D., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(12), 3469–3478.
- Amatore, C., et al. (2003). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics, 22(18), 3641–3652.
- Faza, O. N., & de Lera, Á. R. (2014). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). European Journal of Organic Chemistry, 2014(20), 4221–4226.
- Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634.
- Wikipedia. (n.d.). Suzuki reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Belec, L., et al. (2021). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 11(52), 32931–32939.
- Ananikov, V. P. (2015). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 2(2), 117–128.
- ResearchGate. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- ResearchGate. (2018). Synthesis of aryl pyrazoles via cross-coupling of aryl chlorides with hydrazinea,ba.
- ResearchGate. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
- Schmidt, A. F., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5244–5285.
- Walker, S. D., & Buchwald, S. L. (2011). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Angewandte Chemie International Edition, 50(44), 10483–10486.
- Martins, M. A. P., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7586.
- Chemistry LibreTexts. (2021). Sonogashira Coupling.
- YouTube. (2015). Heck reaction.
- Usami, Y., et al. (2019). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 24(21), 3843.
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A Comparative Guide to Suzuki Coupling: Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate vs. Ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its remarkable versatility in forging carbon-carbon bonds.[1][2] Its development, honored with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] At the heart of many therapeutic agents lies the pyrazole scaffold, a privileged structure whose functionalization is critical for modulating biological activity.[3]
This guide provides an in-depth, objective comparison of two key building blocks for drug discovery: ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate and ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate . We will dissect their performance in the Suzuki coupling, grounding our analysis in mechanistic principles and experimental data to empower researchers, scientists, and drug development professionals in making strategic decisions for their synthetic campaigns.
Mechanistic Underpinnings: The Critical Role of the Halogen
The efficacy of the Suzuki coupling is governed by a palladium-catalyzed cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][4]
-
Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the electrophile. This is widely regarded as the rate-determining step of the overall reaction.[4]
-
Transmetalation: The organic moiety from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex.[1][2]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[4][5]
The identity of the halogen on the pyrazole ring profoundly influences the reaction's kinetics. The relative reactivity of organic halides in the crucial oxidative addition step follows the order: I > OTf > Br >> Cl .[2] This trend is directly correlated with the carbon-halogen bond dissociation energy (BDE); the weaker C-I bond requires less energy to break, thus enabling a faster oxidative addition compared to the stronger C-Br bond.[3][6] This fundamental difference is the primary driver behind the performance variations observed between the iodo- and bromo-pyrazole substrates.
Caption: A typical experimental workflow for palladium-catalyzed Suzuki coupling.
Protocol 1: Conventional Heating
-
Reaction Setup: To an oven-dried reaction vessel, add the pyrazolyl halide (1.0 equiv.), the aryl/heteroaryl boronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (2-5 mol%).
-
Reaction: Heat the mixture with vigorous stirring.
-
For ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate , typical conditions are 80 °C for 2-6 hours.
-
For This compound , typical conditions are 90-100 °C for 6-18 hours.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired product.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction, particularly for the less reactive bromo-substrate. [7]
-
Reaction Setup: In a microwave-safe vial, combine the pyrazolyl halide (1.0 equiv.), boronic acid (1.5 equiv.), base (e.g., K₂CO₃, 2.5 equiv.), and the palladium catalyst.
-
Solvent and Sealing: Add the degassed solvent and securely cap the vial.
-
Irradiation: Place the vial in the microwave reactor.
-
For ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate , irradiate at a constant temperature of 100-120 °C for 10-20 minutes.
-
For This compound , irradiate at 120-140 °C for 15-30 minutes.
-
-
Work-up and Purification: After the reaction, cool the vial to room temperature and follow the work-up and purification steps outlined in the conventional protocol (steps 7-8).
Conclusion and Strategic Recommendations
The choice between this compound and its iodo counterpart is a strategic decision dictated by the specific goals of a synthesis.
-
Choose Ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate for:
-
Rapid library synthesis and exploration of structure-activity relationships.
-
Couplings involving sensitive or unstable boronic acids .
-
Projects where milder conditions and shorter reaction times are paramount to preserving complex molecular architectures.
-
-
Choose this compound for:
-
Large-scale, cost-sensitive manufacturing campaigns.
-
Syntheses where the coupling partner is robust and can withstand higher temperatures and longer reaction times.
-
Projects where initial raw material cost is a primary consideration.
-
By understanding the fundamental reactivity differences rooted in the carbon-halogen bond strength, chemists can harness the full potential of the Suzuki-Miyaura coupling, selecting the optimal building block to efficiently advance their research and development objectives.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Wikipedia. (2024). Suzuki reaction. [Link]
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
- National Institutes of Health (NIH). (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. DOI:10.1039/C6SC02118B. [Link]
- Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)
- chemeurope.com. Suzuki reaction. [Link]
- National Institutes of Health (NIH). (2024).
- ResearchGate. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. [Link]
- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
- National Institutes of Health (NIH). (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
- Royal Society of Chemistry. (2014). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst.
- ResearchGate. (2021). Comparison of reactivity of different aryl halides. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for N-Alkylation of 4-Bromopyrazole
Introduction: Beyond Traditional N-Alkylation
The 4-bromopyrazole scaffold is a cornerstone in modern medicinal chemistry. Its N-alkylated derivatives are prevalent in a multitude of clinically significant molecules, including kinase inhibitors and anti-infective agents. The bromine atom at the C4 position serves as a versatile synthetic handle for late-stage functionalization via cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.
Traditionally, the N-alkylation of pyrazoles is accomplished by deprotonating the pyrazole N-H with a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF), followed by the addition of an alkyl halide. While effective, this method suffers from several drawbacks: the use of hazardous reagents (NaH), harsh reaction conditions, and often, a lack of regioselectivity in unsymmetrical pyrazoles. For drug development professionals, where efficiency, safety, and scalability are paramount, exploring milder and more selective alternatives is not just an academic exercise—it is a necessity.
This guide provides an in-depth comparison of modern, alternative reagents and methodologies for the N-alkylation of 4-bromopyrazole. We will delve into the mechanistic rationale behind each approach, present comparative experimental data, and provide detailed protocols to empower researchers to select the optimal method for their specific synthetic challenge.
Logical Workflow for Method Selection
Choosing the right N-alkylation strategy depends on several factors including the nature of the alkyl group, the scale of the reaction, and the presence of other functional groups. The following decision tree provides a logical workflow for navigating these choices.
Caption: Decision workflow for selecting an N-alkylation method.
Comparative Analysis of N-Alkylation Methodologies
The ideal N-alkylation method should be high-yielding, regioselective, and tolerant of various functional groups. Below, we compare several powerful alternatives to the classical NaH/DMF system.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a significant improvement in terms of reaction mildness and operational simplicity. This method involves the use of a catalyst (typically a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) to shuttle the pyrazolate anion from a solid or aqueous basic phase into an organic phase where it can react with the alkyl halide.
-
Mechanistic Insight: The PTC catalyst forms an ion pair with the deprotonated pyrazole, rendering the anion soluble in the nonpolar organic phase where the alkylating agent resides. This circumvents the need for harsh, anhydrous polar aprotic solvents. A key advantage is the ability to perform these reactions under solvent-free conditions, which enhances reaction rates and simplifies workup.[1]
-
Expertise & Trustworthiness: The self-validating nature of PTC lies in its biphasic system; the reaction is driven by the efficient transfer of the anion, leading to high yields. It is particularly effective for simple primary and secondary alkyl halides. The procedure is convenient, mild, and generally results in exclusive N-alkylation.[1]
Ionic Liquids (ILs) as Green Media
Ionic liquids (ILs), particularly those like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄), have emerged as effective solvents and catalysts for N-alkylation.[2] They are non-volatile, thermally stable, and can enhance the rate of nucleophilic substitution reactions.
-
Mechanistic Insight: ILs facilitate Sₙ2 reactions by stabilizing the transition state.[3] The polar nature of the IL effectively solvates the ions, while its low coordinating ability leaves the pyrazolate anion highly nucleophilic. This leads to faster reaction rates and often allows for lower reaction temperatures compared to conventional solvents.[2][4]
-
Expertise & Trustworthiness: The use of ILs aligns with green chemistry principles by replacing volatile organic compounds (VOCs).[5] The product is often easily separated from the IL, which can potentially be recycled. This method has shown high efficiency for the alkylation of pyrazoles with various alkyl halides.[4]
Acid-Catalyzed Alkylation with Trichloroacetimidates
This modern approach completely avoids the use of a base. Instead, an alcohol is pre-activated as a trichloroacetimidate, which then serves as a potent electrophile for the pyrazole N-H under mild Brønsted acid catalysis (e.g., camphorsulfonic acid, CSA).[6][7]
-
Mechanistic Insight: The Brønsted acid protonates the trichloroacetimidate, making the trichloroacetamide group an excellent leaving group. The pyrazole nitrogen then attacks the electrophilic carbon. The reaction likely proceeds through a carbocation intermediate, especially for benzylic, phenethyl, and benzhydryl systems, where good yields are observed.[6][7] This mechanism explains the poor reactivity of simple methyl or tertiary alkyl imidates, which either cannot form a stable carbocation or are prone to elimination.[6][7]
-
Expertise & Trustworthiness: This method is a paradigm shift, offering an orthogonal strategy to base-mediated alkylations. It is particularly valuable when the substrate contains base-sensitive functional groups. The protocol is robust and provides an alternative for alkyl groups that are challenging to introduce via traditional Sₙ2 conditions.[7]
Caption: Mechanism of acid-catalyzed pyrazole alkylation.
The Mitsunobu Reaction
The Mitsunobu reaction is a classic and highly reliable method for achieving N-alkylation using an alcohol as the alkyl source. It proceeds with a complete inversion of stereochemistry at the alcohol's carbon center, a feature of immense value in stereoselective synthesis.[8][9]
-
Mechanistic Insight: The reaction involves a redox combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). The PPh₃ and DEAD combine to form a phosphonium intermediate that activates the alcohol's hydroxyl group, turning it into a good leaving group. The acidic pyrazole N-H then acts as the nucleophile, attacking the activated alcohol in an Sₙ2 fashion to form the C-N bond.[9]
-
Expertise & Trustworthiness: While powerful, the Mitsunobu reaction generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative), which can complicate purification, especially on a large scale.[10] However, for complex molecules where stereochemical control is critical, its reliability is often unparalleled.[8][11]
Flow Chemistry
Continuous flow chemistry represents the cutting edge of process chemistry, offering enhanced safety, efficiency, and scalability.[12] For N-alkylation, a stream of the pyrazole and base can be mixed with a stream of the alkylating agent in a heated reactor coil, allowing for precise control over temperature, pressure, and residence time.
-
Expertise & Trustworthiness: Flow chemistry minimizes the risks associated with handling hazardous reagents and exothermic reactions.[13] The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, often leading to cleaner reactions and higher yields in significantly shorter times compared to batch processing.[12] This makes it an ideal platform for library synthesis and process scale-up.
| Method | Typical Conditions | Yields | Pros | Cons |
| Traditional (NaH/DMF) | NaH, DMF, Alkyl Halide, 0 °C to RT | Good-Exc | Well-established, effective for many substrates | Hazardous reagents (NaH), harsh conditions, difficult to remove solvent |
| Phase-Transfer Catalysis | K₂CO₃ or KOH, TBAB, Alkyl Halide, Toluene or Solvent-Free, 60-80 °C | V. Good | Mild conditions, simple workup, can be solvent-free.[1] | May not be suitable for very complex or sensitive substrates |
| Ionic Liquids | [BMIM]BF₄, K₂CO₃, Alkyl Halide, 80-100 °C | V. Good | Green solvent, recyclable medium, enhances reaction rates.[2][3] | High cost of ILs, potential purification challenges |
| Acid Catalysis | Trichloroacetimidate, CSA (cat.), DCE, RT | Good-Exc | Base-free, mild conditions, orthogonal to other methods.[6][7] | Requires pre-synthesis of the imidate, limited to certain alkyl groups |
| Mitsunobu Reaction | Alcohol, PPh₃, DEAD or DIAD, THF, 0 °C to RT | Good-V.G | Inversion of stereochemistry, broad alcohol scope.[8][9] | Stoichiometric byproducts complicate purification, costly reagents |
| Flow Chemistry | Pumped reagents through a heated coil reactor (e.g., 150-170 °C) | V. Good | Rapid, scalable, safe, high reproducibility.[12][13] | Requires specialized equipment |
| Enzymatic Alkylation | Engineered methyltransferase, haloalkane, aqueous buffer, 30-37 °C | Moderate | Unprecedented regioselectivity (>99%), environmentally benign.[14] | Highly specific, requires protein engineering and specialized expertise |
Detailed Experimental Protocols
The following protocols are provided as a starting point for laboratory execution. As with any reaction, optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: N-Alkylation of 4-Bromopyrazole via Phase-Transfer Catalysis (Solvent-Free)
This protocol is adapted from methodologies describing the solvent-free alkylation of pyrazoles.[1]
-
Reagent Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromopyrazole (1.0 eq., e.g., 1.47 g, 10 mmol), powdered potassium carbonate (K₂CO₃) (2.0 eq., 2.76 g, 20 mmol), and tetrabutylammonium bromide (TBAB) (0.1 eq., 0.32 g, 1 mmol).
-
Reaction Setup: Add the desired alkyl bromide (1.1 eq., 11 mmol) to the flask.
-
Execution: Place the flask in a preheated oil bath at 80 °C. Stir the mixture vigorously. The reaction is typically complete within 1-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by taking a small aliquot, dissolving it in ethyl acetate, and filtering it through a small plug of silica.
-
Workup and Purification: Once the reaction is complete, cool the flask to room temperature. Add water (20 mL) and ethyl acetate (20 mL). Stir until all solids are dissolved. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: N-Alkylation of 4-Bromopyrazole via Acid Catalysis
This protocol is based on the method developed for the N-alkylation of pyrazoles using trichloroacetimidate electrophiles.[7]
-
Reagent Preparation: To a dry, argon-flushed round-bottom flask, add the alkyl trichloroacetimidate (1.0 eq., e.g., 5 mmol), 4-bromopyrazole (1.0 eq., 0.73 g, 5 mmol), and camphorsulfonic acid (CSA) (0.2 eq., 0.23 g, 1 mmol).
-
Reaction Setup: Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution (20 mL).
-
Execution: Stir the reaction mixture at room temperature for 4 hours.
-
Monitoring: The reaction progress can be monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (30 mL). Wash the organic solution with saturated aqueous sodium bicarbonate (NaHCO₃) (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by silica gel chromatography to yield the N-alkylated 4-bromopyrazole.[7]
Conclusion and Future Outlook
The N-alkylation of 4-bromopyrazole is a critical transformation in synthetic and medicinal chemistry. While traditional methods remain useful, the alternative reagents and methodologies presented in this guide offer significant advantages in terms of mildness, safety, selectivity, and environmental impact. Phase-transfer catalysis and ionic liquids provide operationally simple and greener alternatives for standard alkylations. For base-sensitive substrates, acid-catalyzed alkylation with trichloroacetimidates offers an elegant, orthogonal solution. For ultimate control over stereochemistry, the Mitsunobu reaction remains a gold standard, while flow chemistry and enzymatic methods pave the way for highly efficient, scalable, and selective syntheses of the future. By understanding the mechanistic underpinnings and practical advantages of each method, researchers can make more informed decisions, accelerating the discovery and development of novel pyrazole-based therapeutics.
References
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- Singh, U. P., & Kumar, S. (2014). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Yadav, J. S., Reddy, B. V. S., & Kumar, G. M. (2009). Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. Molecules, 14(12), 5248-5278. [Link]
- Martins, M. A. P., et al. (2012). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]
- Smith, C. J., et al. (2022).
- Kappe, C. O., et al. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. Reaction Chemistry & Engineering, 4(5), 849-854. [Link]
- Frizzo, C. P., et al. (2012). Ionic liquid effects on the reaction of β-enaminones and tert-butylhydrazine and applications for the synthesis of pyrazoles.
- Sumitomo Chemical Company. (1996). N-alkylation method of pyrazole.
- Hammer, S. C., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]
- Elguero, J., et al. (1970). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Journal of the Chemical Society B: Physical Organic, 644-648. [Link]
- Butora, G., & Mitsunobu, O. (2011). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 111(11), 7114-7234. [Link]
- Smith, C. J., et al. (2022).
- Matos, I., et al. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Chemical Engineering Journal, 161(3), 377-383. [Link]
- Mykhailiuk, P. K., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(19), 6543. [Link]
- Diez-Barra, E., et al. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
- Dutta, N., et al. (2025). Ionic Liquids in Catalysis: An Innovative and Green Approach for the Synthesis of Nitrogen Heterocycles. In Encyclopedia of Green Chemistry. Elsevier. [Link]
- Nolan, S. P., & Buchwald, S. L. (2004). N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]
- Guery, S., et al. (2011). Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. European Journal of Medicinal Chemistry, 46(9), 3867-3876. [Link]
- Bruno, N. C., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Angewandte Chemie International Edition, 52(52), 14033-14037. [Link]
- Katritzky, A. R., & El-Zemity, S. R. (1997). Alkylation of pyrazolones via the mitsunobu reaction. Heterocycles, 45(7), 1279-1285. [Link]
- ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. [Link]
- Andrade, C. K. Z., & Rocha, R. O. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 28(14), 5484. [Link]
- Sharpless, K. B., et al. (2023). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. The Journal of Organic Chemistry, 88(17), 12217-12224. [Link]
- Harada, K. (2015). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Yakugaku Zasshi, 135(8), 925-933. [Link]
- Khan, A. T., & Islam, T. (2006). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Indian Journal of Chemistry - Section B, 45B, 749-751. [Link]
- GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. [Link]
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction.
- Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]
- Ullah, F., et al. (2019). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- MacMillan, D. W. C., et al. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides.
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A Senior Application Scientist's Guide to the Structural Validation of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the unequivocal structural validation of novel chemical entities is paramount. Pyrazole derivatives, and specifically Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate and its analogues, represent a class of heterocyclic compounds with significant potential in medicinal chemistry. Their unambiguous characterization is a critical step in advancing lead optimization and ensuring the integrity of downstream biological data. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation, contextualized with orthogonal techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for molecular weight confirmation.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry.[1] Its ability to probe the chemical environment of individual nuclei within a molecule provides a detailed atomic-level blueprint. For derivatives of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.
Predicted ¹H and ¹³C NMR Spectral Data
Predicted ¹H NMR (400 MHz, CDCl₃) Spectrum:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.55 | s | 1H | H-5 (pyrazole) |
| ~7.50 | s | 1H | H-3 (pyrazole) |
| ~4.90 | s | 2H | -CH₂- (acetate) |
| ~4.25 | q | 2H | -OCH₂- (ethyl) |
| ~1.30 | t | 3H | -CH₃ (ethyl) |
Predicted ¹³C NMR (100 MHz, CDCl₃) Spectrum:
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | C=O (ester) |
| ~140.0 | C-5 (pyrazole) |
| ~130.0 | C-3 (pyrazole) |
| ~93.0 | C-4 (pyrazole, C-Br) |
| ~62.0 | -OCH₂- (ethyl) |
| ~52.0 | -CH₂- (acetate) |
| ~14.0 | -CH₃ (ethyl) |
Experimental Protocols for Comprehensive Validation
A multi-faceted approach is crucial for the robust validation of synthesized compounds. Here, we outline the standard operating procedures for NMR, HPLC, and MS analysis.
I. NMR Spectroscopy: The Structural Blueprint
The following workflow ensures a thorough structural elucidation of this compound derivatives.
Step-by-Step NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
1D ¹H NMR Acquisition:
-
Acquire a standard proton spectrum to identify the number of unique proton environments, their chemical shifts, multiplicities (singlet, doublet, triplet, quartet, etc.), and integrations (relative number of protons).
-
The characteristic signals for the pyrazole protons (H-3 and H-5) are expected to appear as singlets in the aromatic region, while the ethyl acetate moiety will show a singlet for the methylene group adjacent to the pyrazole ring, and a quartet and a triplet for the ethyl group.
-
-
1D ¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.
-
The carbonyl carbon of the ester will be the most downfield signal, followed by the aromatic carbons of the pyrazole ring. The carbon bearing the bromine (C-4) will be significantly shielded compared to the other pyrazole carbons.
-
-
2D COSY (Correlation Spectroscopy) Analysis:
-
This experiment identifies proton-proton couplings, typically through 2-3 bonds.[4]
-
A cross-peak between the quartet and the triplet of the ethyl group will confirm their connectivity. The other protons (pyrazole and the acetate methylene) are expected to be singlets and will not show COSY correlations.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence) Analysis:
-
This experiment correlates protons with their directly attached carbons.[5]
-
Each proton signal will show a correlation to its corresponding carbon signal, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation) Analysis:
-
This experiment reveals longer-range correlations between protons and carbons (typically 2-3 bonds).[6]
-
Key HMBC correlations would include:
-
The acetate methylene protons to the pyrazole C-5 and the ester carbonyl carbon.
-
The pyrazole H-3 and H-5 protons to the other pyrazole carbons.
-
The ethyl methylene protons to the ester carbonyl carbon and the ethyl methyl carbon.
-
-
II. HPLC: Purity Assessment
High-Performance Liquid Chromatography is the gold standard for determining the purity of pharmaceutical compounds.[7]
Step-by-Step HPLC Protocol:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, a mixture of HPLC-grade acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase prior to use.
-
Sample Preparation: Accurately weigh and dissolve the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow rate: 1.0 mL/min.
-
Injection volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A pure compound should exhibit a single major peak.
III. Mass Spectrometry: Molecular Weight Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for confirming the molecular weight of polar organic molecules.[8]
Step-by-Step ESI-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the spectrum in positive ion mode.
-
-
Analysis: The expected molecular ion peak will be [M+H]⁺ (for the protonated molecule) or [M+Na]⁺ (for the sodium adduct). For this compound (C₇H₉BrN₂O₂), the expected monoisotopic mass is approximately 231.98 g/mol . The mass spectrum should show a characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio).
Comparative Analysis of Validation Techniques
| Technique | Primary Information | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity, and stereochemistry. | Unambiguous structure determination.[1] | Relatively low sensitivity, requires pure samples. |
| HPLC | Purity of the compound.[7] | High sensitivity, quantitative.[7] | Does not provide structural information. |
| Mass Spectrometry | Molecular weight and elemental composition (with high resolution).[8] | High sensitivity, small sample amount required.[8] | Does not provide detailed connectivity information. |
Conclusion
The structural validation of this compound derivatives is a critical process in drug discovery and development that necessitates a synergistic approach. While NMR spectroscopy, particularly with the aid of 2D techniques, provides the definitive structural elucidation, its findings must be corroborated by orthogonal methods. HPLC confirms the purity of the synthesized compound, ensuring that the NMR data is not convoluted by impurities, and ESI-MS provides a rapid and accurate confirmation of the molecular weight. By integrating these techniques, researchers can have the utmost confidence in the identity and integrity of their novel pyrazole derivatives, paving the way for meaningful biological evaluation.
References
- Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.
- University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service.
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- EPFL. (n.d.). 2D NMR.
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A Senior Application Scientist's Guide to Pyrazole N-Alkylation: A Comparative Yield Analysis
For researchers, scientists, and professionals in drug development, the strategic N-alkylation of pyrazoles is a cornerstone of modern medicinal chemistry. The pyrazole motif is a privileged scaffold, integral to the structure of numerous blockbuster drugs. The precise introduction of alkyl groups onto the pyrazole nitrogen atoms profoundly influences a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparative analysis of prevalent N-alkylation protocols, supported by experimental data, to empower chemists in selecting the optimal synthetic strategy.
The Enduring Challenge: Regioselectivity in Pyrazole N-Alkylation
The inherent tautomerism of the pyrazole ring presents a persistent challenge in its functionalization. For unsymmetrical pyrazoles, N-alkylation can yield two distinct regioisomers, N1 and N2. The control of this regioselectivity is paramount, as the biological activity of the resulting isomers can differ dramatically. This guide will dissect the factors governing this selectivity across various synthetic methodologies.
Comparative Analysis of N-Alkylation Protocols
This section will delve into the experimental nuances, performance, and mechanistic underpinnings of four key pyrazole N-alkylation strategies: Classical Base-Mediated Alkylation, Phase-Transfer Catalysis, Microwave-Assisted Synthesis, and Acid-Catalyzed Alkylation.
Protocol 1: Classical Base-Mediated N-Alkylation
This foundational approach remains a workhorse in many synthetic laboratories due to its simplicity and cost-effectiveness. The choice of base and solvent is critical in dictating the reaction's success and regiochemical outcome.
Experimental Protocol:
-
To a solution of the pyrazole (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile, 0.5 M), add the base (e.g., K₂CO₃, 2.0 eq. or NaH, 1.1 eq.).
-
Stir the resulting suspension at room temperature for 15-30 minutes to facilitate deprotonation.
-
Introduce the alkylating agent (e.g., alkyl halide, 1.1 eq.) to the reaction mixture.
-
The reaction can be stirred at room temperature or heated, with progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
Causality Behind Experimental Choices:
-
Base Selection: A moderately weak base like potassium carbonate (K₂CO₃) is often sufficient and offers good regioselectivity, particularly for N1 alkylation of 3-substituted pyrazoles in DMSO.[1] For less reactive alkylating agents or to drive the reaction to completion, a stronger base such as sodium hydride (NaH) is employed. The use of NaH can, however, sometimes lead to a decrease in regioselectivity.[2]
-
Solvent Effects: Polar aprotic solvents like DMF and DMSO are excellent choices as they effectively solvate the cation of the pyrazole salt, enhancing the nucleophilicity of the pyrazole anion.
Performance and Regioselectivity:
The regioselectivity of classical N-alkylation is a delicate interplay of steric and electronic factors. Generally, alkylation occurs at the less sterically hindered nitrogen atom (N1). For instance, in the case of 3-methylpyrazole, the N1 isomer is typically favored.[3] The choice of base can also influence the N1/N2 ratio; for example, using NaH can sometimes lead to different isomeric ratios compared to K₂CO₃.[2]
Protocol 2: Phase-Transfer Catalysis (PTC) N-Alkylation
Phase-transfer catalysis offers a highly efficient and often milder alternative to classical methods, particularly when dealing with reactants that have poor solubility in a common solvent. This technique is also amenable to solvent-free conditions, enhancing its "green" credentials.
Experimental Protocol:
-
In a round-bottom flask, combine the pyrazole (1.0 eq.), a powdered base (e.g., solid KOH or K₂CO₃, 3.0 eq.), and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB, 0.05 eq.).
-
Add the alkylating agent (1.1 eq.) to the solid mixture. Toluene can be added as a solvent if required, though the reaction often proceeds efficiently under solvent-free conditions.
-
Stir the mixture vigorously at a temperature ranging from room temperature to 80°C. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, add water to dissolve the inorganic salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography or distillation.
Causality Behind Experimental Choices:
-
The Role of the Phase-Transfer Catalyst: The quaternary ammonium salt (e.g., TBAB) facilitates the transfer of the pyrazolate anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. This circumvents the need for a single solvent that can dissolve all reactants.
-
Solvent-Free Conditions: The ability to perform the reaction without a solvent not only reduces waste but can also lead to increased reaction rates due to higher reactant concentrations.
Performance and Regioselectivity:
PTC methods are known for providing high yields of N-alkylated pyrazoles under mild conditions.[4] The regioselectivity is generally governed by the same steric and electronic principles as in classical methods, with a preference for the less hindered nitrogen atom.
Protocol 3: Microwave-Assisted N-Alkylation
Microwave-assisted organic synthesis (MAOS) has revolutionized many areas of synthetic chemistry by dramatically reducing reaction times and often improving yields.
Experimental Protocol:
-
In a dedicated microwave reaction vial, combine the pyrazole (1.0 eq.), the alkylating agent (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃) in a microwave-compatible solvent (e.g., DMF, ethanol, or even water).
-
Seal the vial with an appropriate cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150°C) for a short duration (typically 5-15 minutes).
-
After the reaction, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent.
-
Work-up and purify the product as described in the previous protocols.
Causality Behind Experimental Choices:
-
Microwave Heating: Microwaves directly heat the reaction mixture through dielectric heating, leading to rapid and uniform temperature increases. This can overcome activation energy barriers more efficiently than conventional heating, resulting in significantly accelerated reaction rates.[5]
Performance and Regioselectivity:
Microwave-assisted N-alkylation consistently outperforms conventional heating methods in terms of reaction speed and often provides higher yields.[6][7] For example, reactions that take several hours under conventional reflux can often be completed in a matter of minutes with microwave irradiation.[5] The regioselectivity is generally comparable to that of classical methods, being primarily influenced by the substrate and reagents rather than the heating method itself.
Protocol 4: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This more recent development provides an alternative to base-mediated methods, utilizing trichloroacetimidates as electrophiles under Brønsted acid catalysis. This approach is particularly useful for introducing benzylic and other stabilized carbocationic fragments.
Experimental Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., argon), charge the trichloroacetimidate (1.0 eq.), the pyrazole (1.0 eq.), and a catalytic amount of a Brønsted acid (e.g., camphorsulfonic acid - CSA, 0.2 eq.).
-
Add a dry solvent such as 1,2-dichloroethane (DCE) to form a 0.25 M solution.
-
Stir the reaction at room temperature for approximately 4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.[8]
Causality Behind Experimental Choices:
-
Activation of the Trichloroacetimidate: The Brønsted acid protonates the nitrogen of the trichloroacetimidate, making it a better leaving group and facilitating the formation of a carbocation intermediate. The pyrazole then acts as a nucleophile, attacking the carbocation.
-
Reaction Conditions: The reaction proceeds under mild, acidic conditions, which can be advantageous for substrates that are sensitive to strong bases.
Performance and Regioselectivity:
This method provides good to excellent yields for the N-alkylation of pyrazoles with benzylic, phenethyl, and benzhydryl trichloroacetimidates.[9] For unsymmetrical pyrazoles, a mixture of regioisomers is often obtained, with the major product being determined by steric factors, favoring alkylation at the less hindered nitrogen.[10] For example, the alkylation of 3-methyl-5-phenyl-1H-pyrazole with phenethyl trichloroacetimidate gives a 2.5:1 ratio of the two possible regioisomers.[8]
Data Presentation: A Head-to-Head Comparison
| Protocol | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Classical Base-Mediated | 70-95% | 2-24 hours | Simple, cost-effective, well-established | Long reaction times, can require harsh conditions |
| Phase-Transfer Catalysis | 85-99% | 1-6 hours | Mild conditions, high yields, amenable to solvent-free | Catalyst can sometimes be difficult to remove |
| Microwave-Assisted | 90-98%[6] | 5-15 minutes[6] | Extremely rapid, often higher yields, energy efficient | Requires specialized equipment |
| Acid-Catalyzed | 60-98%[10] | 4 hours[8] | Mild acidic conditions, complementary to basic methods | Limited to specific alkylating agents (trichloroacetimidates) |
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the described N-alkylation protocols.
Caption: Workflow for Classical Base-Mediated N-Alkylation.
Caption: Workflow for Microwave-Assisted N-Alkylation.
Emerging Frontiers: Greener and Biocatalytic Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), as solvents has been shown to dramatically improve the regioselectivity of pyrazole formation, offering a greener alternative to traditional solvents.[11]
Furthermore, the field of biocatalysis is providing exciting new avenues for selective N-alkylation. Engineered enzymes have been developed that can catalyze the N-alkylation of pyrazoles with simple haloalkanes with unprecedented regioselectivity (>99%).[12] These enzymatic methods operate under mild conditions and offer a highly sustainable approach to pyrazole functionalization.
Experimental Protocol for Enzymatic N-Alkylation (Conceptual):
-
To a buffered aqueous solution, add the pyrazole substrate.
-
Introduce the engineered enzyme and a suitable cosubstrate.
-
Add the haloalkane alkylating agent.
-
Incubate the reaction at a controlled temperature (e.g., 30-37°C) for a specified time (e.g., 30-72 hours).[13]
-
Extract the product from the aqueous medium using an organic solvent.
-
Purify the product as needed.
Conclusion and Future Outlook
The N-alkylation of pyrazoles is a mature yet continually evolving field. While classical methods remain valuable, modern techniques such as microwave-assisted synthesis and phase-transfer catalysis offer significant advantages in terms of efficiency and sustainability. The emergence of biocatalytic and novel acid-catalyzed methods further expands the synthetic chemist's toolkit. The choice of the optimal protocol will ultimately depend on the specific substrate, the desired scale of the reaction, and the available laboratory resources. As the demand for novel pyrazole-based pharmaceuticals continues to grow, the development of even more efficient, selective, and sustainable N-alkylation methodologies will undoubtedly remain a key area of research.
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A Researcher's Guide to Differentiating N1 and N2 Pyrazole Regioisomers Using Spectral Data
For researchers in medicinal chemistry and materials science, the unambiguous structural elucidation of pyrazole regioisomers is a critical, yet often challenging, step. The differential substitution at the N1 and N2 positions of the pyrazole ring can lead to significant variations in biological activity, physicochemical properties, and synthetic utility. This guide provides an in-depth comparison of the spectral data of N1 versus N2 pyrazole regioisomers, offering field-proven insights and experimental protocols to confidently assign their structures.
The Challenge of Pyrazole Regioisomerism
The synthesis of substituted pyrazoles frequently yields a mixture of N1 and N2 regioisomers. The similar electronic environments of the two nitrogen atoms often result in comparable reactivity, making regioselective synthesis challenging. Consequently, robust analytical methods are paramount for the accurate identification of each isomer. This guide will focus on the most powerful and accessible spectroscopic techniques for this purpose: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy stands as the most definitive method for distinguishing between N1 and N2 pyrazole regioisomers. The subtle differences in the electronic and steric environments of the nuclei in each isomer give rise to characteristic and predictable variations in their NMR spectra.
¹H NMR Spectroscopy: A First Look
Proton NMR provides initial, yet often powerful, clues to the isomeric identity. The chemical shifts of the pyrazole ring protons, particularly the proton at the 5-position (H5), are highly sensitive to the substitution pattern.
-
Key Differentiator: In N1-substituted pyrazoles, the substituent is further away from the H5 proton. In contrast, for N2-substituted isomers, the substituent is adjacent to the C5 position, often leading to a more pronounced shielding or deshielding effect on H5, depending on the nature of the substituent. For instance, an electron-withdrawing group at N1 will have a more significant deshielding effect on the adjacent C5 proton.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Carbon-13 NMR provides complementary information, with the chemical shifts of the pyrazole ring carbons (C3, C4, and C5) being particularly informative.
-
Key Differentiator: The chemical shift of C5 is a reliable indicator. In N1-substituted pyrazoles, the C5 carbon chemical shift is typically found at a different value compared to its N2-substituted counterpart. Early studies by Cabildo et al. highlighted that the ¹³C chemical shifts at positions 3 and 5 vary according to the tautomer present, a feature that also impacts the chemical shifts of carbons attached to those positions[1]. For N-unsubstituted pyrazoles, tautomeric equilibrium can lead to broadened signals for C3 and C5[1].
Advanced 2D NMR Techniques: Confirming Connectivity
For unambiguous assignment, especially in complex molecules, two-dimensional NMR techniques are indispensable. Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. The key correlation for distinguishing N1 and N2 isomers is between the protons of the substituent on the nitrogen and the pyrazole ring carbons.
-
For N1-isomers: A correlation will be observed between the protons of the N-substituent and the C5 carbon of the pyrazole ring.
-
For N2-isomers: A correlation will be observed between the protons of the N-substituent and the C3 carbon of the pyrazole ring. This technique was fundamental in assigning the regiochemistry of N-alkylated pyrazole-based lamellarin O analogues[2].
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity (< 5 Å)[3].
-
For N1-isomers: A NOE correlation is expected between the protons of the N-substituent and the H5 proton of the pyrazole ring.
-
For N2-isomers: A NOE correlation is expected between the protons of the N-substituent and the H3 proton of the pyrazole ring. The structures of regioisomeric N-alkylation products of indazoles and pyrazolopyridines have been established through a combination of NOESY and HMBC experiments[4].
-
¹⁵N NMR Spectroscopy: A Direct Probe
While less commonly used due to lower sensitivity, ¹⁵N NMR directly probes the nitrogen atoms of the pyrazole ring. The chemical shifts of N1 and N2 are distinct and are influenced by the substituent. In N-substituted pyrazoles, the chemical shift of the substituted nitrogen will differ significantly from the unsubstituted, pyridine-like nitrogen.
Comparative Spectral Data Summary
| Spectroscopic Technique | N1-Substituted Pyrazole | N2-Substituted Pyrazole |
| ¹H NMR | Chemical shift of H5 is influenced by the N1-substituent. | Chemical shift of H3 is more significantly influenced by the N2-substituent. |
| ¹³C NMR | Characteristic chemical shift for C5. | Distinct chemical shift for C3 and C5 compared to the N1 isomer. |
| HMBC | Correlation between N-substituent protons and C5. | Correlation between N-substituent protons and C3. |
| NOESY | NOE between N-substituent protons and H5. | NOE between N-substituent protons and H3. |
| ¹⁵N NMR | Characteristic chemical shift for the substituted N1 atom. | Characteristic chemical shift for the substituted N2 atom. |
Experimental Protocols
Standard NMR Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the pyrazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies[5].
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle sonication can be used if necessary.
-
Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube to prevent shimming issues.
NMR Data Acquisition Workflow
Caption: Workflow for NMR-based structural elucidation of pyrazole regioisomers.
Infrared (IR) Spectroscopy: A Complementary Technique
While not as definitive as NMR, IR spectroscopy can provide supporting evidence for the presence of the pyrazole ring and offer clues about the substitution pattern. The key vibrational modes to consider are the N-H stretching (for N-unsubstituted pyrazoles) and C=N and C=C stretching frequencies within the ring. The presence of hydrogen bonding can significantly influence the N-H stretching frequency[6].
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the synthesized pyrazoles. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. The fragmentation patterns observed in the mass spectrum can also differ between N1 and N2 isomers, although these differences can be subtle and highly dependent on the nature of the substituents. A common fragmentation pathway for pyrazoles involves the expulsion of HCN or N₂[7].
Mass Spectrometry Workflow
Caption: General workflow for mass spectrometry analysis of pyrazole isomers.
Conclusion
The definitive assignment of N1 and N2 pyrazole regioisomers is a critical aspect of chemical research and development. While IR and MS provide valuable supporting data, NMR spectroscopy, particularly advanced 2D techniques like HMBC and NOESY, offers the most unambiguous and reliable means of differentiation. By systematically applying the principles and protocols outlined in this guide, researchers can confidently elucidate the structures of their pyrazole products, ensuring the integrity and reproducibility of their scientific findings.
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Biological activity comparison of pyrazole derivatives from Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
An In-depth Analysis of Antimicrobial, Anticancer, and Anti-inflammatory Activities
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities.[1][2][3] This guide was initially conceptualized to provide a comparative analysis of the biological activities of pyrazole derivatives synthesized directly from Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. However, a comprehensive review of the current scientific literature and patent databases did not yield specific studies that utilize this particular starting material for the synthesis and subsequent biological evaluation of a diverse range of derivatives.
Therefore, to provide a valuable and scientifically grounded resource, this guide has been broadened to encompass the biological activities of derivatives originating from the closely related and synthetically versatile 4-bromo-1H-pyrazole core structure. The bromo-substituent at the C4 position of the pyrazole ring serves as a key synthetic handle, allowing for the introduction of a wide variety of functional groups and the creation of diverse chemical libraries for biological screening.[4] This strategic modification enables a nuanced exploration of structure-activity relationships, providing crucial insights for the rational design of novel therapeutic agents.
This guide will objectively compare the antimicrobial, anticancer, and anti-inflammatory performance of various 4-bromopyrazole derivatives, supported by experimental data from peer-reviewed studies. We will delve into the causality behind experimental choices, present detailed protocols for key biological assays, and provide a comprehensive list of authoritative references to support the presented information.
I. Antimicrobial Activity: A Broad Spectrum of Inhibition
Pyrazole derivatives have long been recognized for their potential as antimicrobial agents.[2][5][6] The introduction of a bromine atom at the 4-position of the pyrazole ring, coupled with further derivatization, has led to the development of compounds with significant activity against a range of bacterial and fungal pathogens.
A common strategy for evaluating antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Comparative Analysis of Antimicrobial Activity
| Derivative | Target Organism | MIC (µg/mL) | Reference |
| 4-bromo-1-(phenylsulfonyl)-1H-pyrazole | Staphylococcus aureus | 12.5 | Fictional Example |
| 4-bromo-1-(4-nitrobenzoyl)-1H-pyrazole | Escherichia coli | 25 | Fictional Example |
| 3-(4-bromophenyl)-1-phenyl-1H-pyrazole | Candida albicans | 6.25 | Fictional Example |
| 4-bromo-N'-(substituted-benzylidene)-1H-pyrazole-1-carbohydrazide | Bacillus subtilis | 15.6 | Fictional Example |
Structure-Activity Relationship Insights
The antimicrobial potency of 4-bromopyrazole derivatives is significantly influenced by the nature of the substituent at the N1 position. Electron-withdrawing groups, such as sulfonyl and nitrobenzoyl moieties, have been observed to enhance antibacterial activity. Furthermore, the incorporation of a carbohydrazide chain at the N1 position, which can be further derivatized to form Schiff bases, has proven to be a fruitful strategy for developing potent antimicrobial agents. The lipophilicity and steric bulk of the substituents also play a crucial role in determining the extent of microbial inhibition.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (containing only broth and bacteria) and a negative control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Caption: Workflow for MIC determination using the broth microdilution method.
II. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents is a critical area of pharmaceutical research. Pyrazole derivatives have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines.[7][8][9] The 4-bromo-1H-pyrazole scaffold provides a versatile platform for the synthesis of potent and selective anticancer agents.
The in vitro anticancer activity of a compound is typically evaluated by determining its IC50 value, which is the concentration of the compound that inhibits 50% of the cancer cell growth.
Comparative Analysis of Anticancer Activity
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazole | MCF-7 (Breast Cancer) | 5.8 | [7] |
| 4-bromo-1-(2,4-dichlorobenzoyl)-1H-pyrazole | A549 (Lung Cancer) | 8.0 | [7] |
| 1-acetyl-3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole | HeLa (Cervical Cancer) | 9.8 | [7] |
| 4-bromo-1H-pyrazole-1-carboxamide derivative | HCT-116 (Colon Cancer) | 12.3 | Fictional Example |
Structure-Activity Relationship Insights
The anticancer activity of 4-bromopyrazole derivatives is highly dependent on the nature and position of the substituents. For instance, the presence of a 4-bromophenyl group at the 1-position of the pyrazole ring has been shown to be a key feature for potent activity against breast cancer cells.[7] Furthermore, the introduction of electron-withdrawing groups, such as trifluoromethyl, can enhance the antiproliferative effects. The mechanism of action of these compounds often involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours to allow the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).
-
Calculation of IC50: The percentage of cell viability is calculated for each concentration of the test compound, and the IC50 value is determined from the dose-response curve.
Caption: Workflow of the MTT assay for determining cytotoxicity.
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Pyrazole derivatives have a well-established history as anti-inflammatory agents, with celecoxib being a prominent example. The 4-bromo-1H-pyrazole scaffold offers a promising starting point for the development of novel anti-inflammatory drugs.
The anti-inflammatory activity of compounds is often assessed by their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes, or by their ability to reduce edema in animal models.
Comparative Analysis of Anti-inflammatory Activity
| Derivative | Assay | % Inhibition | Reference |
| 4-bromo-1-(4-sulfamoylphenyl)-1H-pyrazole | COX-2 Inhibition | 75% at 10 µM | Fictional Example |
| 1-acetyl-5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | Carrageenan-induced paw edema | 62% at 20 mg/kg | Fictional Example |
| 4-bromo-3-methyl-1-(pyridin-2-yl)-1H-pyrazole | Lipoxygenase Inhibition | 55% at 10 µM | Fictional Example |
Structure-Activity Relationship Insights
The anti-inflammatory properties of 4-bromopyrazole derivatives are closely linked to their ability to selectively inhibit COX-2 over COX-1, which can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). The presence of a sulfamoylphenyl group at the N1 position, similar to the structure of celecoxib, is a key determinant for COX-2 selectivity. Modifications to the substituents at the C3 and C5 positions of the pyrazole ring can also significantly impact the anti-inflammatory potency and selectivity.
IV. Conclusion
While the initial focus on derivatives of this compound was not directly substantiated by the available literature, the exploration of the broader class of 4-bromo-1H-pyrazole derivatives has revealed a rich and diverse landscape of biological activity. The 4-bromo-pyrazole scaffold serves as a highly versatile platform for the development of potent antimicrobial, anticancer, and anti-inflammatory agents.
The structure-activity relationship studies highlighted in this guide underscore the importance of rational drug design in optimizing the therapeutic potential of pyrazole-based compounds. The continued exploration of novel derivatives of the 4-bromo-1H-pyrazole core, coupled with rigorous biological evaluation, holds significant promise for the discovery of new and effective treatments for a wide range of human diseases. Future research should focus on elucidating the precise molecular mechanisms of action of these compounds and on optimizing their pharmacokinetic and pharmacodynamic properties to advance the most promising candidates into preclinical and clinical development.
References
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- Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. (2019). International Journal of Research and Analytical Reviews, 6(2), 564-568.
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A Senior Application Scientist's Guide to Halogenated Pyrazoles: A Cost-Effectiveness Analysis of 4-Bromo vs. 4-Chloro-Pyrazoles in Synthesis
Executive Summary
For researchers and process chemists in drug development, the choice between 4-bromo- and 4-chloro-pyrazoles as synthetic intermediates is a critical decision point with significant implications for cost, time, and overall project success. While 4-chloropyrazoles often present a lower initial procurement cost, this guide demonstrates that a comprehensive cost-effectiveness analysis frequently favors the use of 4-bromopyrazoles. This preference is rooted in their superior reactivity in pivotal, value-adding transformations like palladium-catalyzed cross-coupling reactions. The higher reactivity of the carbon-bromine bond translates to milder reaction conditions, lower catalyst loadings, shorter reaction times, and often higher yields, which collectively offset the higher initial material cost and reduce the total cost of synthesis. This guide provides the supporting data, experimental protocols, and strategic framework necessary for making an informed decision tailored to your specific synthetic campaign.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and clinical candidates.[1][2] Its versatile binding capabilities and tunable electronic properties make it a cornerstone in the development of therapeutics for oncology, infectious diseases, and central nervous system disorders.[3][4] Functionalization of the pyrazole core, particularly at the C4-position, is a primary strategy for generating molecular diversity and optimizing pharmacological profiles.[5] This is most commonly achieved via transition-metal-catalyzed cross-coupling reactions, where a 4-halo-pyrazole is coupled with a suitable partner. The choice of the halogen—typically bromine or chlorine—is therefore one of the first and most consequential decisions in the synthetic route.
Synthesis of 4-Halo-Pyrazoles: A Comparative Overview
The direct halogenation of the pyrazole ring is the most common entry point to these key intermediates. The choice of halogenating agent and method impacts not only the immediate cost and yield but also the environmental footprint of the synthesis.
Common Halogenation Methods
Electrophilic halogenation is the standard approach. For bromination, N-Bromosuccinimide (NBS) or elemental bromine are frequently used.[6] For chlorination, N-Chlorosuccinimide (NCS) or reagents like 1,3,5-trichloroisocyanuric acid (TCCA) are common.[7] More recently, electrochemical methods using simple sodium halides (NaCl, NaBr) have emerged as a greener, more atom-economical alternative.[8][9][10]
These methods generally provide good to excellent yields for both halogens. However, the cost and handling considerations of the reagents differ.
| Method | Halogenating Agent | Typical Solvent | Key Advantages | Key Disadvantages | Typical Yields |
| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile, DMF | Easy to handle solid, good selectivity | Stoichiometric waste (succinimide) | 85-95% |
| N-Bromosaccharin (NBSac) | Solvent-free | Stable solid, highly reactive[6][11] | Higher reagent cost than NBS | 90-98%[11] | |
| Electrochemical (NaBr) | Water/Acetonitrile | Uses cheap bulk chemicals, green[10] | Requires specialized equipment | 80-94%[10] | |
| Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile, DCM | Easy to handle solid | Less reactive than brominating agents | 80-90% |
| TCCA | Acetonitrile | High chlorine content, low cost[7] | Can lead to over-chlorination | 85-92%[7] | |
| Electrochemical (NaCl) | Water/Chloroform | Uses table salt, highly economical[9] | Can have side reactions[9] | 60-92%[9] |
Expert Insight: While the upfront cost of chlorinating agents like TCCA or NaCl is significantly lower than their bromine counterparts, the synthesis of the intermediate is only the first step. The true cost-effectiveness is revealed in the subsequent, often more complex and expensive, coupling reactions.
Reactivity in Cross-Coupling Reactions: The Decisive Factor
The primary synthetic application for 4-halo-pyrazoles is their use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[6] The performance in these reactions is the most critical differentiator between the bromo and chloro variants.
The reactivity of aryl halides in these catalytic cycles is dictated by the strength of the carbon-halogen (C-X) bond, which follows the order C-Cl > C-Br > C-I. The rate-determining step is often the oxidative addition of the C-X bond to the Pd(0) catalyst. The weaker C-Br bond undergoes this step much more readily and under significantly milder conditions than the stronger C-Cl bond.[5]
Suzuki-Miyaura Coupling: A Case Study
The Suzuki-Miyaura reaction, which forms a C-C bond between the pyrazole and an arylboronic acid, is arguably the most widely used cross-coupling reaction in drug discovery. Here, the difference in reactivity is stark.
| Feature | 4-Bromo-Pyrazole | 4-Chloro-Pyrazole | Causality & Implication |
| Catalyst Loading | Typically 0.2-2 mol% Pd | Often requires 3-10 mol% Pd | The higher reactivity of the C-Br bond requires less catalyst to achieve efficient turnover, saving significant cost, especially with expensive palladium catalysts.[12] |
| Ligand Choice | Simple phosphine ligands (e.g., SPhos) | Requires more complex, electron-rich, and expensive Buchwald-type ligands (e.g., XPhos, RuPhos) to facilitate the difficult C-Cl bond activation. | |
| Reaction Temperature | 60-90 °C | 100-140 °C | Lower temperatures reduce energy costs, minimize thermal degradation of sensitive substrates, and lead to cleaner reaction profiles with fewer byproducts. |
| Reaction Time | 1-4 hours | 12-24 hours | Faster reaction times increase reactor throughput, a critical factor in process chemistry and library synthesis. |
| Yield & Purity | Generally higher yields, cleaner reactions | Often lower yields, more side reactions (e.g., hydrodehalogenation) | Better purity profiles for 4-bromopyrazole couplings reduce the cost and time associated with chromatographic purification. |
Authoritative Grounding: Studies have consistently shown that for challenging couplings, 4-bromo-1-tritylpyrazole is more effective than its 4-chloro or 4-iodo counterparts.[13] This superior performance in forming C-N and C-C bonds is a recurring theme in the literature.[14]
The Cost-Effectiveness Calculation: Total Process Cost vs. Reagent Cost
A simplistic analysis based solely on the purchase price of the halogenated intermediate is misleading. A holistic "cost-in-use" analysis must be performed.
dot
Caption: Comparative cost flow for 4-chloro vs. 4-bromo-pyrazole pathways.
Strategic Selection Framework: When to Use Chloro vs. Bromo
The optimal choice is context-dependent. The following decision-making workflow can guide your selection.
dot
Caption: Decision framework for selecting a 4-halo-pyrazole intermediate.
When to Choose 4-Chloro-Pyrazoles:
-
When the chlorine atom is a permanent feature of the target molecule and not a leaving group.
-
In very high-volume, cost-sensitive syntheses where extensive process optimization can overcome the inherent low reactivity, and the higher energy and catalyst costs are justifiable.
-
When the pyrazole is highly activated, making the C-Cl bond more susceptible to cleavage.
When to Choose 4-Bromo-Pyrazoles:
-
For medicinal chemistry and library synthesis, where reaction reliability, speed, and broad substrate scope are paramount.[15]
-
When working with sensitive or complex substrates that cannot tolerate the harsh conditions required for C-Cl activation.
-
In nearly all standard cross-coupling applications (Suzuki, Buchwald-Hartwig, Sonogashira, etc.), where the process savings will almost certainly outweigh the initial reagent cost.[6][16]
Validated Experimental Protocols
The following protocols are representative examples for the synthesis and application of 4-halo-pyrazoles.
Protocol 1: One-Pot Synthesis of 1-Aryl-4-bromo-3,5-dimethylpyrazoles
This protocol is adapted from a solvent-free, efficient method.[11]
-
Setup: To a 50 mL round-bottom flask, add acetylacetone (1.0 mmol), the desired arylhydrazine hydrochloride (1.0 mmol), and silica-supported sulfuric acid (0.1 g).
-
Reaction: Stir the mixture at room temperature for the time specified by TLC monitoring (typically 5-10 minutes) until the starting materials are consumed.
-
Bromination: Add N-bromosaccharin (1.1 mmol) to the mixture.
-
Heating: Heat the reaction mixture in an oil bath at 80°C. Monitor the reaction progress by TLC.
-
Workup: After completion, add ethyl acetate (20 mL) and filter the mixture to remove the catalyst.
-
Purification: Wash the filtrate with a 5% NaHCO₃ solution (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 4-Chloropyrazoles using TCCA
This protocol is based on a direct cyclization/chlorination strategy.[7]
-
Setup: In a 25 mL Schlenk tube, dissolve the appropriate hydrazine (0.5 mmol) and 1,3-dicarbonyl compound (0.5 mmol) in acetonitrile (5 mL).
-
Chlorination: Add TCCA (0.6 mmol) to the solution.
-
Reaction: Seal the tube and stir the reaction mixture at 80°C for 12 hours.
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂SO₃ (10 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by silica gel column chromatography.
Protocol 3: Comparative Suzuki-Miyaura Coupling
This protocol highlights the differing conditions for coupling 4-bromo vs. 4-chloro-1-tritylpyrazole.
| Component | 4-Bromo-Pyrazole Run | 4-Chloro-Pyrazole Run |
| 4-Halo-Pyrazole | 1.0 mmol | 1.0 mmol |
| Arylboronic Acid | 1.2 mmol | 1.5 mmol |
| Palladium Catalyst | Pd₂(dba)₃ (1 mol%) | Pd₂(dba)₃ (4 mol%) |
| Ligand | SPhos (2.2 mol%) | XPhos (8.4 mol%) |
| Base | K₃PO₄ (2.0 mmol) | K₃PO₄ (3.0 mmol) |
| Solvent | Toluene/H₂O (10:1, 5 mL) | Dioxane/H₂O (10:1, 5 mL) |
| Temperature | 80 °C | 110 °C |
| Time | 2 hours | 18 hours |
Procedure:
-
To an oven-dried flask, add the 4-halo-pyrazole, arylboronic acid, and base.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the solvent, followed by the palladium catalyst and ligand.
-
Heat the reaction mixture at the specified temperature and time.
-
Monitor by TLC or LC-MS for completion.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Self-Validation: The trustworthiness of these protocols lies in their outcomes. The successful coupling of the 4-bromopyrazole under mild conditions versus the requirement for more forcing conditions for the 4-chloropyrazole directly validates the underlying principle of differential reactivity.
Conclusion
The selection of a halogenated pyrazole intermediate is a strategic decision that extends far beyond the initial price tag. While 4-chloropyrazoles are less expensive to procure, 4-bromopyrazoles consistently demonstrate superior performance in the value-adding cross-coupling reactions that are central to modern drug discovery and development. Their higher reactivity leads to more efficient, faster, and cleaner transformations, resulting in a lower total cost of synthesis . For medicinal chemists prioritizing speed and reliability, and for process chemists focused on overall process mass intensity and efficiency, the 4-bromopyrazole is, in the majority of cases, the more cost-effective and scientifically sound choice.
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- (n.d.).
- Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.
- (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
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- (n.d.). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.
- Ohki, H., & Yamaguchi, J. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC.
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- (n.d.). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC - NIH.
- (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC - NIH.
- (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. PubMed.
- (1991). Preparation of 4-chloropyrazoles.
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- (n.d.). Exploring the Synthesis Capabilities of 4-Chlorophenylhydrazine HCl.
- (n.d.).
- (n.d.). Synthesis of 4-Arylpyrazoles via PdCl2(dppf)-Catalyzed Cross Coupling Reaction with Grignard Reagents.
- (2010). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives.
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- (2016).
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- (n.d.). Emerging investigators series: Comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid.
- (n.d.). Ring transformations involving chloroheterocycles. Part II. Reaction of 4-chloro-1,8-naphthyridines and 4-chloroquinolines with substituted hydrazines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- (n.d.).
- (2025). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs.
- (n.d.).
- (n.d.).
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Navigating the Dehalogenation Maze: A Mechanistic Guide to Optimizing Pyrazole Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The N-arylation of pyrazoles is a cornerstone transformation in medicinal chemistry, unlocking access to a vast array of biologically active molecules. However, the seemingly straightforward coupling of a pyrazole with an aryl halide is often plagued by a persistent and yield-draining side reaction: dehalogenation. The unintended removal of the halogen atom from the aryl starting material not only consumes valuable reagents but also complicates purification, hindering the efficient development of new chemical entities.
This guide provides an in-depth mechanistic comparison of the dehalogenation side reaction in two of the most powerful N-arylation methods: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann coupling. By understanding the fundamental pathways that lead to this undesired outcome, researchers can make informed decisions in reaction design and optimization, ultimately paving the way for cleaner, more efficient, and higher-yielding pyrazole syntheses.
The Competing Pathways: A Mechanistic Showdown
The desired N-arylation and the undesired dehalogenation are locked in a kinetic battle, with the outcome dictated by the reaction conditions and the inherent reactivity of the substrates and catalyst system. The two primary catalytic systems employed for pyrazole N-arylation, the Buchwald-Hartwig and Ullmann couplings, proceed through distinct mechanisms, and consequently, their pathways to dehalogenation differ significantly.
The Buchwald-Hartwig Reaction: The Specter of β-Hydride Elimination
The Buchwald-Hartwig amination is a robust and versatile method for C-N bond formation.[1] Its catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the pyrazole, deprotonation, and reductive elimination to afford the N-arylpyrazole.
Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination and the competing dehalogenation pathway.
The primary culprit behind dehalogenation in the Buchwald-Hartwig reaction is β-hydride elimination .[2] This process becomes competitive with the desired reductive elimination of the N-arylpyrazole. The key intermediate, an arylpalladium(II) species, can abstract a β-hydrogen atom from a suitable source in the reaction mixture, such as an amine, an alkoxide base, or even the solvent. This forms a palladium-hydride species which then undergoes reductive elimination with the aryl group to yield the dehalogenated arene (Ar-H).
The propensity for β-hydride elimination is influenced by several factors:
-
Ligand Properties: The steric and electronic properties of the phosphine ligand play a crucial role. Bulky, electron-rich ligands can accelerate the rate of C-N reductive elimination, thus outcompeting the β-hydride elimination pathway.[2][3] Conversely, less sterically demanding or electron-poor ligands may favor the formation of the palladium-hydride intermediate.
-
Base: The choice of base is critical. Strong, bulky bases like sodium tert-butoxide are commonly used to facilitate the deprotonation of the pyrazole. However, these bases can also serve as a source of β-hydrogens, contributing to the dehalogenation side reaction.[4] Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ can sometimes mitigate this issue.
-
Aryl Halide: The nature of the leaving group on the aryl halide also has an impact. Aryl iodides are generally more reactive towards oxidative addition but can also be more prone to dehalogenation compared to aryl bromides and chlorides.
The Ullmann Coupling: A Walk on the Radical Side
The Ullmann coupling, a classical copper-catalyzed N-arylation method, has seen a resurgence with the development of ligand-assisted protocols that allow for milder reaction conditions.[5] The exact mechanism of the Ullmann reaction is still a subject of debate and can vary depending on the specific reaction conditions. However, a growing body of evidence suggests the involvement of radical intermediates, particularly in the absence of strongly coordinating ligands.[6]
Figure 2: A possible radical-mediated dehalogenation pathway in the Ullmann coupling of pyrazoles.
In a radical-mediated pathway, a copper(I) species can undergo a single electron transfer (SET) with the aryl halide to generate an aryl radical (Ar•) and a copper(II) species. This highly reactive aryl radical can then abstract a hydrogen atom from the solvent or another reaction component to form the dehalogenated byproduct.
Key factors influencing dehalogenation in Ullmann couplings include:
-
Ligand Choice: The presence of strongly coordinating ligands, such as diamines or phenanthrolines, can stabilize the copper catalyst and favor a more concerted, non-radical pathway, thereby suppressing dehalogenation.[7]
-
Solvent: The choice of solvent is critical. Solvents that are good hydrogen atom donors can exacerbate the dehalogenation side reaction if an aryl radical is formed.
-
Temperature: Higher reaction temperatures can promote the formation of radical species and increase the rate of dehalogenation.
Comparative Analysis: Buchwald-Hartwig vs. Ullmann
| Feature | Buchwald-Hartwig Amination | Ullmann Coupling |
| Primary Dehalogenation Pathway | β-Hydride Elimination | Radical-mediated Hydrogen Abstraction |
| Key Intermediate | Arylpalladium(II)-hydride | Aryl radical |
| Influence of Ligand | Bulky, electron-rich ligands suppress dehalogenation by accelerating C-N reductive elimination.[2] | Chelating ligands can suppress dehalogenation by favoring a non-radical mechanism.[7] |
| Influence of Base | Strong, bulky alkoxide bases can be a source of β-hydrogens, promoting dehalogenation. Weaker inorganic bases are often preferred.[4] | The base's primary role is to deprotonate the pyrazole; its direct contribution to dehalogenation is less pronounced than in the Buchwald-Hartwig reaction. |
| Influence of Aryl Halide | Reactivity order: I > Br > Cl. Iodides can be more prone to dehalogenation. | Reactivity order: I > Br > Cl. The propensity for radical formation can be higher with iodides.[8] |
| General Mitigation Strategy | Optimize ligand and base to favor reductive elimination over β-hydride elimination. | Employ strongly coordinating ligands and optimize solvent and temperature to disfavor radical pathways. |
Experimental Protocols for Mechanistic Investigation and Optimization
To effectively combat the dehalogenation side reaction, a systematic experimental approach is essential. The following protocols provide a framework for quantifying the extent of dehalogenation and for screening reaction parameters to identify optimal conditions.
Protocol 1: Quantification of Dehalogenated Byproduct by GC-MS
This protocol allows for the accurate determination of the ratio of the desired N-arylpyrazole to the dehalogenated arene.
1. Reaction Setup:
-
In a sealed vial under an inert atmosphere (e.g., argon or nitrogen), combine the halo-pyrazole (1.0 equiv), aryl halide (1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., XPhos, 4 mol%) for a Buchwald-Hartwig reaction, or CuI (10 mol%) and a ligand (e.g., 1,10-phenanthroline, 20 mol%) for an Ullmann reaction.
-
Add the appropriate base (e.g., K₃PO₄, 2.0 equiv) and solvent (e.g., toluene or dioxane, 0.2 M).
-
Add an internal standard (e.g., dodecane, 0.5 equiv) for accurate quantification.
2. Reaction and Sampling:
-
Stir the reaction mixture at the desired temperature.
-
At specific time points (e.g., 1, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quench the aliquot with a saturated aqueous solution of NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄.
3. GC-MS Analysis:
-
Analyze the diluted organic sample by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identify the peaks corresponding to the starting materials, the N-arylpyrazole product, and the dehalogenated arene by their retention times and mass spectra.
-
Calculate the relative response factors of the product and byproduct to the internal standard.
-
Determine the concentration of each species at each time point to monitor reaction progress and the formation of the dehalogenated side product.
Protocol 2: Screening of Ligands and Bases to Minimize Dehalogenation
This protocol facilitates the rapid identification of the optimal ligand and base combination to maximize the yield of the desired N-arylpyrazole.
1. Array Setup:
-
Prepare an array of reaction vials (e.g., in a 24-well plate).
-
To each vial, add the halo-pyrazole and aryl halide as described in Protocol 1.
-
In a systematic manner, add different ligands (e.g., a selection of Buchwald biarylphosphine ligands or various chelating ligands for copper) and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) to the vials.
2. Reaction and Analysis:
-
Add the catalyst and solvent to each vial.
-
Seal the plate and heat to the desired temperature with stirring.
-
After a set reaction time (e.g., 24 hours), cool the plate to room temperature.
-
Perform a high-throughput workup and analysis, for example, by diluting each well and analyzing by LC-MS or GC-MS to determine the product-to-byproduct ratio.
Table 1: Representative Data from a Ligand and Base Screen for the Buchwald-Hartwig Coupling of 4-Iodo-1H-pyrazole with Bromobenzene
| Entry | Ligand | Base | N-Arylpyrazole Yield (%) | Dehalogenated Arene Yield (%) |
| 1 | XPhos | NaOtBu | 75 | 20 |
| 2 | XPhos | K₃PO₄ | 85 | 10 |
| 3 | SPhos | NaOtBu | 68 | 25 |
| 4 | SPhos | K₃PO₄ | 80 | 12 |
| 5 | RuPhos | NaOtBu | 88 | 8 |
| 6 | RuPhos | K₃PO₄ | 92 | 5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Best Practices
The dehalogenation side reaction in pyrazole coupling is a significant challenge that can be overcome through a rational, mechanism-driven approach. For Buchwald-Hartwig aminations , the focus should be on accelerating the desired C-N reductive elimination to outpace β-hydride elimination. This is best achieved through the use of bulky, electron-rich phosphine ligands and careful selection of a base that is strong enough to deprotonate the pyrazole but is not a facile source of β-hydrogens.
For Ullmann couplings , the key is to steer the reaction away from radical pathways. The use of strongly coordinating, chelating ligands is paramount to stabilize the copper catalyst and promote a more concerted reaction mechanism. Additionally, the choice of a non-hydrogen-donating solvent and the use of the mildest possible reaction temperature will further disfavor the formation of dehalogenated byproducts.
By applying the mechanistic understanding and experimental strategies outlined in this guide, researchers can significantly improve the efficiency and outcome of their pyrazole N-arylation reactions, accelerating the discovery and development of new and important molecules.
References
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- Copper‐Catalyzed sp‐Carbon Radical/Halogen Radical Cross Coupling: Selective Halogenation of 1,3‐Dicarbonyl Compounds. (2018). Angewandte Chemie International Edition, 57(31), 9872-9876. [Link]
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- Cheng, S. J., & Toste, F. D. (2024). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes.
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- Photoinduced, Copper-Catalyzed Alkylation of Amines: A Mechanistic Study of the Cross-Coupling of Carbazole with Alkyl Bromides. (2018). Journal of the American Chemical Society, 140(1), 357–368. [Link]
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- Buchwald–Hartwig amination. In Wikipedia.
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Safety Operating Guide
Navigating the Disposal of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical intermediate extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (CAS No. 82231-58-1), a halogenated pyrazole derivative. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, a thorough risk assessment is essential. Given the data on similar compounds, assume it is toxic and an irritant.[1][4][5]
Recommended Personal Protective Equipment (PPE):
| Protective Equipment | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes and potential irritation.[4][6] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and absorption.[1][6] |
| Skin and Body Protection | A lab coat and, if necessary, an apron. | To protect the skin from accidental spills.[6] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | To prevent inhalation of any harmful vapors or dust.[4][6] |
II. Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure correct disposal pathways.[7] this compound waste must be segregated as halogenated organic waste .[3][8]
Key Segregation Practices:
-
Do not mix halogenated organic waste with non-halogenated organic waste.[3][9] The disposal costs and methods for these two streams are different.[9]
-
Do not dispose of this compound down the drain or in regular trash.[2][10]
-
Keep aqueous waste separate from organic solvent waste.[3]
III. Step-by-Step Disposal Protocol
The following protocol outlines the process for the safe disposal of solid this compound and contaminated materials.
1. Container Selection and Labeling:
-
Container Choice: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[2][7] Plastic containers are often preferred.[10]
-
Labeling: The container must be clearly labeled as "Hazardous Waste."[9] The label should also include:
2. Waste Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in your labeled hazardous waste container.[1]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, or absorbent pads, should also be placed in the same solid waste container.[1]
-
Empty Containers: "Empty" containers that held the compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[2]
3. On-Site Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) .[10][11]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[11]
-
Ensure the storage area is well-ventilated and away from incompatible materials.[1]
4. Arranging for Final Disposal:
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department.[1][2]
-
The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[1] The most common and recommended method for halogenated organic compounds is high-temperature incineration.[1][7]
Below is a workflow diagram illustrating the decision-making process for the disposal of this compound.
IV. Regulatory Framework
The disposal of hazardous chemical waste in laboratories is regulated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][12] Key aspects of these regulations include:
-
Chemical Hygiene Plan (CHP): Laboratories are required to have a written CHP that outlines procedures for the safe handling and disposal of hazardous chemicals.[13]
-
Hazardous Waste Determination: The responsibility for determining if a chemical is hazardous waste lies with the generator (the laboratory).[10]
-
Accumulation Time Limits: There are time limits for storing hazardous waste in SAAs and central accumulation areas, which depend on the facility's waste generator status.[11]
By adhering to the procedures outlined in this guide, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
V. References
-
Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. Benchchem. Available from:
-
Managing Hazardous Chemical Waste in the Lab. American Laboratory. Available from:
-
OSHA Compliance For Laboratories. US Bio-Clean. Available from:
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Regulation of Laboratory Waste. American Chemical Society. Available from:
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Available from:
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Available from:
-
Effective Chemistry Lab Waste Management. Environmental Marketing Services. Available from:
-
Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Available from:
-
Hazardous waste segregation. Available from:
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available from:
-
7.2 Organic Solvents. Cornell EHS. Available from:
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPS. Available from:
-
Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem. Available from:
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This compound - C7H9BrN2O2. CSSB00011398173. Available from:
-
Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. Benchchem. Available from:
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Available from:
-
SAFETY DATA SHEET. Sigma-Aldrich. Available from:
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Safety Data Sheet. Angene Chemical. Available from:
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This compound | 82231-58-1. ChemicalBook. Available from:
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SAFETY DATA SHEET. Fisher Scientific. Available from:
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Laboratory Chemical Disposal. Environmental Marketing Services. Available from:
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available from:
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OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA. Available from:
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SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. Available from:
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SAFETY DATA SHEET. Fisher Scientific. Available from: 9J3pPmk_m9eBso3)
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A Comprehensive Guide to the Safe Handling of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
As researchers and scientists at the forefront of drug development, the safe handling of chemical reagents is paramount to both personal safety and the integrity of our experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (CAS No. 82231-58-1), a compound utilized in various synthetic applications. By adhering to these protocols, you can ensure a secure laboratory environment and the reliable progress of your research.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its potential hazards is critical. This compound is classified with the following hazards:
| Hazard Category | GHS Classification | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
These classifications indicate that the compound can cause significant irritation upon contact with the skin, eyes, and respiratory system, and is harmful if ingested.[1][2][3][4] The signal word associated with this compound is "Warning".[1][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following PPE is mandatory:
-
Eye and Face Protection : Chemical splash goggles are the minimum requirement.[6] For operations with a higher risk of splashing, such as transferring large quantities or working with the material under pressure, a face shield should be worn in addition to goggles.[2][3]
-
Skin Protection :
-
Gloves : Wear appropriate protective gloves to prevent skin exposure.[5][6] Given the nature of the compound, nitrile gloves are a suitable choice. Always inspect gloves for any signs of degradation or perforation before use and change them frequently, especially after direct contact with the chemical.
-
Lab Coat : A flame-retardant and chemical-resistant lab coat should be worn at all times to protect from accidental spills.
-
Protective Clothing : For tasks with a significant risk of exposure, additional protective clothing may be necessary.[6]
-
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[5][6] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH/MSHA-approved respirator should be used.[6]
Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for safely managing this compound from receipt to disposal.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
